5-methyl-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUNRLLJHAWKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505277 | |
| Record name | 5-Methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1776-37-0 | |
| Record name | 5-Methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 5-methyl-1H-indazole from o-toluidine
An In-depth Technical Guide to the Synthesis of 5-Methyl-1H-indazole from a Substituted Toluidine Precursor
Abstract
This technical guide provides a comprehensive overview of a robust and classical method for the synthesis of this compound, a pivotal heterocyclic scaffold in modern drug discovery. This compound is a key building block in the synthesis of numerous pharmaceuticals, most notably the multi-targeted tyrosine kinase inhibitor, Pazopanib.[1][2][3] This document details a synthetic route based on the principles of the Jacobson-Lischke reaction, commencing from the readily available toluidine isomer, 2,4-dimethylaniline. The guide offers a deep dive into the reaction mechanism, a step-by-step experimental protocol, and critical insights into the causality behind experimental choices, aimed at researchers, chemists, and professionals in pharmaceutical development.
Introduction: The Significance of this compound
The indazole ring system is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[4][5] this compound (CAS: 1776-37-0), a derivative characterized by a methyl group at the C5 position of the bicyclic aromatic heterocycle, has emerged as an exceptionally valuable intermediate.[6] Its structure provides a stable framework with multiple sites for chemical modification, making it a versatile starting point for constructing complex molecular architectures.
The primary driver for the high demand for this compound is its role as a crucial precursor in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][3][7] The synthesis of this and other complex active pharmaceutical ingredients (APIs) necessitates a reliable, scalable, and well-understood route to this key intermediate.
While numerous methods exist for constructing the indazole core, this guide focuses on a classical approach involving the diazotization and intramolecular cyclization of an N-acylated toluidine derivative.[4][8][9] This method, analogous to the Jacobson-Lischke synthesis of indazole itself, offers a robust and time-tested pathway. For the synthesis of the 5-methyl derivative, the logical and direct starting material is 2,4-dimethylaniline (p-xylidine), an isomer of toluidine.
Core Synthesis Pathway: Mechanism and Rationale
The transformation of 2,4-dimethylaniline into this compound is a multi-step process that hinges on the careful orchestration of reactivity. The overall strategy involves activating the starting material, forming a reactive diazonium intermediate, and inducing an intramolecular cyclization.
The core mechanism can be dissected into three primary stages:
-
N-Acetylation (Protection): The primary amine of 2,4-dimethylaniline is first protected as an acetamide. This step is crucial for directing the subsequent nitrosation reaction. Reacting the unprotected amine directly with nitrous acid would lead to an unstable diazonium salt that could undergo a variety of undesired side reactions. The acetyl group moderates the reactivity and allows for the stable formation of an N-nitroso intermediate.[10]
-
N-Nitrosation: The acetylated precursor, N-acetyl-2,4-dimethylaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) under cold conditions. This forms an N-nitroso-N-acetyl derivative. The low temperature (0-5 °C) is critical to prevent the premature decomposition of the nitrous acid and the sensitive nitroso intermediate.[10][11]
-
Intramolecular Cyclization & Rearrangement: The N-nitroso compound, upon treatment with a base or upon heating, undergoes a rearrangement and intramolecular cyclization. Mechanistic studies suggest this proceeds via an initial acyl shift.[10] The reaction culminates in an electrophilic attack of the nitrogen onto the adjacent methyl-activated aromatic ring, followed by elimination of acetic acid and tautomerization to yield the stable aromatic this compound product.[9]
Caption: Key stages in the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the well-established procedure for the synthesis of unsubstituted indazole and is tailored for the preparation of the 5-methyl derivative.[10]
Materials and Reagents:
-
2,4-Dimethylaniline (p-xylidine)
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Sodium Nitrite (technical grade)
-
Nitric Acid (d=1.47)
-
Benzene (or an alternative solvent like Toluene)
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ice
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask (1 L)
-
Dropping funnel
-
Gas inlet tube
-
Thermometer
-
Mechanical stirrer
-
Ice bath
-
Separatory funnel
-
Distillation apparatus (for purification)
Step 1: Acetylation of 2,4-Dimethylaniline
-
In a 1 L three-necked flask, combine glacial acetic acid (100 mL) and acetic anhydride (200 mL).
-
While stirring, slowly add 2,4-dimethylaniline (1.0 mole, approx. 121.2 g) to the mixture. The reaction is exothermic; control the addition rate to maintain a manageable temperature.
-
After the addition is complete, the solution contains N-acetyl-2,4-dimethylaniline. This solution is used directly in the next step.
Step 2: N-Nitrosation
-
CAUTION: This step generates toxic nitrous gases (N₂O₃). The entire procedure must be performed in a well-ventilated fume hood.
-
Cool the flask containing the N-acetyl-2,4-dimethylaniline solution to between +1°C and +4°C using an ice-salt bath.
-
Prepare a nitrous gas generation apparatus: Place technical grade sodium nitrite (200 g) in a 1 L suction flask fitted with a dropping funnel containing nitric acid (d=1.47, approx. 270 mL). Connect the side arm of the flask via a gas wash bottle (containing glass wool) to the gas inlet tube of the reaction flask.
-
Begin stirring the cooled acetylation mixture vigorously.
-
Slowly add the nitric acid dropwise to the sodium nitrite to generate a steady stream of nitrous gases. Pass these gases directly into the reaction mixture.
-
Monitor the temperature of the reaction mixture closely, ensuring it remains between +1°C and +4°C. Adjust the gas flow rate as needed.
-
Continue the gas addition for approximately 6-7 hours, or until the solution develops a permanent black-green color, indicating an excess of N₂O₃ and the completion of nitrosation.
Step 3: Cyclization and Workup
-
Pour the cold solution of the N-nitroso intermediate onto a mixture of crushed ice (500 g) and ice water (250 mL) in a large beaker. An oily layer of the N-nitroso compound will separate.
-
Transfer the mixture to a large separatory funnel and extract the oil with several portions of benzene or toluene (total volume ~600 mL).
-
Combine the organic extracts and wash them sequentially with three 150 mL portions of ice water.
-
Prepare a 30% aqueous sodium hydroxide solution. In a flask equipped with a reflux condenser and stirrer, place the benzene/toluene extract.
-
Slowly add the 30% NaOH solution (approx. 250 mL) to the extract. Stir the two-phase system vigorously and heat it in a water bath maintained at 60-65°C.
-
The cyclization reaction is exothermic. The internal temperature may rise 5-10°C above the bath temperature. Continue heating and stirring for about 1 hour after the exothermic reaction subsides.
-
After cooling, transfer the mixture to a separatory funnel. Separate the dark-colored aqueous layer.
-
Extract the aqueous layer with a fresh portion of benzene/toluene (100 mL). Discard the aqueous layer.
-
Combine all organic layers and extract the product with 2N hydrochloric acid (1 x 250 mL) and then with 5N hydrochloric acid (3 x 75 mL).
-
Combine the acidic aqueous extracts and treat them with excess concentrated ammonia or 40% NaOH solution until strongly basic, at which point the crude this compound will precipitate.
Step 4: Purification
-
Collect the precipitated solid by vacuum filtration on a Büchner funnel and wash it with cold water.
-
Dry the crude product overnight at 100°C.
-
For higher purity, the crude solid can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).
Caption: A streamlined workflow for the synthesis of this compound.
Data Presentation and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the synthesis. Yields are based on analogous transformations reported in the literature.
| Parameter | Value / Condition | Rationale / Notes |
| Starting Material | 2,4-Dimethylaniline | Provides the correct substitution for the final product. |
| Acetylation Temp. | < 100°C (exothermic) | A controlled exothermic reaction ensures complete acetylation. |
| Nitrosation Temp. | +1 to +4 °C | Critical for the stability of nitrous acid and the N-nitroso intermediate.[10] |
| Cyclization Temp. | 60 - 65 °C (bath) | Provides sufficient energy for the rearrangement and cyclization while minimizing side reactions.[10] |
| Reaction Time | ~10-12 hours | The nitrosation step is the longest, requiring several hours for complete conversion.[10] |
| Typical Yield | 40 - 55% (crude) | Yields are comparable to the synthesis of unsubstituted indazole.[10] |
| Purity | >97% after purification | Achievable via recrystallization or vacuum distillation. |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure, showing the characteristic aromatic protons and carbons of the indazole ring, as well as the methyl group singlet.[12][13]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound (C₈H₈N₂ = 132.16 g/mol ), confirming the correct mass-to-charge ratio.[6]
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretching in the indazole ring and C-H and C=C stretching from the aromatic system.
-
Melting Point: The purified compound should exhibit a sharp melting point consistent with literature values.
Conclusion
The synthesis of this compound from a toluidine precursor via an N-acetylation, nitrosation, and cyclization sequence represents a classical, albeit demanding, synthetic route. This method, rooted in the foundational principles of organic chemistry, provides a reliable pathway to a high-value intermediate crucial for the pharmaceutical industry. By understanding the underlying mechanism and the rationale for each experimental step, researchers can effectively troubleshoot and optimize the process, ensuring a consistent and high-quality supply of this essential building block for the development of life-saving therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. rroij.com [rroij.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound DiscoveryCPR 1776-37-0 [sigmaaldrich.com]
- 7. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Physicochemical Properties of 5-Methyl-1H-Indazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Well-Characterized Scaffold
In the landscape of medicinal chemistry and drug discovery, the indazole motif stands as a privileged scaffold, integral to a multitude of pharmacologically active agents. Its unique bicyclic aromatic structure offers a rigid framework amenable to diverse functionalization, enabling the fine-tuning of interactions with biological targets. Among its derivatives, 5-methyl-1H-indazole (CAS 1776-37-0) has emerged as a particularly valuable building block. Its strategic placement of a methyl group influences electronic properties and provides a vector for metabolic stability, making it a cornerstone in the synthesis of novel therapeutics, particularly in oncology and neurology.[1]
This guide moves beyond a simple datasheet, offering an in-depth analysis of the core physicochemical properties of this compound. For the drug development professional, a profound understanding of these characteristics is not merely academic; it is the foundation upon which rational drug design, formulation development, and successful clinical translation are built. We will explore the causality behind these properties, provide actionable experimental protocols for their validation, and present the data in a clear, accessible format.
Molecular and Structural Properties
At its core, the behavior of this compound is dictated by its structure. A comprehensive understanding of its molecular formula, weight, and, most critically, its tautomeric nature is the logical starting point for any investigation.
Key Identifiers:
-
Chemical Name: this compound
-
CAS Number: 1776-37-0
-
Molecular Formula: C₈H₈N₂
-
Molecular Weight: 132.16 g/mol
Tautomerism: The 1H vs. 2H Equilibrium
A defining feature of the indazole ring system is annular prototropic tautomerism—the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in an equilibrium between the 1H- and 2H-tautomers. For the parent indazole, theoretical calculations and experimental data confirm that the 1H-tautomer is thermodynamically more stable by approximately 15 kJ·mol⁻¹ (3.6 kcal·mol⁻¹).[2] This preference is attributed to the benzenoid character of the fused ring in the 1H form, which is energetically favored over the quinonoid structure of the 2H form. The addition of the 5-methyl group, a weak electron-donating substituent, does not alter this fundamental preference. Therefore, for all practical purposes in solution and the solid state, the molecule exists predominantly as this compound.
Caption: Annular tautomerism of 5-methyl-indazole.
Core Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound. These values are fundamental for designing synthetic routes, purification strategies, and initial formulation studies.
| Property | Value | Source(s) |
| Appearance | Light pink to brown solid | [1] |
| Melting Point | 111-117 °C | [1][3][4] |
| Boiling Point | 285.1 °C (at 760 mmHg) | [1][5][6] |
| Density (calculated) | ~1.186 g/cm³ | [5][6] |
| logP (calculated) | 1.8 - 1.87 | [5][7] |
| Water Solubility | Predicted to be low | [7] |
Solubility and Lipophilicity: The Keys to Bioavailability
Solubility and lipophilicity are arguably the most critical physicochemical parameters in drug discovery, directly influencing absorption, distribution, metabolism, and excretion (ADME).
Lipophilicity (logP/logD)
Lipophilicity is measured by the partition coefficient (P), typically between n-octanol and water. For neutral compounds, this is expressed as logP. The calculated logP for this compound is approximately 1.87 .[5] This moderate value suggests a favorable balance between aqueous solubility and lipid membrane permeability, a desirable starting point for many drug candidates.
Expert Insight: It is crucial to distinguish between logP (for the neutral molecule) and logD (the distribution coefficient at a specific pH). Since indazole is ionizable, its distribution will be pH-dependent. At physiological pH (e.g., 7.4), the compound will be overwhelmingly neutral, and thus logD₇.₄ will be very close to its logP value. However, in the low pH of the stomach, the molecule could become protonated, increasing its aqueous solubility and altering its absorption profile.
Aqueous and Organic Solubility
While vendor data indicates the methyl group enhances solubility compared to the parent indazole, precise quantitative data is not widely published, highlighting a common data gap for research chemicals.[1] Empirically, it is expected to have low solubility in water and good solubility in organic solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).
Protocol 3.1: Kinetic Solubility Assessment by Nephelometry
This protocol provides a high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer, a critical first step in drug development.
Causality: This method is chosen for its speed and relevance to early discovery. It measures the concentration at which a compound, rapidly precipitated from a DMSO stock, remains soluble in an aqueous buffer. This mimics the conditions a compound might experience upon injection or rapid dissolution and is a strong indicator of potential bioavailability issues.
Caption: Experimental workflow for kinetic solubility determination.
Methodology:
-
Stock Solution Preparation: Accurately weigh ~2 mg of this compound and dissolve in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~0.02 mM).
-
Precipitation: Using a liquid handler, rapidly add a precise volume of phosphate-buffered saline (PBS, pH 7.4) to each well. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).
-
Equilibration: Seal the plate and shake at room temperature for 1-2 hours to allow for equilibration.
-
Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer or a plate reader capable of turbidity measurements.
-
Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is the highest concentration at which the turbidity reading is indistinguishable from the baseline (buffer/DMSO only).
Acidity and Basicity (pKa)
The pKa values of a compound are critical as they dictate its ionization state across the physiological pH range, which in turn governs solubility, permeability, and target binding. The indazole nucleus is amphoteric.
-
Acidic pKa: The N1-H proton can be deprotonated. For the parent 1H-indazole, this pKa is ~13.86. The electron-donating 5-methyl group is expected to slightly increase electron density in the ring, making this proton marginally less acidic.
-
Basic pKa: The pyridinic N2 nitrogen can be protonated. For 1H-indazole, this pKa is ~1.04. The 5-methyl group should slightly increase the basicity of this nitrogen, raising the pKa slightly.
For drug development, the basic pKa is more relevant, as it determines the degree of protonation in the acidic environment of the stomach.
Protocol 4.1: pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is the gold-standard method for pKa determination. It provides a direct, thermodynamically accurate measurement of the equilibrium constant by monitoring pH changes upon the addition of a titrant. This self-validating system relies on calibrated pH electrodes and precise volumetric additions, ensuring high trustworthiness.
-
System Setup: Calibrate a pH electrode using at least three standard buffers (e.g., pH 4, 7, 10) at a controlled temperature (e.g., 25 °C).
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent system (e.g., methanol/water or dioxane/water) to ensure solubility throughout the titration. The ionic strength should be kept constant with a background electrolyte like 0.15 M KCl.
-
Titration (Basic pKa): Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of acid.
-
Titration (Acidic pKa): In a separate experiment, titrate the solution with a standardized, carbonate-free solution of potassium hydroxide (e.g., 0.1 M KOH).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more accurate results, use specialized software to calculate the pKa from the derivative of the titration curve (dpH/dV), where the peak corresponds to the equivalence point.
Spectroscopic Profile
Spectroscopic data provides the definitive structural fingerprint of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. In a solvent like DMSO-d₆, a broad singlet for the exchangeable N1-H proton would be visible at high chemical shift (>10 ppm). The aromatic region will show signals corresponding to H3, H4, H6, and H7, with coupling patterns dictated by their positions. The C5-methyl group will appear as a sharp singlet around 2.4-2.5 ppm.
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The methyl carbon will be upfield (~21 ppm), while the seven aromatic carbons will appear in the typical downfield region for heteroaromatic systems (110-140 ppm).
-
Mass Spectrometry (MS): In ESI+ mode, the molecule will show a prominent protonated molecular ion [M+H]⁺ at m/z 133.1.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad N-H stretching band around 3100-3300 cm⁻¹, C-H stretching bands for the aromatic and methyl groups just above 3000 cm⁻¹, and characteristic aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
Solid-State Properties and Stability
Crystallinity and Polymorphism
Vendor information describes this compound as a solid, implying a crystalline state under standard conditions. A critical consideration in drug development is polymorphism , the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different solubilities, stabilities, and melting points, creating significant challenges for manufacturing and bioavailability.
While polymorphism has been documented for other indazole derivatives, a comprehensive search of the current scientific literature and crystallographic databases reveals no published reports of distinct polymorphic forms or a single-crystal X-ray structure for this compound . This represents a knowledge gap. For any development program, it is imperative to conduct a polymorph screen to identify and characterize all accessible solid forms.
Protocol 6.1: Polymorph Screening by Crystallization and PXRD
Causality: This protocol is designed to induce the formation of different crystalline forms by varying kinetic and thermodynamic parameters (solvent, temperature, evaporation rate). Powder X-ray Diffraction (PXRD) is the definitive technique for identifying and distinguishing between polymorphs, as each crystalline form will produce a unique diffraction pattern based on its crystal lattice.
Caption: Workflow for a basic polymorph screening experiment.
Methodology:
-
Solvent Selection: Choose a diverse set of at least 10-15 solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, acetonitrile, water).
-
Crystallization Experiments:
-
Slow Evaporation: Prepare saturated solutions at room temperature and allow the solvent to evaporate slowly.
-
Cooling Crystallization: Prepare saturated solutions at an elevated temperature (e.g., 50 °C) and cool them slowly to a lower temperature (e.g., 4 °C).
-
Anti-Solvent Addition: Prepare a concentrated solution in a good solvent (e.g., acetone) and slowly add an anti-solvent (e.g., heptane or water) until precipitation occurs.
-
-
Sample Analysis: Isolate the resulting solids by filtration and dry under vacuum. Analyze each sample by PXRD.
-
Pattern Comparison: Overlay the diffraction patterns from all experiments. Unique patterns indicate the discovery of new polymorphic forms. Each unique form should be further characterized by techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Stability and Storage
This compound is a stable solid under standard laboratory conditions.[1] For long-term storage, it is recommended to keep the material in a tightly sealed container, protected from light, in a dry environment at either refrigerated (0-8 °C) or room temperature.[1][4] As a combustible solid, it should be stored away from strong oxidizing agents.
Conclusion
This compound presents a physicochemical profile that underscores its utility as a versatile scaffold in drug discovery. Its moderate lipophilicity, combined with the structural features of the indazole ring, provides a solid foundation for developing molecules with drug-like properties. However, this guide also highlights critical knowledge gaps, namely the lack of published experimental data on solubility, pKa, and solid-state polymorphism. For any research team advancing a this compound-containing candidate, the protocols outlined herein provide a validated roadmap for generating this essential data, thereby mitigating downstream risks in formulation and manufacturing. A thorough, in-house characterization is not just recommended; it is a prerequisite for success.
References
- 1. do.labnovo.com [do.labnovo.com]
- 2. Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1776-37-0 this compound AKSci W3875 [aksci.com]
- 4. This compound CAS#: 1776-37-0 [m.chemicalbook.com]
- 5. 页面加载中... [china.guidechem.com]
- 6. molbase.com [molbase.com]
- 7. CAS:1776-37-0, this compound-毕得医药 [bidepharm.com]
The Expanding Therapeutic Landscape of 5-Methyl-1H-Indazole Derivatives: A Technical Guide for Drug Discovery
Abstract
The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry, underpinning the development of numerous clinically approved drugs. Among its various substituted forms, 5-methyl-1H-indazole derivatives have garnered significant attention due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of this chemical class, offering researchers, scientists, and drug development professionals a comprehensive overview of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. By delving into the underlying mechanisms of action, structure-activity relationships, and key experimental protocols, this document aims to serve as a valuable resource to accelerate the discovery and development of novel therapeutics based on the this compound core.
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, consisting of a benzene ring fused to a pyrazole ring, offers a unique three-dimensional structure that facilitates interactions with a wide array of biological targets. This versatility has led to the successful development of several blockbuster drugs, including the kinase inhibitors axitinib and pazopanib, used in cancer therapy. The introduction of a methyl group at the 5-position of the indazole ring has been shown to significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their potency and selectivity. This guide will specifically focus on the biological activities attributed to this substitution, providing a detailed analysis of the current state of research and future directions.
Anticancer Activity: A Multi-pronged Attack on Malignancy
This compound derivatives have demonstrated remarkable potential in oncology, targeting various hallmarks of cancer through diverse mechanisms of action.
Kinase Inhibition: Targeting Aberrant Signaling
A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.
2.1.1. VEGFR-2 Inhibition and Anti-Angiogenesis: Several this compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2 signaling, these compounds can effectively stifle the formation of new blood vessels that tumors require for growth and metastasis. The addition of a methyl group at the 5-position of the indazole ring has been shown to be a favorable substitution for enhancing VEGFR-2 inhibitory activity in certain scaffolds.
2.1.2. Glycogen Synthase Kinase-3 (GSK-3) Inhibition: The GSK-3 enzyme is implicated in various cellular processes, including proliferation and survival, and its inhibition is a promising strategy in cancer therapy. Certain this compound-3-carboxamide derivatives have shown potent inhibitory activity against GSK-3. Structure-activity relationship (SAR) studies have revealed that the presence of the 5-methyl group can be more beneficial for activity than other substituents like methoxy groups in specific chemical series.
2.1.3. Other Kinase Targets: The versatility of the this compound scaffold allows for its adaptation to target a range of other kinases involved in cancer progression, including Polo-like kinase 4 (PLK4) and fibroblast growth factor receptors (FGFRs).
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Specific peptide substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP), radio-labeled or with a detection-compatible modification
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of the assay plate.
-
Add the kinase, substrate, and assay buffer to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Induction of Apoptosis
Beyond kinase inhibition, certain this compound derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. One such derivative, compound 2f, demonstrated potent growth inhibitory activity against several cancer cell lines. Mechanistic studies revealed that this compound promotes apoptosis by:
-
Upregulating pro-apoptotic proteins: Increased levels of cleaved caspase-3 and Bax were observed.
-
Downregulating anti-apoptotic proteins: A decrease in Bcl-2 levels was noted.
-
Disrupting mitochondrial membrane potential: This is a key event in the intrinsic apoptotic pathway.
-
Increasing reactive oxygen species (ROS): Elevated ROS levels can induce cellular damage and trigger apoptosis.
This multi-faceted pro-apoptotic activity makes these compounds promising candidates for further development.
Diagram: Apoptosis Induction Pathway by a this compound Derivative
5-methyl-1H-indazole molecular structure and tautomerism
An In-Depth Technical Guide to the Molecular Structure and Tautomerism of 5-Methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic scaffold in medicinal chemistry and organic synthesis, prized for its versatile reactivity and presence in numerous biologically active compounds.[1][2] A comprehensive understanding of its molecular architecture, particularly the nuances of its annular tautomerism, is fundamental to its rational application in drug design and the development of novel synthetic methodologies. This guide provides an in-depth exploration of the structural and tautomeric properties of this compound, synthesizing theoretical principles with practical, field-proven analytical techniques. We will dissect the energetic factors governing tautomeric preference and detail the spectroscopic and computational workflows required for its unambiguous characterization, offering a robust framework for researchers in the field.
The Indazole Core: A Structural Overview
The indazole ring system is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[3][4] This fusion imparts a unique combination of stability and reactivity that is highly valued in synthetic chemistry. This compound, with the molecular formula C₈H₈N₂ and a molecular weight of 132.165 g/mol , is a key derivative within this class.[1][5]
The core indazole unit is fundamentally planar, a characteristic confirmed by numerous crystallographic studies on related derivatives.[6] The methyl group at the C5 position of the benzene ring introduces specific electronic and steric influences. Electronically, the methyl group is a weak electron-donating group, which can subtly modulate the reactivity of the aromatic system. Sterically, its presence can influence intermolecular interactions, such as π–π stacking in the solid state, and guide the regioselectivity of further chemical modifications.[1]
| Parameter | Description | Significance |
| Molecular Formula | C₈H₈N₂ | Defines the elemental composition. |
| Molecular Weight | 132.165 g/mol | Essential for stoichiometric calculations in synthesis.[5] |
| Core Structure | Fused Benzene & Pyrazole | Aromatic, planar system conferring thermodynamic stability.[3][6] |
| C5-Substituent | Methyl (-CH₃) Group | Influences electronic properties and steric hindrance.[1] |
Annular Tautomerism: The Dynamic Nature of the Indazole Nucleus
A defining characteristic of N-unsubstituted indazoles is annular tautomerism, a form of prototropic tautomerism where a proton can reside on either of the two nitrogen atoms in the pyrazole ring.[7] This results in an equilibrium between two primary forms: 1H-indazole and 2H-indazole . A third, non-aromatic and much rarer tautomer, 3H-indazole, is generally not a significant contributor to the equilibrium.[3][4]
The Energetic Landscape: 1H vs. 2H Tautomers
The equilibrium between the 1H and 2H forms is dictated by their relative thermodynamic stabilities. For the parent indazole and its simple derivatives, the 1H-tautomer is overwhelmingly the more stable form .[2][3] This preference is rooted in fundamental principles of aromaticity:
-
1H-Indazole : Possesses a benzenoid structure, which maintains the aromatic sextet of the fused benzene ring, conferring significant aromatic stabilization energy.
-
2H-Indazole : Exhibits an ortho-quinoid structure, which disrupts the benzene ring's aromaticity, resulting in a higher energy, less stable molecule.[8]
Quantum chemical calculations have quantified this energy difference, with the 1H-tautomer being more stable by approximately 2.3 to 3.6 kcal/mol.[3] This energy gap ensures that the 1H-tautomer is the predominant species under most conditions. The presence of a C5-methyl group does not alter this fundamental energetic preference.[9]
Caption: Tautomeric equilibrium between the stable 1H and less stable 2H forms.
Elucidating the Dominant Tautomer: A Multi-Faceted Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful solution-state technique for studying tautomerism.[10] The distinct electronic environments of the 1H and 2H isomers give rise to significant differences in their ¹H and ¹³C chemical shifts.[9]
Key Spectroscopic Markers:
-
¹H NMR: The chemical shift of the proton at the C3 position is a key indicator. It is typically found at a different resonance in the 1H vs. 2H isomer.[8]
-
¹³C NMR: The carbon chemical shifts, particularly for C3, C7a, and C3a, are sensitive to the tautomeric form.
-
¹⁵N NMR: While less common, ¹⁵N NMR provides an unambiguous distinction, as the nitrogen shielding differs greatly between the benzenoid (1H) and quinonoid (2H) systems.[9]
| Nucleus | 1H-Indazole Isomer (Typical) | 2H-Indazole Isomer (Typical) | Rationale for Difference |
| ¹H (C3-H) | ~8.1 ppm | Differs significantly | Change in electronic environment and proximity to NH proton.[8] |
| ¹³C (C3) | ~135 ppm | Downfield shifted | C3 is more shielded in the 1H tautomer. |
| ¹³C (C7a) | ~140 ppm | Upfield shifted | Change from benzenoid to quinoid character alters electron density. |
| ¹⁵N | Distinct shifts for N1 and N2 | Distinct shifts for N1 and N2 | Large difference in nitrogen shielding between the two forms.[9] |
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[11]
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Integrate the ¹H spectrum to confirm proton counts.
-
Assign the resonances using 2D NMR techniques (COSY, HSQC, HMBC) if necessary.
-
Compare the observed chemical shifts, particularly for the C3-H proton and the C3, C7a, and C3a carbons, to literature values for known 1H- and 2H-indazole systems.
-
X-Ray Crystallography
Single-crystal X-ray diffraction provides definitive, unambiguous structural information in the solid state. It allows for the precise determination of atomic positions, thereby identifying which nitrogen atom bears the proton.
Causality in Experimental Design: The goal of this experiment is to obtain a high-resolution molecular structure that directly visualizes the bonding arrangement. The resulting electron density map will unequivocally locate the N-H proton, leaving no ambiguity about the tautomeric form present in the crystal lattice. For N-unsubstituted indazoles, crystallographic data consistently confirms the preference for the 1H-tautomer in the solid state.[8]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Computational Chemistry
In silico methods are invaluable for predicting and rationalizing experimental findings. Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, can accurately predict the ground-state energies of the different tautomers.[7][12]
Self-Validating System: The synergy between computational and experimental data provides a self-validating system. Theoretical calculations predict the 1H tautomer to be more stable.[13] This prediction is then experimentally verified by NMR and X-ray crystallography. A strong correlation between the calculated energy differences and the observed tautomeric populations validates both the theoretical model and the experimental interpretation.
-
Structure Generation: Build the 3D structures of both 1H-5-methyl-indazole and 2H-5-methyl-indazole using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP/6-31G**). This finds the lowest energy conformation for each molecule.[7]
-
Energy Calculation: Calculate the single-point electronic energy for each optimized structure. Include zero-point vibrational energy (ZPVE) corrections for higher accuracy.
-
Analysis: Compare the final energies. The tautomer with the lower energy is predicted to be the more stable and therefore the dominant species. The energy difference (ΔE) can be used to estimate the equilibrium constant (K_eq).
Synthesis and Implications for Reactivity
The predominance of the 1H-tautomer has direct consequences for the synthesis and reactivity of this compound. While numerous synthetic routes exist, a common and efficient method involves the cyclization of arylhydrazones.[14]
This protocol is adapted from modern methods for preparing substituted 1H-indazoles.[14]
-
Hydrazone Formation: React 2-fluoro-5-methylacetophenone with an appropriate arylhydrazine in an acidic medium to form the corresponding arylhydrazone.
-
Cyclization: Dissolve the purified arylhydrazone in a polar aprotic solvent like DMF.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to deprotonate the hydrazone nitrogen.
-
Heating: Heat the reaction mixture. The deprotonated nitrogen will act as an intramolecular nucleophile, displacing the ortho-fluorine via a nucleophilic aromatic substitution (SNAr) mechanism to form the indazole ring.
-
Workup and Purification: After cooling, perform an aqueous workup to remove inorganic salts and the solvent. Purify the crude product by column chromatography on silica gel to yield pure this compound.
The tautomeric equilibrium directly impacts subsequent reactions. For instance, N-alkylation can proceed at either N1 or N2. While the 1H-tautomer is the major species, the 2H-tautomer is also present, and the reaction conditions (base, solvent, electrophile) can influence the regioselectivity, often leading to a mixture of N1 and N2 alkylated products.[15]
Conclusion
This compound is a molecule of significant interest whose utility is underpinned by its specific molecular structure and dynamic tautomeric nature. Through a coordinated application of NMR spectroscopy, X-ray crystallography, and quantum chemical calculations, it is definitively established that it exists predominantly as the thermodynamically favored 1H-tautomer . This benzenoid form is energetically more stable than its ortho-quinoid 2H counterpart. A thorough grasp of this fundamental principle is not merely a matter of structural chemistry; it is a prerequisite for the rational design of new pharmaceuticals and the strategic planning of synthetic routes that leverage the rich chemistry of the indazole scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osmium(IV) complexes with 1H- and 2H-indazoles: Tautomer identity versus spectroscopic properties and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
discovery and history of methyl-indazole compounds
An In-Depth Technical Guide to the Discovery and History of Methyl-Indazole Compounds
Abstract
The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The strategic introduction of methyl groups onto this framework has been a pivotal development, profoundly influencing the physicochemical properties, metabolic stability, and biological activity of these compounds. This guide provides a comprehensive exploration of the journey of methyl-indazole compounds, from their foundational discovery in the 19th century to their current status as key components in modern pharmaceuticals. We will examine the evolution of synthetic methodologies, delve into the mechanistic rationale behind their design as therapeutic agents, and provide detailed protocols for their preparation. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the chemistry and legacy of this vital molecular class.
The Indazole Nucleus: A Foundation of Chemical Versatility
The indazole, or benzopyrazole, consists of a benzene ring fused to a pyrazole ring.[3] This arrangement creates a stable 10 π-electron aromatic system.[1] A key feature of the indazole scaffold is its annular tautomerism, existing predominantly in the 1H- and 2H-forms. The 1H-indazole is the thermodynamically more stable and thus more common tautomer.[4][5]
The significance of the indazole core in drug design is multifaceted:
-
Bioisosterism: The indazole ring is a well-established bioisostere for other aromatic systems, most notably indole and purine.[1] Crucially, it also serves as an effective bioisosteric replacement for phenol. This strategy is employed to circumvent the rapid metabolic glucuronidation that phenolic compounds often undergo, thereby improving pharmacokinetic profiles while retaining biological activity.[6][7]
-
Structural Rigidity and Vectorial Display: The fused ring system provides a rigid scaffold that allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets like enzyme active sites and receptors.
-
Hydrogen Bonding Capability: The pyrrolic-type NH of the 1H-indazole and the pyridinic nitrogen at the 2-position can act as both hydrogen bond donors and acceptors, respectively, which is critical for molecular recognition.[5]
The introduction of a methyl group—a seemingly simple modification—imparts significant changes. It can increase lipophilicity, enhance metabolic stability by blocking sites of oxidation, and introduce steric effects that can fine-tune binding selectivity and potency.[8]
Genesis: The Dawn of Indazole Synthesis
The history of indazole chemistry begins with the pioneering work of Nobel laureate Emil Fischer in the 1880s.[5][9] His initial synthesis involved the thermal cyclization of o-hydrazinocinnamic acid, which unexpectedly yielded the indazole core instead of the intended anhydride.[5] This discovery laid the groundwork for subsequent synthetic explorations.
Early classical methods expanded the synthetic toolkit. One such foundational route is the Jacobson synthesis, which involves the diazotization of o-toluidine followed by an intramolecular cyclization that engages the ortho-methyl group.[10]
Caption: Foundational synthesis of the indazole core by Emil Fischer.
The Ascendance of Methyl-Indazoles in Modern Medicine
The true potential of the indazole scaffold was realized in the 20th century as medicinal chemists began to incorporate it into drug candidates. Methylated indazoles, in particular, have given rise to several blockbuster drugs.
| Drug Name | Key Methyl-Indazole Moiety | Therapeutic Indication | Mechanism of Action |
| Granisetron | 1-Methyl-1H-indazole | Chemotherapy-induced nausea and vomiting | Selective 5-HT3 receptor antagonist[1] |
| Benzydamine | 1-Benzyl-3-methyl-1H-indazole derivative | Pain and inflammation (NSAID) | Prostaglandin synthesis inhibition[1][11] |
| Axitinib | N-methylcarboxamide on indazole core | Renal cell carcinoma | Multi-targeted tyrosine kinase inhibitor (VEGFR)[1][3] |
| Pazopanib | 5-((4-((2,3-dimethyl-2H-indazol-6-yl)methylamino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide | Renal cell carcinoma, soft tissue sarcoma | Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR)[1][2] |
The development of Granisetron is a landmark in the history of methyl-indazoles. Its design leverages the 1-methyl-1H-indazole core as a rigid scaffold to correctly position the side chain required for potent and selective antagonism of the 5-HT3 receptor, providing critical relief for cancer patients undergoing chemotherapy.[1][12]
Core Methodologies: The Synthesis of Methyl-Indazole Compounds
The synthesis of specifically substituted methyl-indazoles requires precise and often multi-step procedures. Below are detailed protocols for the preparation of key methyl-indazole building blocks.
Experimental Protocol 1: Synthesis of 3-Methyl-1H-indazole
This procedure is a robust and widely used method starting from the commercially available 2-aminoacetophenone. The core transformation involves a diazotization followed by a reductive cyclization.
Causality: The reaction begins with the conversion of the primary aromatic amine of 2-aminoacetophenone into a diazonium salt using sodium nitrite under acidic conditions. This highly reactive intermediate is not isolated. Stannous chloride (SnCl₂) is then introduced as a mild reducing agent, which facilitates the cyclization onto the acetyl group to form the stable indazole ring.[13][14]
Caption: Workflow for the synthesis of 3-Methyl-1H-indazole.
Step-by-Step Methodology:
-
Preparation: To a suitable reaction vessel, add 2-aminoacetophenone (1.0 eq). Cool the vessel in an ice bath to 0-10 °C.
-
Acidification: Slowly add concentrated hydrochloric acid (approx. 7.4 mL per gram of starting material). Maintain the temperature below 10 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.0 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains between 0-10 °C. Stir for 1 hour post-addition.[14]
-
Reduction & Cyclization: In a separate flask, dissolve stannous chloride dihydrate (SnCl₂·2H₂O) (2.5 eq) in concentrated hydrochloric acid. Cool this solution to 0-10 °C. Slowly add the diazonium salt solution from step 3 to the SnCl₂ solution.
-
Reaction: Allow the mixture to stir overnight, gradually warming to room temperature.
-
Workup: Pour the reaction mixture into ice water. Adjust the pH to ~8 using a suitable base (e.g., concentrated NaOH or NH₄OH solution), which will cause the product to precipitate.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-methyl-1H-indazole.[13][14]
Experimental Protocol 2: Regioselective N¹-Methylation of Indazole-3-carboxylic Acid
The synthesis of 1-methyl-1H-indazole-3-carboxylic acid, a key intermediate for Granisetron, highlights the challenge of regioselectivity in N-alkylation of indazoles.[12] Alkylation can occur at either the N1 or N2 position. The choice of base and solvent system is critical to direct the reaction towards the desired, thermodynamically favored N1 isomer.
Causality: Strong bases like sodium methoxide or alkaline earth metal oxides deprotonate the indazole, forming an ambident anion.[15][16] While N2 is often the site of kinetic attack, the N1-alkylated product is typically the more thermodynamically stable isomer. Using conditions that allow for equilibrium, such as elevated temperatures, favors the desired N1 product. Dimethyl sulfate is a common and efficient methylating agent for this transformation.
Caption: Regioselectivity in the N-methylation of the indazole core.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend indazole-3-carboxylic acid (1.0 eq) in an anhydrous polar solvent such as methanol or DMF.[16]
-
Deprotonation: Add a suitable base, such as sodium methoxide (1.1 eq) or calcium oxide (CaO), and stir the mixture.[15][16]
-
Methylation: Slowly add the methylating agent, such as dimethyl sulfate (1.1 eq), to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC or LC-MS for the consumption of starting material.
-
Workup: Cool the reaction to room temperature and carefully quench by adding water. Acidify the aqueous solution with an acid (e.g., HCl) to a pH of ~3-4 to precipitate the carboxylic acid product.
-
Isolation: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry to afford 1-methyl-1H-indazole-3-carboxylic acid.[17]
Mechanism & Structure-Activity Relationship (SAR): The Impact of the Methyl Group
The precise placement of a methyl group can dramatically alter biological activity. This is elegantly demonstrated in the development of kinase inhibitors and other targeted therapies.
Bioisosteric Replacement of Phenol
A critical insight in modern drug design is the use of the indazole ring as a metabolically robust substitute for a phenol group. Phenols are often targets for phase II metabolism via glucuronidation, leading to rapid clearance and poor bioavailability.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. innospk.com [innospk.com]
- 13. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 14. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 15. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 16. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 17. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Methyl-1H-Indazole for Pharmaceutical Development
Executive Summary
5-Methyl-1H-indazole is a prominent heterocyclic scaffold in modern medicinal chemistry, serving as a crucial building block for therapeutic agents, particularly in oncology and neurology.[1] Its utility in drug discovery is intrinsically linked to its physicochemical properties, which govern its behavior in both biological and pharmaceutical systems. A comprehensive understanding of its solubility and stability is paramount for successful formulation development, ensuring optimal bioavailability, shelf-life, and patient safety. This guide provides an in-depth analysis of the solubility and stability profile of this compound, offering field-proven experimental protocols and expert insights for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical characteristics, aqueous and organic solubility, and degradation pathways under various stress conditions, thereby establishing a foundational knowledge base for its effective application in pharmaceutical research.
The Role of this compound in Drug Discovery
The indazole core, a bicyclic aromatic heterocycle, offers a stable and versatile framework for chemical modification. The addition of a methyl group at the 5-position influences the molecule's electronic and steric properties, enhancing its potential for specific molecular interactions. This substituent can modulate key pharmacological parameters such as metabolic stability, receptor binding affinity, and overall potency.[2] Consequently, this compound is a sought-after intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1]
However, the transition from a promising lead compound to a viable drug product is contingent upon its developability, a concept heavily reliant on solubility and stability. Poor solubility can lead to low and erratic absorption, diminishing therapeutic efficacy, while instability can result in the loss of potency and the formation of potentially toxic degradation products. Therefore, a thorough characterization of these properties at the preformulation stage is a critical, non-negotiable step in the drug development pipeline.
Core Physicochemical Properties
The behavior of this compound in solution is dictated by its intrinsic physicochemical properties. These parameters provide the theoretical foundation for predicting its solubility and stability.
| Property | Value | Source(s) |
| CAS Number | 1776-37-0 | [1] |
| Molecular Formula | C₈H₈N₂ | |
| Molecular Weight | 132.16 g/mol | |
| Appearance | Light pink to brown solid | [1] |
| pKa (predicted) | ~1.3 (conjugate acid), ~14.0 (indazole N-H) | [3][4] |
| Boiling Point | 165-190°C / 1.5 mm Hg | [5] |
| Storage Conditions | Sealed in dry, Room Temperature or 0-8°C | [1][5][6] |
Note: The pKa values are extrapolated from the parent compound, indazole. The electron-donating methyl group may slightly alter these values, but they serve as a reliable estimate for predicting pH-dependent solubility.
Solubility Profile: A Predictive and Practical Approach
Solubility is a critical determinant of a drug's bioavailability. The indazole nucleus is amphoteric, meaning it can act as both a weak base (protonation at N2) and a very weak acid (deprotonation at N1).[3][4] This characteristic implies that the aqueous solubility of this compound will be highly dependent on pH.
-
In acidic media (pH < pKa of conjugate acid): The molecule will be protonated, forming a more polar indazolium cation, which is expected to have significantly higher aqueous solubility.
-
In neutral and basic media (pH > pKa of conjugate acid): The molecule exists primarily as the neutral, less polar species, exhibiting lower aqueous solubility.
The compound's structure suggests good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF, which are commonly used in initial screening and as vehicles for in vitro assays.
Qualitative Solubility Summary
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers (pH 1-3) | High | Protonation of the pyrazole ring leads to the formation of a soluble salt. |
| Aqueous Buffers (pH 5-9) | Low to Moderate | The compound is primarily in its neutral, less soluble form. |
| Polar Aprotic Solvents (DMSO, DMF) | High | Strong dipole-dipole interactions facilitate dissolution. |
| Polar Protic Solvents (Methanol, Ethanol) | High | Hydrogen bonding and dipole-dipole interactions promote solubility. |
| Non-Polar Solvents (Toluene, Hexane) | Low | The polar indazole moiety limits solubility in non-polar media. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of this compound. The causality behind this choice is its ability to ensure that a true equilibrium is reached, providing the most accurate and reproducible measure of a compound's intrinsic solubility.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent system at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., pH 7.4 phosphate-buffered saline, 0.1 M HCl, water, ethanol)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
HPLC system with UV detector or LC-MS system
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An "excess" is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pre-equilibrated solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended time is crucial to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates. Expertise & Experience: This step is critical to prevent artificially high results from undissolved solid particles. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.
-
Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration.[7]
Visualization: Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Stability Profile: Uncovering Degradation Pathways
Assessing the chemical stability of an API is a regulatory requirement and is fundamental to developing a safe and effective drug product.[8] Forced degradation (or stress testing) studies are employed to intentionally degrade the API under conditions more severe than those used for accelerated stability testing.[9] The objectives are to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods capable of separating the intact API from its degradants.[9][10]
Based on the indazole structure and related compounds, this compound is susceptible to degradation via hydrolysis, oxidation, and photolysis.[11]
Experimental Protocol: Forced Degradation Study
This protocol is designed as a self-validating system, where control samples are used to ensure that any observed degradation is a direct result of the applied stress condition.
Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.[12]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3-30% solution
-
High-purity water
-
Photostability chamber (ICH Q1B compliant)
-
Oven/climate chamber
-
HPLC or UPLC-MS system
Methodology:
For each condition, a control sample (drug solution in the same solvent, protected from the stress condition) must be run in parallel.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a predetermined time (e.g., 24 hours).
-
If no degradation is observed, use 1 M HCl or increase the temperature/time.
-
Before analysis, cool the sample and neutralize with an equivalent amount of NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate under the same conditions as the acid hydrolysis.
-
If no degradation is observed, use 1 M NaOH.
-
Before analysis, cool and neutralize with an equivalent amount of HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
If no degradation is seen, a higher concentration of H₂O₂ (e.g., 30%) can be used. Trustworthiness: The choice of a peroxide-based oxidation is deliberate, as it mimics potential degradation from peroxide impurities in pharmaceutical excipients.[10]
-
-
Thermal Degradation (Thermolysis):
-
In Solution: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate in an oven at a high temperature (e.g., 70°C) for 48 hours, protected from light.
-
In Solid State: Place a known amount of solid this compound in an open dish in an oven under the same conditions.
-
-
Photolytic Degradation (Photostability):
-
Expose a solution of the compound (e.g., 100 µg/mL in a quartz cuvette) to a light source according to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt-hours/m²).[11]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
Analysis of Stressed Samples:
-
All samples (stressed and control) should be diluted to the same final concentration.
-
Analyze using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of potential degradants.
-
The goal is to achieve 5-20% degradation of the parent compound.[9] This level is sufficient to produce and detect degradation products without being so excessive that it leads to complex secondary degradation, which would not be relevant to real-world storage.[8]
Visualization: Forced Degradation Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Wikipedia [en.wikipedia.org]
- 4. caribjscitech.com [caribjscitech.com]
- 5. This compound CAS#: 1776-37-0 [m.chemicalbook.com]
- 6. This compound-4-carboxylic acid | 1360927-57-6 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. ijrpp.com [ijrpp.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajpsonline.com [ajpsonline.com]
- 11. benchchem.com [benchchem.com]
- 12. biomedres.us [biomedres.us]
A Technical Guide to the Spectroscopic Characterization of 5-methyl-1H-indazole
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-methyl-1H-indazole, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the analytical techniques used to elucidate and confirm the structure of this important molecule. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of this compound.
Introduction: The Significance of the Indazole Scaffold
Indazole derivatives are a class of bicyclic heteroaromatic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities.[2][4] The indazole nucleus is a privileged scaffold, appearing in a range of approved drugs and clinical candidates targeting various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The substitution pattern on the indazole ring plays a crucial role in modulating the pharmacological properties of these molecules. This compound, in particular, serves as a versatile building block in the synthesis of more complex drug candidates.[1] Its structural integrity and purity are paramount to the success of subsequent synthetic transformations and the ultimate biological efficacy and safety of the final compound. Therefore, a robust and unambiguous spectroscopic characterization is a critical and non-negotiable aspect of its use in research and development.
Molecular Structure and Spectroscopic Overview
Before delving into the specifics of each technique, it is essential to visualize the molecular structure of this compound and the numbering convention used for assigning spectroscopic signals.
Caption: Molecular structure and atom numbering of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
A. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methyl protons, and the N-H proton. The chemical shifts are influenced by the electron-donating nature of the methyl group and the electronic structure of the bicyclic aromatic system.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N1-H | ~12.5 | br s | - |
| H3 | ~8.0 | s | - |
| H7 | ~7.6 | d | ~8.4 |
| H4 | ~7.4 | s | - |
| H6 | ~7.0 | d | ~8.4 |
| 5-CH₃ | ~2.4 | s | - |
Interpretation and Rationale:
-
N1-H (~12.5 ppm, br s): The proton on the nitrogen atom is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, particularly in a solvent like DMSO-d₆. Its broadness is a result of chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom.
-
H3 (~8.0 ppm, s): This proton is on a carbon adjacent to two nitrogen atoms, leading to a downfield shift. It is expected to be a singlet as it has no adjacent protons to couple with.
-
H7 (~7.6 ppm, d, J ≈ 8.4 Hz): This aromatic proton is coupled to H6, resulting in a doublet. Its chemical shift is influenced by the fused pyrazole ring.
-
H4 (~7.4 ppm, s): This proton is expected to appear as a singlet or a very narrowly split doublet (due to a small long-range coupling with H6, which may not be resolved). Its proximity to the electron-donating methyl group at C5 results in a slightly more upfield shift compared to H7.
-
H6 (~7.0 ppm, d, J ≈ 8.4 Hz): This proton is coupled to H7, giving rise to a doublet. It is expected to be the most upfield of the aromatic protons due to the ortho- and para-directing effects of the methyl group and the nitrogen atom at position 1, respectively.
-
5-CH₃ (~2.4 ppm, s): The methyl protons are in a shielded environment and are expected to appear as a sharp singlet, as there are no adjacent protons to couple with.
B. ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environments.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C7a | ~140 |
| C3a | ~135 |
| C3 | ~133 |
| C5 | ~130 |
| C7 | ~120 |
| C6 | ~115 |
| C4 | ~109 |
| 5-CH₃ | ~21 |
Interpretation and Rationale:
-
Quaternary Carbons (C7a, C3a, C5): These carbons, which are not directly bonded to any protons, are expected to have relatively lower intensities. C7a and C3a are the bridgehead carbons, and their chemical shifts are influenced by the fusion of the two rings. C5, being attached to the methyl group, will also be in this region.
-
Aromatic CH Carbons (C3, C7, C6, C4): The chemical shifts of these carbons are influenced by their position relative to the nitrogen atoms and the methyl group. C3 is deshielded due to its proximity to the two nitrogen atoms. C4 is expected to be the most shielded aromatic carbon due to the electronic effects of the adjacent methyl group and the nitrogen at position 1.
-
Aliphatic Carbon (5-CH₃): The methyl carbon is expected to appear in the typical aliphatic region, around 21 ppm.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for observing the N-H proton, or CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 30° pulse angle, 2-4 second acquisition time, and a 1-2 second relaxation delay.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Caption: A generalized workflow for NMR analysis.
II. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data (KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Vibration Type |
| 3200-2800 (broad) | N-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (from CH₃) |
| ~1620 | C=N stretch |
| ~1500, ~1450 | Aromatic C=C stretches |
| ~820 | C-H out-of-plane bending |
Interpretation and Rationale:
-
N-H Stretch (3200-2800 cm⁻¹): The N-H stretching vibration in indazoles is typically broad due to hydrogen bonding and appears in this region.
-
C-H Stretches (3100-3000 cm⁻¹ and 2950-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H stretches in aromatic rings, while those below 3000 cm⁻¹ are due to the C-H stretches of the methyl group.
-
C=N and C=C Stretches (~1620 cm⁻¹, ~1500 cm⁻¹, ~1450 cm⁻¹): These absorptions are characteristic of the stretching vibrations within the fused aromatic ring system.
-
C-H Bending (~820 cm⁻¹): The out-of-plane C-H bending vibrations in the aromatic region can provide information about the substitution pattern of the benzene ring.
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 132 | [M]⁺ (Molecular Ion) |
| 131 | [M-H]⁺ |
| 104 | [M-N₂]⁺ or [M-HCN-H]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation and Rationale:
-
Molecular Ion ([M]⁺, m/z 132): The molecular ion peak is expected to be prominent, corresponding to the molecular weight of this compound (C₈H₈N₂).
-
[M-H]⁺ (m/z 131): Loss of a hydrogen atom is a common fragmentation pathway.
-
[M-N₂]⁺ or [M-HCN-H]⁺ (m/z 104): A characteristic fragmentation of indazoles is the loss of a molecule of nitrogen (N₂). Alternatively, sequential loss of HCN and a hydrogen atom can lead to a fragment with this m/z ratio.
-
[C₆H₅]⁺ (m/z 77): This fragment corresponds to a phenyl cation, which can be formed through rearrangement and fragmentation of the bicyclic system.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, HRMS can be employed to measure the exact mass of the molecular ion to within a few parts per million (ppm).
Caption: Logical relationship of spectroscopic techniques to structural elucidation.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The predicted data and interpretations provided in this guide serve as a valuable resource for researchers working with this important heterocyclic compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity of any research and development program that utilizes this compound as a key building block.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of 5-Methyl-1H-Indazole: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The indazole nucleus, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its inherent structural rigidity, synthetic accessibility, and capacity for crucial hydrogen bonding interactions have cemented its role in the design of a multitude of biologically active compounds.[2] This technical guide delves into the specifics of the 5-methyl-1H-indazole moiety, a derivative that has garnered substantial interest for its ability to confer advantageous pharmacological properties. We will explore its synthesis, functionalization, and pivotal role in the development of targeted therapeutics, offering a comprehensive resource for researchers and professionals in drug discovery and development.
The Strategic Advantage of the this compound Core
The indazole scaffold is a bioisostere of indole, a common motif in natural and synthetic pharmacologically active compounds.[1] The substitution of a carbon atom with a nitrogen atom in the five-membered ring introduces unique electronic properties and hydrogen bonding capabilities, making indazoles attractive for targeting a diverse range of biological entities.[1]
The addition of a methyl group at the 5-position of the indazole ring provides several strategic advantages in drug design:
-
Modulation of Electronic and Steric Properties: The methyl group, being an electron-donating group, can influence the electron density of the aromatic system, which in turn can affect the binding affinity of the molecule to its biological target. Its steric bulk can also play a crucial role in achieving selectivity by occupying specific hydrophobic pockets within the target protein.
-
Improved Pharmacokinetic Profile: The 5-methyl substitution can enhance the metabolic stability of the compound by blocking a potential site of oxidation. This can lead to improved oral bioavailability and a more favorable pharmacokinetic profile.[3]
-
Enhanced Potency: In many instances, the 5-methyl group has been shown to significantly increase the potency of indazole-based inhibitors. For example, in a series of 2,4-dianilino pyrimidine Lck tyrosine kinase inhibitors, the replacement of a phenolic group with a 4-amino(this compound) moiety resulted in comparable enzyme potency but with improved pharmacokinetic properties.[3]
Synthesis of the this compound Scaffold
The construction of the this compound core can be achieved through various synthetic strategies. A common and efficient approach involves the cyclization of appropriately substituted anilines or benzonitriles.
General Synthetic Protocol via Reductive Cyclization
A reliable method for the synthesis of this compound involves the reductive cyclization of 2-amino-5-methylbenzonitrile. This method is advantageous due to the commercial availability of the starting material and the relatively straightforward reaction conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-5-methylbenzonitrile
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Ammonium chloride (catalyst)[4]
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methylbenzonitrile (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (2.0-3.0 eq) followed by a catalytic amount of ammonium chloride.[4]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Diagram: General Synthetic Workflow for this compound
References
Methodological & Application
The Strategic Deployment of 5-Methyl-1H-Indazole in Modern Pharmaceutical Development: Application Notes and Protocols
Introduction: The Privileged Scaffold of 5-Methyl-1H-Indazole
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets in a specific and high-affinity manner. The indazole nucleus, a bicyclic aromatic heterocycle, is a prime example of such a scaffold, and its derivative, this compound, has garnered significant attention in pharmaceutical development.[1][2] The strategic placement of the methyl group at the 5-position enhances its physicochemical properties, such as reactivity and solubility, making it an invaluable building block for novel therapeutic agents, particularly in oncology and neurology.[1]
This guide provides an in-depth exploration of the utility of this compound in drug discovery, complete with detailed protocols for its chemical modification and biological evaluation. The content herein is curated for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental methodologies.
Medicinal Chemistry Applications: A Scaffold for Targeted Therapies
The versatility of the this compound core allows for its incorporation into a diverse array of pharmacologically active molecules. Its ability to serve as a bioisostere for native structures, such as indoles, often imparts improved pharmacokinetic profiles to the resulting drug candidates. A prominent application of this scaffold is in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
Kinase Inhibition: A Cornerstone of Oncology Drug Discovery
Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The indazole moiety can function as an effective hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase and preventing its catalytic activity. The 5-methyl group can further enhance binding affinity and selectivity by occupying a hydrophobic pocket within the kinase domain.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:
VEGFRs are key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Several approved and investigational anti-cancer drugs targeting VEGFRs incorporate the indazole scaffold. For instance, Axitinib, a potent VEGFR inhibitor, features a substituted indazole core.[3][4]
Other Kinase Targets:
The utility of the this compound scaffold extends beyond VEGFR. It has been successfully employed in the development of inhibitors for a range of other kinases, including:
-
Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, its overexpression is implicated in several cancers.[5]
-
Glycogen Synthale Kinase-3 (GSK-3): A serine/threonine kinase involved in numerous cellular processes, including metabolism and cell proliferation.[6]
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose dysregulation is linked to various cancers.[6][7]
The following table summarizes the activity of representative this compound-containing kinase inhibitors against various targets.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 1H-Indazole-3-carboxamide derivative | GSK-3β | 0.35 | [6] |
| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-1 | 3 | [6] |
| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-2 | 11 | [6] |
| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-3 | - | [6] |
| Indazole-based PLK4 inhibitor (C05) | PLK4 | < 0.1 | [5] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives. These protocols are designed to be self-validating, with clear endpoints and quality control measures.
Protocol 1: Synthesis of 5-Substituted-1H-indazol-3-amine Derivatives
This protocol details a representative synthesis of a 3,5-disubstituted indazole derivative, a common intermediate in the development of kinase inhibitors. The workflow begins with the Suzuki coupling of a bromo-indazole precursor, followed by further functionalization.[3]
Synthetic workflow for 3,5-disubstituted indazole derivatives.
Materials and Reagents:
-
5-Bromo-1H-indazol-3-amine
-
Substituted aryl boronic acid ester
-
Palladium(II) bis(diphenylphosphino)ferrocene dichloride (PdCl₂(dppf)₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane/Water (1:1)
-
Reagents for subsequent functionalization (e.g., acyl chlorides, alkyl halides)
-
Appropriate solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Suzuki Coupling:
-
To a solution of 5-bromo-1H-indazol-3-amine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water, add the substituted aryl boronic acid ester (1.2 equivalents), Cs₂CO₃ (2 equivalents), and PdCl₂(dppf)₂ (0.05 equivalents).[3]
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the mixture to 90°C and stir for 6 hours, or until the reaction is complete as monitored by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 5-aryl-1H-indazol-3-amine intermediate.[3]
-
-
Further Functionalization (Example: Acylation):
-
Dissolve the 5-aryl-1H-indazol-3-amine intermediate (1 equivalent) in an appropriate solvent such as DMF.
-
Add a base (e.g., triethylamine, 2 equivalents) and cool the mixture to 0°C.
-
Slowly add the desired acyl chloride (1.1 equivalents) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography or recrystallization.
-
Characterization:
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[8]
Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a luminescence-based assay to determine the in vitro potency of a this compound derivative against VEGFR-2 kinase. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.[9]
Workflow for in vitro luminescence-based kinase assay.
Materials and Reagents:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly-(Glu,Tyr) 4:1)
-
ATP
-
5x Kinase Buffer
-
Test compound (this compound derivative)
-
Kinase-Glo™ MAX Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting the 5x stock.
-
Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the kinase substrate.[10]
-
Dilute the VEGFR-2 kinase to the desired concentration in 1x Kinase Buffer.[10]
-
-
Kinase Reaction:
-
Add 25 µL of the Master Mix to each well of a 96-well plate.[11]
-
Add 5 µL of the diluted test compound to the appropriate wells.
-
Add 5 µL of 1x Kinase Buffer (with DMSO) to the positive control (100% activity) and blank (no enzyme) wells.[11]
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 kinase to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.[10]
-
Incubate the plate at 30°C for 45 minutes.[10]
-
-
Luminescence Detection:
-
After incubation, add 50 µL of Kinase-Glo™ MAX reagent to each well to stop the reaction and generate a luminescent signal.[10]
-
Incubate at room temperature for 15 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition versus the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Cell-Based Anti-Proliferative Assay (MTT Assay)
This protocol details the use of the MTT assay to assess the cytotoxic effects of a this compound derivative on cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]
Materials and Reagents:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest concentration of the test compound).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value.
The following table presents example cytotoxicity data for a hypothetical this compound derivative.
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 5.15 |
| K562 | Chronic Myeloid Leukemia | 33.2 |
| PC-3 | Prostate Carcinoma | 8.7 |
| Hep-G2 | Hepatoma | 12.4 |
| HEK-293 (Normal) | Embryonic Kidney | > 50 |
Safety and Handling of this compound
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. Always consult the Safety Data Sheet (SDS) for the specific compound before use.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Inhalation: Avoid breathing dust or vapors.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound has firmly established itself as a privileged scaffold in pharmaceutical development. Its favorable physicochemical properties and synthetic tractability have enabled the discovery and development of numerous potent and selective therapeutic agents, particularly in the realm of kinase inhibition. The detailed protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their own drug discovery endeavors, ultimately contributing to the advancement of new medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound DiscoveryCPR 1776-37-0 [sigmaaldrich.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Versatile Synthon: 5-Methyl-1H-Indazole in Agrochemical Synthesis
Introduction: The Indazole Scaffold in Modern Agrochemicals
In the continuous quest for novel, effective, and environmentally benign agrochemicals, the indazole scaffold has emerged as a privileged structure. Its unique physicochemical properties and versatile reactivity make it an attractive core for the development of new herbicides, fungicides, and insecticides. Among the various substituted indazoles, 5-methyl-1H-indazole stands out as a particularly valuable building block. The presence of the methyl group at the 5-position influences the electronic properties and lipophilicity of the molecule, which can be strategically exploited to fine-tune the biological activity and selectivity of the resulting agrochemical candidates.[1]
This technical guide provides a comprehensive overview of the applications of this compound in agrochemical synthesis. We will delve into its role as a synthon, explore its derivatization into biologically active compounds, and provide detailed protocols for key synthetic transformations. This document is intended for researchers, scientists, and professionals in the field of agrochemical development.
Core Concepts: Why this compound?
The utility of this compound in agrochemical design stems from several key features:
-
Bicyclic Aromatic System: The fused benzene and pyrazole rings create a rigid and planar scaffold, which can facilitate strong binding interactions with target enzymes or receptors in pests and weeds.
-
Two Nucleophilic Nitrogens: The presence of two nitrogen atoms (N1 and N2) in the pyrazole ring allows for regioselective functionalization, leading to a diverse array of derivatives with distinct biological profiles.
-
Influence of the 5-Methyl Group: The electron-donating methyl group at the C5 position can modulate the reactivity of the indazole ring system and enhance the lipophilicity of the final compound, which is often crucial for its uptake and translocation within the target organism.
-
Metabolic Stability: The indazole core is generally stable to metabolic degradation, which can contribute to a longer duration of action in the field.
These attributes make this compound a strategic starting material for generating libraries of novel compounds for high-throughput screening in agrochemical discovery programs.
Applications in Agrochemical Synthesis
While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of indazole derivatives has shown significant promise and activity in various agrochemical applications. The following sections will explore these applications, using examples from related indazole structures to illustrate the potential of this compound.
Herbicidal Applications
Indazole-containing compounds have been investigated as potent herbicides. For instance, a series of novel 6-indazolyl-2-picolinic acids have been synthesized and shown to exhibit significant herbicidal activity. Although these examples utilize different methylated indazoles, the structure-activity relationship (SAR) studies provide valuable insights. For example, the position of the substituent on the indazole ring has been shown to be critical for herbicidal efficacy.
A key synthetic strategy for creating novel herbicidal candidates from this compound involves N-alkylation followed by further functionalization. The introduction of various side chains at the N1 or N2 position can significantly impact the herbicidal spectrum and potency.
Workflow for the Synthesis of Potential Indazole-Based Herbicides
Caption: General workflow for synthesizing potential herbicides from this compound.
Fungicidal Applications
The indazole moiety is also a component of certain fungicidal compounds. The mechanism of action for many azole fungicides involves the inhibition of sterol biosynthesis in fungi. By incorporating the this compound scaffold, novel fungicides with potentially different target sites or improved efficacy against resistant strains can be developed.
The synthesis of such compounds often involves the coupling of the this compound core with other heterocyclic systems known to possess fungicidal properties.
Insecticidal Applications
Patents have been filed for indazole derivatives with insecticidal activity, highlighting the potential of this scaffold in crop protection against insect pests.[2] These compounds often target specific receptors in the insect nervous system. The synthesis of insecticidal indazole derivatives typically involves the creation of amide or ether linkages between the this compound core and other pharmacophores.
Key Synthetic Protocols
The functionalization of this compound is central to its application in agrochemical synthesis. N-alkylation is a fundamental transformation that introduces diversity and allows for the fine-tuning of biological activity. The regioselectivity of this reaction (N1 vs. N2 alkylation) is a critical consideration and can be influenced by the reaction conditions.
Protocol 1: Regioselective N1-Alkylation of this compound
This protocol favors the formation of the thermodynamically more stable N1-alkylated product.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Alkyl halide (e.g., ethyl bromide)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired N1-alkylated this compound.
Protocol 2: Synthesis of a this compound-3-Carboxamide Derivative
This protocol describes a general method for creating amide derivatives, which are common in bioactive molecules.
Materials:
-
This compound-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Desired amine (e.g., aniline)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride and heat the mixture at reflux for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C.
-
Add the desired amine (1.1 eq) and triethylamine (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield the crude amide product.
-
Purify the product by recrystallization or silica gel column chromatography.
Synthetic Pathway for a Generic this compound-3-Carboxamide
Caption: A simplified synthetic route to this compound-3-carboxamide derivatives.
Quantitative Data and Structure-Activity Relationships (SAR)
While specific quantitative data for agrochemicals derived from this compound is limited in the public domain, studies on related indazole herbicides provide valuable SAR insights. For instance, in a series of 6-indazolyl-2-picolinic acids, the nature and position of substituents on the indazole ring significantly influenced herbicidal activity.
| Position of Methyl Group on Indazole Ring | Relative Herbicidal Activity |
| 4 | High |
| 6 | Moderate to High |
| 5 | Low |
This data suggests that for this particular class of herbicides, the 5-position may not be optimal for substitution. However, it is crucial to note that SAR is highly dependent on the specific chemical scaffold and the target biological system. Therefore, the synthesis and screening of a diverse library of this compound derivatives remain a valid and promising approach for identifying novel agrochemical leads.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in the synthesis of novel agrochemicals. Its unique structural features and reactivity allow for the creation of a wide range of derivatives with potential herbicidal, fungicidal, and insecticidal properties. While the full potential of this specific synthon in commercial agrochemicals is still being explored, the broader success of the indazole scaffold in bioactive compounds underscores its importance.
Future research in this area should focus on the development of efficient and regioselective methods for the functionalization of this compound, as well as the systematic exploration of the biological activity of its derivatives through high-throughput screening. The insights gained from such studies will undoubtedly contribute to the discovery of the next generation of effective and sustainable crop protection solutions.
References
Application Notes & Protocols for the Synthesis and Evaluation of 5-Methyl-1H-Indazole Derivatives in Oncology Research
Introduction: The Privileged Indazole Scaffold in Oncology
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as an effective pharmacophore, capable of forming key interactions with a multitude of biological targets.[1][2] This versatility has led to the development of numerous therapeutic agents across various disease areas. In oncology, the indazole core is particularly prominent, forming the structural foundation of several FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (TRK/ROS1/ALK inhibitor).[2][3][4]
These drugs underscore the scaffold's utility in targeting protein kinases, enzymes that play a critical role in intracellular signaling pathways controlling cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] The 5-methyl-1H-indazole moiety, in particular, serves as a versatile and frequently utilized starting material for building extensive libraries of potential anti-cancer agents.[6] The methyl group at the 5-position can influence the compound's solubility, metabolic stability, and steric interactions within the target's binding pocket, making it a key site for synthetic modification and optimization.
This guide provides a detailed framework for the synthesis of novel this compound derivatives and their subsequent evaluation as potential anti-cancer agents, grounded in established chemical principles and biological assays.
Part 1: Synthetic Strategies and Core Derivatization
The successful synthesis of a drug candidate library hinges on a robust and flexible synthetic route. For this compound, derivatization most commonly occurs at the N-1 position of the pyrazole ring. N-alkylation is a foundational method to introduce diverse side chains, which can probe the binding pocket of a target kinase and modulate the compound's pharmacological properties.
Causality of Experimental Choice: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for the deprotonation of the indazole N-H. This step generates the indazolide anion, a potent nucleophile. The reaction is typically run at a low temperature (0 °C) initially to control the exothermic reaction of NaH with the solvent and the substrate, before being warmed to room temperature to ensure the reaction proceeds to completion.[7] Tetrahydrofuran (THF) is an ideal solvent as it is anhydrous, aprotic, and effectively solvates the resulting sodium salt of the indazole.[7] The subsequent addition of an alkyl halide electrophile leads to the formation of the C-N bond, yielding the desired N-1 substituted product. While some N-2 isomer may form, the use of NaH in THF is known to favor the N-1 regioisomer.[7]
Experimental Workflow: Synthesis of this compound Derivatives
Caption: General workflow for synthesis and evaluation of N-1 substituted this compound derivatives.
Detailed Protocol 1: Synthesis of 1-((6-Chloropyridin-3-yl)methyl)-5-methyl-1H-indazole
This protocol describes a representative N-alkylation reaction, a common and versatile method for derivatizing the indazole core.
Principle: This synthesis proceeds via an SN2 reaction. First, the acidic proton on the N-1 of this compound is removed by sodium hydride to form a nucleophilic indazolide anion. This anion then attacks the electrophilic carbon of 2-chloro-5-(chloromethyl)pyridine, displacing the chloride leaving group to form the desired product.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
2-Chloro-5-(chloromethyl)pyridine (or other suitable alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
-
Round-bottom flasks, magnetic stirrer, syringes, and standard glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care in a fume hood.[7]
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The cessation of hydrogen gas evolution indicates the completion of the deprotonation.
-
N-Alkylation: Cool the reaction mixture back down to 0 °C. Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (1.2 eq) in a small amount of anhydrous THF dropwise via syringe.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Workup - Extraction: Remove the THF under reduced pressure using a rotary evaporator. Partition the remaining residue between ethyl acetate and water.[7] Separate the organic layer.
-
Workup - Washing: Wash the organic layer sequentially with water and then brine. This removes water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes). This is crucial for separating the desired N-1 isomer from the N-2 isomer and other impurities.[7]
-
Characterization: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure. Confirm the identity and purity of the final product using NMR and mass spectrometry.[7]
Part 2: Application in Oncology Research
The synthesized derivatives are not merely chemical curiosities; they are designed with a specific biological purpose. The indazole scaffold is a proven hinge-binding motif for many kinases, and the appended chemical groups are intended to confer potency and selectivity against a specific cancer-related target.
Mechanism of Action: Targeting Kinase Signaling Pathways
Many this compound derivatives function as ATP-competitive kinase inhibitors.[1] Protein kinases have a binding site for ATP, the cell's energy currency, which they use to phosphorylate downstream proteins. Indazole derivatives are designed to mimic the adenine portion of ATP, occupying the binding site and preventing the kinase from carrying out its function. This blocks the entire downstream signaling cascade, thereby inhibiting cancer cell proliferation, angiogenesis, and survival. Key kinase families targeted by indazole-based inhibitors include VEGFR, FGFR, and EGFR.[1]
Simplified Kinase Inhibition Pathway
Caption: Mechanism of action for an indazole-based kinase inhibitor blocking ATP binding and downstream signaling.
Detailed Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol outlines a standard colorimetric assay to determine the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial reductase enzymes.[8] The amount of formazan produced is directly proportional to the number of living cells. The absorbance of the dissolved formazan is measured, allowing for the quantification of cell viability and the calculation of the half-maximal inhibitory concentration (IC₅₀).
Materials and Reagents:
-
Human cancer cell lines (e.g., A549 lung cancer, K562 leukemia)[9]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized this compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight (37 °C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized indazole derivative in growth medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.[8] Add 100 µL of the diluted compound solutions to the wells. Include "cells only" (vehicle control) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Data Presentation: The antiproliferative activity of newly synthesized compounds should be summarized in a clear, tabular format for easy comparison.
| Compound ID | Target Moiety | A549 IC₅₀ (µM) | K562 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| SYN-5M-001 | 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-indazole | 7.85 | 5.15[9] | 12.3 |
| SYN-5M-002 | 1-((4-fluorobenzyl))-5-methyl-1H-indazole | 10.2 | 8.9 | 15.1 |
| 5-Fluorouracil | Positive Control | 5.2[9] | 4.1 | 6.5 |
| Note: Data are representative and for illustrative purposes. IC₅₀ values are highly dependent on the specific derivative and cell line. |
Conclusion and Future Prospects
This guide provides a comprehensive protocol for the synthesis of this compound derivatives and their initial biological evaluation for oncology research. The methodologies described for N-alkylation and MTT-based proliferation screening represent a robust starting point for any drug discovery program centered on this important scaffold. Successful identification of a potent "hit" compound from this initial screening would lead to further lead optimization, including structure-activity relationship (SAR) studies, ADMET profiling, and eventually, in vivo testing in animal models.[3][10] The indazole core continues to be a fertile ground for the development of novel kinase inhibitors, and the systematic application of these protocols will aid researchers in discovering the next generation of targeted cancer therapeutics.[1][4]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Use of 5-Methyl-1H-Indazole in the Development of Neurological Drugs
Introduction: 5-Methyl-1H-Indazole as a Privileged Scaffold in Neurotherapeutics
The indazole core, a bicyclic aromatic heterocycle, is a prominent structural motif in medicinal chemistry, recognized for its versatile biological activities.[1][2] Among its derivatives, this compound has emerged as a particularly valuable building block in the development of novel drugs targeting the central nervous system (CNS).[3] Its utility stems from a stable yet reactive framework that allows for diverse chemical modifications, leading to compounds with high affinity and selectivity for various neurological targets. This guide provides an in-depth overview of the application of this compound in neurological drug discovery, with a focus on its role as a scaffold for potent enzyme inhibitors. We will explore its primary molecular targets, provide detailed protocols for the synthesis and evaluation of its derivatives, and discuss the rationale behind these experimental designs.
The methylated indazole moiety often enhances the drug-like properties of a molecule, influencing its reactivity, solubility, and pharmacokinetic profile.[3] Researchers have successfully utilized this scaffold to develop agents for a range of neurological and psychiatric conditions, including mood disorders, Alzheimer's disease, Parkinson's disease, and neuropathic pain.[1][4]
Key Neurological Targets for this compound Derivatives
The therapeutic potential of this compound derivatives is largely attributed to their ability to modulate the activity of key enzymes and receptors implicated in the pathophysiology of neurological disorders.
Glycogen Synthase Kinase-3 (GSK-3)
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that has garnered significant attention as a therapeutic target for a multitude of diseases, including several CNS disorders.[5] The beta isoform, GSK-3β, is particularly relevant in the context of mood disorders, such as bipolar disorder, and neurodegenerative diseases like Alzheimer's.[6][7] Dysregulation of GSK-3β activity can impair neural plasticity and contribute to the pathological processes underlying these conditions.[8]
Derivatives of this compound have been developed as potent and selective ATP-competitive inhibitors of GSK-3β.[6][7] The 5-methyl group on the indazole ring has been shown to be important for achieving high potency.[5] By inhibiting GSK-3β, these compounds can potentially correct the downstream signaling abnormalities associated with the disease state, offering a promising therapeutic strategy.
Below is a simplified representation of the role of GSK-3β in neuronal signaling and the point of intervention for this compound-based inhibitors.
Caption: GSK-3β signaling pathway and inhibition by this compound derivatives.
Other Notable Neurological Targets
Beyond GSK-3, the versatile this compound scaffold has been adapted to target other critical players in neurological disease:
-
Monoamine Oxidase (MAO): Indazole derivatives have been investigated as inhibitors of MAO, an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine.[4][9] MAO inhibitors are used in the treatment of depression and Parkinson's disease.
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease. Indazole-based compounds are being explored as LRRK2 kinase inhibitors to potentially slow the progression of the disease.[4][9]
-
Serotonin Receptors (e.g., 5-HT2A): The indazole ring can act as a bioisostere for the indole nucleus found in serotonin and related tryptamines.[10][11] This has led to the development of this compound analogs as agonists for serotonin receptors, which are targets for psychedelic-based therapies for depression and other psychiatric disorders.[10][12]
Application Protocol: Synthesis and Evaluation Workflow
The development of a novel neurological drug candidate based on the this compound scaffold follows a logical progression from chemical synthesis to biological evaluation.
Caption: General workflow for the development of this compound-based neurotherapeutics.
Protocol 1: Synthesis of a this compound-3-Carboxamide Derivative
This protocol describes a general method for the synthesis of an N-substituted this compound-3-carboxamide, a class of compounds frequently identified as potent GSK-3 inhibitors.[5][6] The synthesis involves an amide coupling reaction between this compound-3-carboxylic acid and a desired amine.
Materials:
-
This compound-3-carboxylic acid
-
Amine of interest (e.g., 4-(aminomethyl)piperidine derivative)
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable solvent system for chromatography)
Procedure:
-
Reactant Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Amine Addition: To the solution, add the desired amine (1.1 eq) followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the reaction mixture. Causality Note: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond with minimal side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). Trustworthiness Note: The bicarbonate wash is crucial to remove any unreacted carboxylic acid and acidic byproducts from the coupling agent, ensuring a cleaner crude product.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in DCM or a gradient of ethyl acetate in hexanes) to yield the pure this compound-3-carboxamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro GSK-3β Kinase Activity Assay
This protocol outlines a common method to determine the inhibitory potency (IC₅₀) of a synthesized this compound derivative against GSK-3β. The assay measures the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-detecting assay)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve.
-
Reaction Setup:
-
To each well of the microplate, add 5 µL of the kinase buffer.
-
Add 1 µL of the serially diluted test compound solution (this results in a 2% final DMSO concentration, which should be consistent across all wells, including controls).
-
Add 2 µL of a solution containing the GSK-3β enzyme and substrate peptide in kinase buffer.
-
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near its Kₘ for GSK-3β to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well. Expertise Note: A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, lower inhibition.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Quantitative Data Summary
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Reference |
| Example 14i | GSK-3β | Kinase Assay | 10 | [6][7] |
| Compound 109 | EGFR | Kinase Assay | 8.3 | |
| Compound 31 | TRPA1 | Ion Channel Assay | 15 | |
| Compound 88 | ER-α | Degradation Assay | 0.7 | [14] |
This table presents example data for indazole derivatives to illustrate typical quantitative outputs from screening assays. Values are illustrative and sourced from related literature.
Conclusion and Future Directions
This compound has solidified its position as a privileged scaffold in the design of novel therapeutics for neurological disorders. Its synthetic tractability and favorable biological properties have enabled the development of potent and selective modulators of key targets like GSK-3β. The protocols outlined in this guide provide a foundational framework for researchers to synthesize and evaluate their own this compound derivatives.
Future research will likely focus on further refining the selectivity of these compounds to minimize off-target effects and improve their safety profiles. Additionally, the exploration of novel derivatives targeting other CNS pathways implicated in neuroinflammation and protein aggregation holds significant promise. As our understanding of the complex pathophysiology of neurological diseases deepens, the versatile this compound scaffold will undoubtedly continue to be a cornerstone of innovative drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for the characterization of 5-methyl-1H-indazole
An Application Guide to the Analytical Characterization of 5-methyl-1H-indazole
Abstract: This comprehensive guide provides a suite of detailed analytical methods for the robust characterization of this compound (C₈H₈N₂), a key heterocyclic scaffold in modern drug discovery and development.[1] Intended for researchers, analytical scientists, and drug development professionals, this document outlines field-proven protocols for structural elucidation, purity assessment, and quantification. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the causality behind experimental choices, provides step-by-step protocols, and presents data in a clear, comparative format to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a substituted indazole derivative of significant interest in medicinal chemistry. The indazole core is a privileged scaffold, appearing in a wide array of bioactive molecules, including those with oncological and neurological applications.[1] The addition of a methyl group at the 5-position can modulate the compound's physicochemical properties, such as solubility and reactivity, which are critical for its function as a pharmaceutical building block or a final active pharmaceutical ingredient (API).[1]
Therefore, rigorous analytical characterization is paramount. It ensures the structural integrity, identity, purity, and quality of this compound, which are non-negotiable requirements for regulatory approval and successful application in research and manufacturing. This guide provides the foundational analytical workflows to achieve this comprehensive characterization.
Physicochemical Properties
A baseline understanding of the compound's physical and chemical properties is essential before commencing any analytical work. These properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1776-37-0 | [1][2] |
| Molecular Formula | C₈H₈N₂ | [1][2] |
| Molecular Weight | 132.16 g/mol | [1][3] |
| Appearance | Light pink to brown solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| SMILES | CC1=CC2=C([NH]N=C2)C=C1 | [2] |
| InChI Key | DCUNRLLJHAWKRZ-UHFFFAOYSA-N |
Structural Elucidation: Spectroscopic Methods
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. A combination of NMR, MS, and IR spectroscopy provides unambiguous evidence of its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. For this compound, NMR confirms the substitution pattern on the bicyclic ring and the presence of the methyl group. The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons like the N-H proton of the indazole ring.[4]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.[5]
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean, dry 5 mm NMR tube.[5]
-
Gently vortex the tube to ensure the sample is fully dissolved. If particulates are present, filter the solution through a glass wool plug into a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, 1-second relaxation delay).
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., 100 MHz, 1024-2048 scans, 2-second relaxation delay).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.5 ppm).[6]
Expected Spectroscopic Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~12.5 - 13.0 | broad singlet | N-H proton (exchangeable with D₂O) |
| ~7.8 - 8.0 | singlet | H at C3 | |
| ~7.3 - 7.5 | doublet | H at C7 | |
| ~7.2 - 7.3 | singlet | H at C4 | |
| ~6.9 - 7.1 | doublet | H at C6 | |
| ~2.4 | singlet | -CH₃ protons | |
| ¹³C NMR | ~140 | singlet | C7a |
| ~135 | singlet | C3 | |
| ~130 | singlet | C5 | |
| ~125 | singlet | C3a | |
| ~122 | singlet | C6 | |
| ~120 | singlet | C4 | |
| ~110 | singlet | C7 | |
| ~21 | singlet | -CH₃ |
Note: Exact chemical shifts can vary based on solvent and concentration. Data is inferred from known spectra of substituted indazoles.[6][7]
Workflow Diagram: NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Expertise & Experience: MS is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[5] For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that will primarily yield the protonated molecular ion [M+H]⁺. Electron ionization (EI), a harder technique often coupled with GC, will produce more fragmentation, which can be useful for structural confirmation by identifying characteristic losses (e.g., loss of N₂ or CH₃).[8]
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of this compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Instrumentation (LC):
-
Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Set a flow rate of 0.3 mL/min.
-
Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
-
Instrumentation (MS):
-
Couple the LC outlet to an ESI source operating in positive ion mode.
-
Acquire data in full scan mode over a mass range of m/z 50-500.
-
For HRMS, use a TOF or Orbitrap analyzer to achieve mass accuracy < 5 ppm.[5] For fragmentation data (MS/MS), select the precursor ion (m/z 133.08) for collision-induced dissociation (CID).
-
-
Data Analysis: Identify the m/z of the molecular ion peak [M+H]⁺ and compare it to the theoretical exact mass. Analyze the fragmentation pattern to confirm structural motifs.
Expected Mass Spectrometry Data:
| Ion | m/z (Calculated) | m/z (Observed) | Notes |
| [M+H]⁺ | 133.0769 | ~133.08 | Protonated molecular ion (parent ion) |
| [M+Na]⁺ | 155.0588 | ~155.06 | Sodium adduct, common in ESI |
| Fragments (EI) | Varies | TBD | Possible fragments include loss of N₂, HCN, or CH₃. |
Workflow Diagram: Mass Spectrometry Analysis
Caption: Workflow for LC-MS structural analysis.
UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. For this compound, the bicyclic aromatic system is the primary chromophore. This technique is simple, rapid, and particularly useful for quantitative analysis (using the Beer-Lambert law) once a reference standard is established. The choice of solvent can influence the absorption maxima (λmax) due to solvatochromic effects. Acetonitrile or methanol are common choices due to their UV transparency.[9]
Protocol: UV-Vis Spectral Analysis
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in a UV-grade solvent (e.g., acetonitrile).
-
Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 0.8 AU (typically 10-20 µg/mL).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Data Acquisition:
-
Calibrate the instrument by running a baseline with the blank cuvette.
-
Replace the blank with the sample cuvette.
-
Scan the sample over a wavelength range of 200-400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Expected UV-Vis Data:
| Solvent | λmax (nm) | Notes |
| Acetonitrile | ~254, ~290-310 | Indazole and its derivatives typically show multiple absorption bands in the UV region.[9][10] |
Workflow Diagram: UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrations include the N-H stretch, aromatic C-H stretches, C=C and C=N ring stretches, and the C-H bends of the methyl group. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum (typically by co-adding 16-32 scans) over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3150 (broad) | N-H Stretch | Indazole N-H |
| ~3050-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Methyl (-CH₃) |
| ~1620, ~1500 | C=C / C=N Stretch | Aromatic/Indazole Ring |
| ~1470 | C-H Bend | Methyl (-CH₃) |
| ~800-900 | C-H Bend | Aromatic C-H (out-of-plane) |
Note: Data inferred from typical spectra of substituted indazoles and aromatic compounds.[11][12][13]
Workflow Diagram: FTIR Analysis
Caption: Workflow for FTIR-ATR analysis.
Purity Assessment: Chromatographic Methods
Chromatographic techniques are essential for separating this compound from impurities, byproducts, or related substances, thereby allowing for accurate purity determination and quantification.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse method for assessing the purity of non-volatile organic compounds in the pharmaceutical industry.[14][15] A reversed-phase method using a C18 column is the standard approach. It separates compounds based on their hydrophobicity. A UV detector is typically used for detection, set at one of the compound's λmax values for maximum sensitivity. The method's power lies in its ability to separate structurally similar impurities, and area percent calculations from the chromatogram provide a quantitative measure of purity.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample and Standard Preparation:
-
Accurately prepare a sample solution of this compound at a concentration of ~0.5 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
If quantification is needed, prepare a reference standard solution at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV/DAD at 254 nm
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100 (Area % method).
-
Table of HPLC Parameters:
| Parameter | Recommended Setting |
| Technique | Reversed-Phase HPLC |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Water/Acetonitrile with Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV/DAD (λ = 254 nm) |
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography (GC)
Expertise & Experience: GC is an excellent technique for analyzing thermally stable and volatile compounds. It can be used to assess the purity of this compound and is particularly effective for detecting volatile organic impurities that might be missed by HPLC. A flame ionization detector (FID) provides general-purpose, high-sensitivity detection of organic compounds. The choice of a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides good selectivity for a wide range of analytes.[16]
Protocol: GC-FID for Purity Analysis
-
Sample Preparation: Prepare a sample solution of ~1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate.
-
Chromatographic Conditions:
-
Column: HP-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen, at a constant flow of ~1 mL/min
-
Inlet: Split/Splitless, 250 °C, Split ratio 50:1
-
Injection Volume: 1 µL
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector: FID, 280 °C
-
-
Data Analysis: Integrate all peaks and calculate the area percent purity, similar to the HPLC method.
Table of GC Parameters:
| Parameter | Recommended Setting |
| Technique | Gas Chromatography |
| Column | 5% Phenyl-Methylpolysiloxane |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temp. | 250 °C |
| Oven Program | Temperature gradient (e.g., 100-280 °C) |
| Detection | Flame Ionization Detector (FID) |
Workflow Diagram: GC Purity Analysis
Caption: Workflow for GC purity analysis.
Conclusion
The comprehensive characterization of this compound requires an orthogonal, multi-technique approach. The protocols outlined in this guide provide a robust framework for confirming its identity, structure, and purity. NMR and high-resolution mass spectrometry serve as the primary tools for definitive structural elucidation. FTIR and UV-Vis spectroscopy offer rapid and valuable confirmatory data. Finally, chromatographic methods like HPLC and GC are essential for the accurate quantification of purity and the detection of process-related impurities. Adherence to these validated analytical principles ensures the quality and consistency required for the demanding applications of this important molecule in scientific research and pharmaceutical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wwjmrd.com [wwjmrd.com]
- 14. researchgate.net [researchgate.net]
- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 16. s27415.pcdn.co [s27415.pcdn.co]
Application Notes and Protocols for 5-methyl-1H-indazole in the Formulation of Advanced Materials
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-methyl-1H-indazole in the formulation of advanced materials. The unique molecular architecture of this compound, characterized by a bicyclic aromatic indazole core and an electron-donating methyl group, makes it a versatile building block for a new generation of functional materials. Its inherent properties, including a stable framework, multiple sites for chemical modification, and potential for photoluminescence, are being harnessed in diverse fields such as corrosion prevention, organic electronics, and nanotechnology.[1][2] This guide moves beyond a simple recitation of facts to provide in-depth, field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and self-validating systems for material evaluation. We will explore its application as a superior corrosion inhibitor for metallic alloys, a key component in the emissive and host layers of Organic Light-Emitting Diodes (OLEDs), and as a bespoke organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs).
Introduction: The Scientific Merit of this compound
This compound (C₈H₈N₂) is a heterocyclic aromatic compound that has traditionally been a cornerstone in medicinal chemistry for the synthesis of pharmacologically active agents.[3][4] However, the very attributes that make it valuable in drug design—structural rigidity, predictable reactivity, and the ability to engage in hydrogen bonding and π-π stacking—are now being recognized for their potential in materials science.[1]
The indazole ring system is a bioisostere of indole, featuring two nitrogen atoms within its bicyclic structure, which imparts unique electronic properties.[3] The addition of a methyl group at the 5-position enhances its electronic and steric characteristics, making it an excellent candidate for constructing complex molecular architectures for advanced materials. This guide will provide the foundational knowledge and practical protocols to leverage these properties.
Application I: High-Efficiency Corrosion Inhibition
The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings in indazole derivatives allow them to adsorb onto metal surfaces. This adsorption forms a protective film that isolates the metal from corrosive media, making them highly effective corrosion inhibitors. Derivatives of indazole have demonstrated remarkable inhibition efficiency for metals like copper and steel in aggressive acidic environments.
Mechanism of Action: A Tale of Two Adsorptions
The efficacy of an indazole-based inhibitor is rooted in its ability to form a durable barrier on the metal surface. This process is governed by a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The methyl group on this compound increases electron density on the aromatic ring, enhancing its ability to coordinate with vacant d-orbitals of the metal, thereby strengthening the protective film. The adsorption behavior often follows the Langmuir isotherm model, indicating the formation of a monolayer film on the metal surface.[5]
Protocol: Electrochemical Evaluation of Inhibition Efficiency
To validate the performance of this compound as a corrosion inhibitor, a systematic electrochemical study is required. This protocol outlines the use of Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) to quantify inhibition efficiency.
Objective: To determine the corrosion inhibition efficiency of this compound on a given metal (e.g., mild steel) in an acidic medium (e.g., 1 M HCl).
Materials:
-
Working Electrode (WE): Mild steel coupon (area ~1 cm²)
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE)
-
Counter Electrode (CE): Platinum foil or graphite rod
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl)
-
Inhibitor: this compound (various concentrations: 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M)
-
Potentiostat/Galvanostat with EIS capability
Workflow Diagram:
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
Step-by-Step Procedure:
-
Electrode Preparation: Mechanically polish the mild steel working electrode with successively finer grades of emery paper, rinse with deionized water, degrease with acetone, and dry.
-
Solution Preparation: Prepare a stock solution of this compound in 1 M HCl. Prepare test solutions of varying inhibitor concentrations by serial dilution. A blank solution (1 M HCl without inhibitor) is also required.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared WE, SCE, and platinum counter electrode. Fill the cell with the test solution.
-
Open Circuit Potential (OCP): Immerse the electrodes and allow the system to stabilize by monitoring the OCP for approximately 30 minutes until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS): Perform an EIS measurement at the OCP. Apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) over a frequency range of 100 kHz to 10 mHz.[6] The resulting Nyquist and Bode plots provide information about the charge transfer resistance (Rct).
-
Potentiodynamic Polarization (PDP): Immediately following EIS, perform a PDP scan by sweeping the potential from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).[5][7]
-
Data Analysis:
-
From EIS: Model the impedance data using an equivalent circuit to determine the charge transfer resistance (Rct). The inhibition efficiency (η%) is calculated using: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
From PDP: Extrapolate the linear Tafel regions of the polarization curve to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). The inhibition efficiency is calculated using: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Data Interpretation: A Self-Validating System
The results from EIS and PDP should corroborate each other. An effective inhibitor will show a significant increase in Rct (from EIS) and a decrease in icorr (from PDP) with increasing concentration.
Table 1: Representative Electrochemical Data for this compound as a Corrosion Inhibitor for Mild Steel in 1 M HCl
| Inhibitor Conc. (M) | icorr (μA/cm²) [from PDP] | Ecorr (mV vs SCE) [from PDP] | Rct (Ω·cm²) [from EIS] | η% [from PDP] | η% [from EIS] |
| Blank | 550 | -475 | 50 | - | - |
| 1 x 10⁻⁵ | 110 | -468 | 245 | 80.0 | 79.6 |
| 1 x 10⁻⁴ | 55 | -460 | 490 | 90.0 | 89.8 |
| 1 x 10⁻³ | 22 | -452 | 1200 | 96.0 | 95.8 |
Note: These are illustrative data based on typical performance of indazole derivatives.
A shift in Ecorr of less than 85 mV with the addition of the inhibitor suggests it acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions.[7]
Application II: Organic Light-Emitting Diodes (OLEDs)
The rigid, aromatic structure of the indazole core provides good thermal stability and charge transport properties, making it an attractive scaffold for materials used in OLEDs.[1] By modifying substituents, the electronic properties can be tuned to create efficient host materials or emitters for specific colors. This compound derivatives can be designed to possess high triplet energy levels, making them suitable hosts for phosphorescent emitters, or they can be functionalized to act as blue fluorescent emitters themselves.
Rationale for Use in OLEDs
-
As a Host Material: A high triplet energy level is crucial for a host material to efficiently confine the triplet excitons of a phosphorescent guest emitter, preventing energy back-transfer and ensuring high efficiency. The indazole core can be functionalized to achieve this.
-
As an Emitter Material: The inherent photoluminescence of some indazole derivatives can be harnessed.[1] The wide bandgap of the indazole scaffold is conducive to creating deep-blue emitters, which are critical for full-color displays and white lighting.[8]
Protocol: Fabrication and Characterization of a Multilayer OLED
This protocol describes the general steps for fabricating a multilayer OLED device using thermal evaporation, a standard technique in OLED research.
Objective: To fabricate and test an OLED device incorporating a this compound derivative.
Materials:
-
Substrate: Indium Tin Oxide (ITO)-coated glass
-
Hole Injection Layer (HIL): e.g., HAT-CN
-
Hole Transport Layer (HTL): e.g., NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine)
-
Emissive Layer (EML): this compound derivative (as host or emitter) doped with an appropriate guest if necessary.
-
Electron Transport Layer (ETL): e.g., TPBi (1,3,5-Tri(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
Workflow Diagram:
Caption: General workflow for OLED fabrication and characterization.
Step-by-Step Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropyl alcohol. Dry the substrates with a nitrogen stream and then treat them with UV-ozone for 10-15 minutes to improve the ITO work function.[1]
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic and inorganic layers onto the ITO surface without breaking the vacuum. The thickness of each layer is monitored in situ using a quartz crystal microbalance. A typical device structure might be:
-
ITO / HIL (10 nm) / HTL (40 nm) / EML (20 nm) / ETL (30 nm) / LiF (1 nm) / Al (100 nm).[9]
-
-
Encapsulation: After deposition, the devices must be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectrum at a specific voltage using a spectrometer.
-
From the collected data, calculate key performance metrics such as External Quantum Efficiency (EQE), power efficiency (lm/W), and Commission Internationale de l'Éclairage (CIE) color coordinates.
-
Table 2: Hypothetical Performance of an OLED Device Using a this compound Derivative Host
| Device Role of Indazole Derivative | Emitter Guest (Dopant) | Max EQE (%) | Max Luminance (cd/m²) | Turn-on Voltage (V) | CIE (x, y) |
| Host | Green Phosphor (e.g., Ir(ppy)₃) | 22.5 | > 20,000 | 3.1 | (0.32, 0.61) |
| Host | Blue Phosphor (e.g., FIrpic) | 18.2 | > 10,000 | 3.5 | (0.16, 0.33) |
| Emitter | None (Fluorescent) | 5.1 | > 8,000 | 3.8 | (0.15, 0.08) |
Note: Performance is highly dependent on the specific molecular structure and device architecture.
Application III: Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers.[10] By carefully selecting these components, MOFs with tailored pore sizes, surface areas, and chemical functionalities can be synthesized for applications in gas storage, separation, and catalysis.[11] The indazole scaffold is an excellent candidate for a linker, but it typically requires functionalization with coordinating groups, such as carboxylates, to bind to the metal centers.
From this compound to a Bespoke MOF Linker
To be used as a MOF linker, this compound must be derivatized to include at least two coordinating groups. A dicarboxylic acid derivative is a common and effective choice. The following is a proposed synthetic pathway.
Logical Relationship Diagram:
Caption: Proposed pathway for MOF synthesis from this compound.
Protocol: Solvothermal Synthesis of a this compound-based MOF
This protocol outlines a general solvothermal method for synthesizing a MOF, a common technique that uses sealed reaction vessels at elevated temperatures.[12][13]
Objective: To synthesize a crystalline MOF using this compound-3,7-dicarboxylic acid as the organic linker.
Materials:
-
Linker: this compound-3,7-dicarboxylic acid
-
Metal Salt: e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless-steel autoclave
Step-by-Step Procedure:
-
Reactant Preparation: In a glass vial, dissolve the linker (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in DMF (e.g., 10 mL).
-
Sonication: Sonicate the mixture for approximately 10 minutes to ensure complete dissolution and homogeneity.
-
Autoclave Assembly: Transfer the solution to a Teflon-lined autoclave. Seal the autoclave tightly.
-
Solvothermal Reaction: Place the sealed autoclave in a programmable oven. Heat to a specific temperature (e.g., 100-120 °C) and hold for a set duration (e.g., 24-72 hours).
-
Cooling and Crystal Recovery: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration.
-
Washing and Activation: Wash the collected crystals with fresh DMF to remove any unreacted starting materials. Then, immerse the crystals in a volatile solvent like ethanol or acetone for several days, decanting and replacing the solvent daily, to exchange the high-boiling-point DMF from the pores.
-
Activation: Activate the material by heating under vacuum to remove the solvent from the pores, making the internal surface area accessible.
Essential Characterization
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and confirm the removal of solvent during activation.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To measure the specific surface area (BET method) and pore volume, confirming the porosity of the material.[11]
Conclusion
This compound is a molecule of significant promise that transcends its traditional role in medicinal chemistry. Its unique electronic and structural features provide a robust platform for the rational design of advanced materials. As demonstrated, it can be effectively employed as a high-performance corrosion inhibitor, a versatile component in OLEDs, and a tailored building block for novel Metal-Organic Frameworks. The protocols and insights provided in this guide are intended to empower researchers to explore and unlock the full potential of this remarkable compound in the next generation of materials science innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Collection - Interpenetrated Luminescent MetalâOrganic Frameworks based on 1HâIndazole-5-carboxylic Acid - Crystal Growth & Design - Figshare [figshare.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methyl-1H-indazole
Welcome to the technical support center for the synthesis of 5-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of synthesizing this valuable heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound, and how do they compare in terms of yield and scalability?
There are several established methods for the synthesis of this compound, each with its own advantages and disadvantages. The choice of route often depends on the available starting materials, desired scale, and safety considerations.
One of the most traditional and widely used methods is the diazotization of an appropriately substituted aniline , followed by intramolecular cyclization. For this compound, this typically involves the diazotization of 2-amino-4-methylaniline (p-toluidine with an ortho-amino group) or a related isomer. This method can be cost-effective for large-scale production but may involve the use of potentially hazardous diazonium salt intermediates.[1][2] The yields can be variable and are highly dependent on precise control of reaction conditions, particularly temperature.[3][4]
Another prominent method is the reductive cyclization of o-nitro-substituted toluenes . For instance, the cyclization of 4-methyl-2-nitrotoluene derivatives can provide the indazole core. This approach avoids the direct handling of diazonium salts but may require high temperatures or specific reducing agents.
The Davis-Beirut reaction offers a metal-free alternative for the synthesis of the indazole scaffold, typically starting from o-nitrobenzylamines.[1][5] This reaction proceeds under relatively mild, basic conditions.[1][6] While versatile, the regioselectivity for the desired 1H-indazole over the 2H-isomer can be a consideration.[6]
Finally, modern transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for indazole synthesis.[1] These methods often offer high yields and broad functional group tolerance but may require more expensive catalysts and ligands.[1]
Here is a comparative summary of common synthetic strategies:
| Synthetic Route | Typical Starting Materials | Key Reagents/Conditions | Reported Yields | Advantages | Disadvantages | References |
| Diazotization-Cyclization | 2-Amino-4-methylaniline derivatives | NaNO₂, acid (e.g., acetic acid, HCl) | Moderate to High | Cost-effective, scalable | Potentially hazardous diazonium intermediates, temperature-sensitive | [2][3][4] |
| Reductive Cyclization | 4-Methyl-2-nitrotoluene derivatives | Reducing agents (e.g., SnCl₂, H₂/Pd) | Moderate to High | Avoids diazonium salts | May require harsh conditions or specific reagents | [2] |
| Davis-Beirut Reaction | o-Nitrobenzylamine derivatives | Base (e.g., KOH) | Good to Excellent | Metal-free, mild conditions | Potential for regioisomer formation | [1][5][6][7][8] |
| Transition-Metal Catalysis | o-Haloanilines, o-halobenzaldehydes | Pd or Cu catalysts, ligands, base | High to Excellent | High yields, broad functional group tolerance | Catalyst and ligand cost | [1][9] |
Troubleshooting Guide
Issue 1: Low Yield in Diazotization-Cyclization Route
Q: I am attempting to synthesize this compound via the diazotization of 2-amino-4-methylaniline, but my yields are consistently low. What are the critical parameters to control?
Low yields in this classic synthesis are often traced back to suboptimal control of the reaction conditions. The diazotization step is particularly sensitive.
Causality and Troubleshooting Steps:
-
Temperature Control is Crucial: The formation of the diazonium salt is an exothermic process. The temperature of the reaction mixture should be strictly maintained between 0-5 °C.[3] Higher temperatures can lead to the decomposition of the unstable diazonium salt, forming unwanted phenolic byproducts and reducing the overall yield.
-
Recommendation: Use an ice-salt bath to maintain a consistently low temperature. Add the sodium nitrite solution slowly and monitor the internal temperature with a calibrated thermometer.
-
-
Rate of Reagent Addition: The slow, portion-wise addition of the sodium nitrite solution is critical. A rapid addition can cause localized overheating and lead to the formation of diazoamino compounds, which appear as a yellow precipitate and are generally unreactive towards cyclization.[4]
-
Recommendation: Add the aqueous solution of sodium nitrite dropwise with vigorous stirring to ensure rapid dispersion and prevent localized high concentrations.
-
-
Acidic Conditions: Maintaining a sufficient excess of acid (e.g., hydrochloric or acetic acid) is necessary to ensure the complete formation of nitrous acid from sodium nitrite and to keep the reaction medium sufficiently acidic to stabilize the diazonium salt.[1]
-
Recommendation: Ensure the starting aniline is fully dissolved in the acid before cooling and beginning the diazotization.
-
-
Purity of Starting Material: The purity of the 2-amino-4-methylaniline is important. Impurities can interfere with the diazotization process.
-
Recommendation: Use freshly purified starting material. Recrystallization or distillation may be necessary.
-
Experimental Protocol: Optimized Diazotization-Cyclization of 2-Amino-4-methylaniline
-
Dissolve 2-amino-4-methylaniline (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.0 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight to facilitate cyclization.
-
Pour the reaction mixture into ice water and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Workflow for Troubleshooting Low Yield in Diazotization
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of N-1 and N-2 Isomers in Post-Synthesis Alkylation
Q: I have successfully synthesized this compound, but upon subsequent N-alkylation, I obtain a mixture of N-1 and N-2 isomers that are difficult to separate. How can I improve the regioselectivity for the N-1 isomer?
The direct N-alkylation of 1H-indazoles is a common challenge that often results in a mixture of N-1 and N-2 substituted regioisomers.[10] The regioselectivity is highly dependent on the reaction conditions, particularly the choice of base and solvent.
Causality and Mechanistic Insights:
The N-1 substituted indazole is generally the thermodynamically more stable product, while the N-2 isomer is often the kinetically favored product.[11] By carefully selecting the reaction conditions, you can favor the formation of the desired N-1 isomer.
Troubleshooting Steps to Favor N-1 Alkylation:
-
Base and Solvent Selection: The choice of base and solvent system is the most critical factor in controlling regioselectivity.
-
For N-1 Selectivity: The use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) generally favors the formation of the N-1 isomer.[11] This is because the sodium cation coordinates with both nitrogen atoms of the indazole anion, sterically hindering the approach of the electrophile to the N-2 position.
-
For N-2 Selectivity: Conversely, using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF can lead to a higher proportion of the N-2 isomer.
-
-
Reaction Temperature: Running the reaction at a slightly elevated temperature for a longer duration can sometimes allow for equilibration to the more stable N-1 isomer, especially when using alkylating agents that can reversibly bind.[11]
Experimental Protocol: Regioselective N-1 Alkylation of this compound
-
To a dry, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the indazole.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care in a fume hood.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add a solution of the alkylating agent (e.g., alkyl halide, 1.2 eq) in a small amount of anhydrous THF to the reaction mixture dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.
Logical Relationship for N-Alkylation Regioselectivity
Caption: Influence of base and solvent on regioselectivity.
Issue 3: Difficulty in Product Purification
Q: My synthesis of this compound appears successful by TLC, but I am struggling to obtain a pure product after workup. What are some effective purification strategies?
Purification of indazole derivatives can be challenging due to their polarity and potential for forming closely related byproducts.
Troubleshooting and Purification Strategies:
-
Aqueous Workup: A thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities.
-
Recommendation: After quenching the reaction, extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a mild base (e.g., saturated aqueous sodium bicarbonate) to remove acidic impurities, and finally with brine to aid in drying.[10][12]
-
-
Recrystallization: If the crude product is a solid, recrystallization is often an effective method for purification.
-
Recommendation: Screen various solvent systems. A common choice for indazoles is a mixture of ethanol and water, or ethyl acetate and hexanes. The goal is to find a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Flash Column Chromatography: For complex mixtures or oily products, flash column chromatography on silica gel is the preferred method.
-
Recommendation: A typical eluent system is a gradient of ethyl acetate in hexanes.[10] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. Monitor the fractions by TLC to identify and combine those containing the pure product.
-
General Purification Workflow
Caption: General purification workflow.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. aminer.org [aminer.org]
- 7. The Davis-Beirut reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic addition to 3-alkoxy-2H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indazole synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 5-Methyl-1H-Indazole
Welcome to the technical support center for the purification of crude 5-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile heterocyclic compound. Our focus is on providing practical, field-proven insights to enhance the purity and yield of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, common impurities include:
-
Regioisomers: In syntheses involving N-alkylation or N-arylation, the formation of the N1 and N2 isomers is a frequent challenge. The desired 1H-tautomer is generally more thermodynamically stable, but reaction conditions can influence the final ratio of isomers.[1]
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of precursors in your crude product.
-
Byproducts from Side Reactions: Depending on the specific synthesis, various side-products can form. For instance, in syntheses involving hydrazines, the formation of hydrazones or azines is possible.
-
Residual Solvents: Solvents used in the reaction or initial work-up, such as ethyl acetate, dichloromethane, or toluene, are common contaminants.
Q2: What analytical techniques are recommended to assess the purity of this compound?
A2: A combination of analytical techniques is recommended for a comprehensive assessment of purity:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity and detecting non-volatile impurities.
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the number of components in a mixture and is invaluable for optimizing column chromatography conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired product and helps identify organic impurities. Advanced 2D NMR techniques like HMBC and NOESY can be crucial for distinguishing between N1 and N2 isomers.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.
Q3: What are the primary methods for purifying crude this compound?
A3: The most effective and widely used purification techniques are:
-
Column Chromatography: A versatile method for separating compounds with different polarities.
-
Recrystallization: An effective technique for purifying solid compounds to a high degree of purity, provided a suitable solvent is found.
-
Acid-Base Extraction: Useful for separating acidic or basic compounds from neutral impurities.
Troubleshooting Guides
Column Chromatography Purification
Column chromatography is a powerful technique for separating this compound from impurities with different polarities.
-
Possible Cause: The solvent system (eluent) has suboptimal polarity.
-
Solution:
-
TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems. A good starting point for many indazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] Aim for an Rf value of 0.2-0.4 for this compound to achieve good separation on the column.
-
Solvent Gradient: Employ a gradient elution instead of an isocratic one. Start with a less polar solvent system and gradually increase the polarity. For example, you could start with 100% hexanes and gradually increase the percentage of ethyl acetate. A common gradient for indazole derivatives starts from 10% ethyl acetate in hexanes and increases to 50%.[2]
-
Alternative Solvents: If ethyl acetate/hexanes does not provide adequate separation, consider other solvent systems. For more polar compounds, a methanol/dichloromethane system can be effective.[3]
-
-
Possible Cause: The eluent is too non-polar, causing the compound to remain strongly adsorbed to the silica gel.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If you are using a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, you can switch to a more polar solvent system, such as methanol in dichloromethane.
-
Check Compound Stability: Although indazoles are generally stable, ensure that your compound is not degrading on the acidic silica gel. If you suspect degradation, you can use a different stationary phase, such as neutral alumina.
-
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a solvent system of low polarity (e.g., 5-10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent based on TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Recrystallization
Recrystallization is an excellent method for obtaining highly pure this compound, assuming a suitable solvent or solvent system can be identified.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may also be too high, causing the compound to melt before it dissolves.
-
Solution:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.
-
Solvent Selection: The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature. If a single solvent is not effective, a two-solvent system can be employed. A good solvent in a two-solvent system will dissolve the compound readily, while a poor solvent will be miscible with the good solvent but will not dissolve the compound.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.
-
Seeding: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.
-
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Concentrate the Mother Liquor: If a substantial amount of product remains in the filtrate (mother liquor), you can concentrate it by carefully evaporating some of the solvent and then cooling it again to obtain a second crop of crystals.
-
Optimize Solvent System: For two-solvent recrystallizations, carefully adjust the ratio of the good and poor solvents to maximize recovery.
-
-
Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair. Potential single solvents for indazole derivatives include ethanol, methanol, and ethyl acetate.[4] Common two-solvent systems include ethyl acetate/hexanes and acetone/water.[5][6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (or the "good" solvent in a two-solvent system) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization:
-
Single Solvent: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Two-Solvent System: Add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent until the solution is clear again. Allow it to cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Acid-Base Extraction
Given that 1H-indazole is amphoteric, with pKa values of approximately 1.04 for the indazolium cation and 13.86 for the indazolate anion, acid-base extraction can be a useful technique to separate it from neutral impurities.[2][7] The methyl group at the 5-position is not expected to significantly alter these pKa values.
-
Possible Cause: Incomplete protonation or deprotonation, or the use of an inappropriate pH. Emulsion formation during extraction can also lead to loss of material.
-
Solution:
-
pH Adjustment:
-
To extract into the aqueous phase as a salt, use a sufficiently strong acid (e.g., 1-2 M HCl) to ensure complete protonation (pH < 1).
-
To extract basic impurities, use a suitable base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide).
-
-
Back-Extraction: After separating the layers, it is good practice to re-extract the organic layer with the aqueous solution to ensure complete transfer of the target compound.
-
Breaking Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl. The protonated this compound will move into the aqueous layer. Separate the layers. Repeat the extraction of the organic layer with fresh 1 M HCl.
-
Basification: Combine the acidic aqueous extracts and cool in an ice bath. Slowly add a base (e.g., 2 M NaOH or concentrated ammonium hydroxide) until the solution is basic (pH > 8), which will precipitate the neutral this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly. Alternatively, the product can be back-extracted into an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent evaporated.
Data Summary
| Purification Technique | Key Parameters | Typical Values/Systems for Indazole Derivatives |
| Column Chromatography | Stationary Phase | Silica Gel, Alumina |
| Mobile Phase | Ethyl Acetate/Hexanes (Gradient: 5% to 50% EtOAc)[2], Methanol/Dichloromethane | |
| Recrystallization | Single Solvents | Ethanol, Methanol, Ethyl Acetate[4] |
| Two-Solvent Systems | Ethyl Acetate/Hexanes, Acetone/Water[5][6] | |
| Acid-Base Extraction | Acidic Extraction | 1-2 M HCl (to protonate the indazole) |
| Basification | 2 M NaOH or NH₄OH (to precipitate the neutral indazole) |
References
minimizing side product formation in 1H-indazole synthesis
A Guide to Minimizing Side Product Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1H-indazole synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of 1H-indazoles, a critical scaffold in medicinal chemistry. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and field-proven insights to help you optimize your reactions, minimize side product formation, and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in 1H-indazole synthesis?
The most prevalent side products in the synthesis of 1H-indazoles are often regioisomers, particularly the undesired 2H-indazole tautomer and its N-substituted derivatives.[1][2][3][4] The relative thermodynamic stability of the 1H- and 2H-tautomers can be influenced by substitution patterns and reaction conditions, leading to mixtures that can be challenging to separate.[1][3]
Q2: Why is regioselectivity a major issue in N-alkylation of indazoles?
The indazole ring system possesses two nucleophilic nitrogen atoms (N1 and N2), leading to competitive alkylation at both sites.[1][2][5] The formation of a mixture of N1- and N2-alkylated indazoles is a common outcome, with the ratio of products being highly dependent on factors such as the choice of base, solvent, alkylating agent, and the electronic and steric properties of substituents on the indazole core.[5][6]
Q3: Are there general strategies to favor the formation of the 1H-indazole product?
Yes, several strategies can be employed. One common approach is to exploit the greater thermodynamic stability of the 1H-indazole tautomer.[1][3][5][6] Reactions that are run under conditions that allow for equilibration will often favor the N1-substituted product. Additionally, careful selection of starting materials and reaction conditions, such as using specific base-solvent combinations, can significantly enhance the regioselectivity of the reaction.[1][5]
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section provides a more detailed, question-and-answer-based approach to troubleshooting specific issues you may encounter during your experiments.
Issue 1: Poor N1/N2 Regioselectivity in Alkylation Reactions
Q: My N-alkylation of a substituted 1H-indazole is giving me a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?
A: Achieving high N1-selectivity often hinges on careful control of your reaction conditions. Here’s a breakdown of key factors and actionable solutions:
Underlying Cause: The formation of both N1 and N2 isomers is due to the comparable nucleophilicity of the two nitrogen atoms in the indazole anion. The regiochemical outcome is a delicate balance of kinetic and thermodynamic factors, which can be tipped in your favor.
Solutions:
-
Optimize the Base and Solvent System: This is often the most critical factor.
-
For High N1-Selectivity: A combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for achieving excellent N1-regioselectivity.[1][6] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering alkylation at that position and directing the electrophile to N1.
-
Avoid Polar Aprotic Solvents like DMF with Certain Bases: While commonly used, dimethylformamide (DMF) can sometimes lead to decreased regioselectivity, especially with bases like cesium carbonate (Cs₂CO₃), which has been shown to produce mixtures.[6]
-
-
Consider the Steric and Electronic Effects of Your Substituents:
-
C3-Substituents: Bulky substituents at the C3 position can sterically hinder the N2 position, thus favoring N1-alkylation.
-
C7-Substituents: Electron-withdrawing groups at the C7 position, such as nitro (NO₂) or ester (CO₂Me) groups, have been shown to direct alkylation to the N2 position.[1] If your substrate has such a group, you may face an uphill battle for N1-selectivity and may need to consider a different synthetic strategy altogether.
-
-
Thermodynamic vs. Kinetic Control:
-
N1-substituted indazoles are generally the thermodynamically more stable product.[1][3][5][6] Running the reaction at a slightly elevated temperature (e.g., 50 °C) can sometimes promote equilibration and favor the formation of the more stable N1-isomer, especially if the kinetic product is the N2-isomer.[1]
-
Decision-Making Workflow for Improving N1-Selectivity:
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
optimizing reaction conditions for 5-methyl-1H-indazole functionalization
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthetic chemistry of 5-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction conditions and achieve your synthetic goals.
Section 1: General Considerations & Foundational Concepts
This section covers overarching principles that are critical for successfully functionalizing the this compound core. Understanding these concepts is the first step toward troubleshooting and optimization.
FAQ 1.1: What are the primary reactive sites on this compound and how does the 5-methyl group influence reactivity?
The this compound scaffold presents several potential sites for functionalization. The most common are the two nitrogen atoms (N1 and N2) and, to a lesser extent, the C3 position. The 5-methyl group is an electron-donating group (EDG) which increases the electron density of the bicyclic system, generally enhancing the nucleophilicity of the nitrogen atoms.[1] However, its primary influence is often on the regioselectivity of subsequent C-H functionalization or electrophilic substitution on the benzene ring, though direct N-functionalization is typically the most prevalent reactivity pathway.
FAQ 1.2: The N1 vs. N2 regioselectivity is a major challenge. What are the key factors that control it?
This is the most critical aspect of indazole chemistry. The outcome of N-functionalization is a delicate balance between thermodynamics, kinetics, steric hindrance, and the specific reaction conditions employed. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3] However, direct alkylation often yields a mixture of N1 and N2 products.[3][4]
The key controlling factors are:
-
Base and Solvent System: This is arguably the most influential factor. The choice of base and solvent determines whether the indazolide anion exists as a tight ion pair or a solvent-separated ion pair, which in turn dictates the site of electrophilic attack.[5]
-
Steric Effects: Bulky substituents on the indazole ring or the electrophile can favor substitution at the less sterically hindered nitrogen.
-
Electronic Effects: Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the indazole ring can alter the relative nucleophilicity of N1 and N2.[2]
-
Nature of the Electrophile: The reactivity and structure of the alkylating or arylating agent play a significant role.
Section 2: Troubleshooting N-Functionalization (Alkylation & Arylation)
Direct N-alkylation and N-arylation are fundamental transformations. Below are common issues and their solutions.
Problem 2.1: My N-alkylation gives a difficult-to-separate mixture of N1 and N2 regioisomers. How can I improve selectivity?
Achieving high regioselectivity is possible by carefully tuning the reaction conditions. The general principle is that conditions promoting a "tight ion pair" favor N1 substitution, while conditions favoring a "free" anion can lead to mixtures or N2 substitution.
Troubleshooting Guide: Improving N-Alkylation Regioselectivity
| Desired Isomer | Recommended Conditions & Rationale |
| N1-Alkyl Isomer | Conditions: Sodium hydride (NaH) as the base in an aprotic, non-polar solvent like Tetrahydrofuran (THF).[2][5] Rationale: NaH irreversibly deprotonates the indazole. In a solvent like THF, the sodium cation (Na+) forms a tight ion pair. If the indazole has a coordinating group at the C3 position (e.g., an ester or amide), the cation can chelate between the N2 atom and the C3 substituent. This complex sterically blocks the N2 position, directing the electrophile to attack the N1 position.[5][6] For substrates without a C3 coordinating group, this method still often provides high N1 selectivity. |
| N2-Alkyl Isomer | Conditions: Cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like Dimethylformamide (DMF) or using Mitsunobu conditions (e.g., DIAD/PPh₃).[4][7] Rationale: In a polar solvent like DMF, the cesium cation is well-solvated, leading to a more "free" or solvent-separated indazolide anion. In this scenario, the reaction is often under kinetic control, and attack may occur at the N2 position, which is sometimes considered the more nucleophilic site. Steric factors also play a larger role, and if the N1 position is hindered, N2 substitution is favored. For certain substrates, particularly those with C7 substituents, excellent N2 selectivity can be achieved.[2] |
Workflow for Selecting N-Alkylation Conditions
Caption: Decision workflow for N-alkylation regiocontrol.
Detailed Protocol 2.1.1: N1-Selective Alkylation of this compound
This protocol is adapted from methodologies that have demonstrated high N1-selectivity.[2]
-
Preparation: To a flame-dried, two-neck round-bottom flask under a positive pressure of Argon or Nitrogen, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Cool the stirred suspension to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The suspension should become a clearer solution as the sodium indazolide salt forms.
-
Electrophile Addition: Add the alkyl halide (e.g., n-pentyl bromide, 1.2 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction to 50 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 16-24 hours).
-
Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the N1-alkylated product.
Section 3: Troubleshooting C-C Bond Formation (Suzuki-Miyaura Coupling)
Cross-coupling reactions are essential for elaborating the indazole core. However, the free N-H group in unprotected indazoles can complicate standard protocols by coordinating to and inhibiting the palladium catalyst.[8]
Problem 3.1: My Suzuki coupling with a bromo-5-methyl-1H-indazole substrate is low-yielding or fails completely.
This is a common issue. Failure can stem from catalyst inhibition, poor reaction conditions, or degradation of reagents.
Troubleshooting Guide: Optimizing Suzuki-Miyaura Coupling
| Potential Issue | Suggested Solution & Rationale |
| Catalyst Inhibition by N-H | The acidic N-H proton can react with the base, and the resulting indazolide anion can coordinate to the palladium center, leading to inactive catalyst species.[8] Solution: Use robust catalyst systems designed for heteroaromatic substrates. Buchwald's G3 or G4 precatalysts with ligands like SPhos or XPhos are often effective.[9] Alternatively, using a stronger base like K₃PO₄ can sometimes overcome this inhibition. |
| Inactive Catalyst | The palladium precatalyst may be old or oxidized. Pd(PPh₃)₄, in particular, is sensitive to air. Solution: Use a fresh bottle of catalyst. Perform a small-scale control reaction with a reliable substrate pair (e.g., bromobenzene and phenylboronic acid) to confirm catalyst activity.[10][11] |
| Ineffective Base/Solvent | The base must be sufficiently strong and soluble to participate effectively in the catalytic cycle. Solution: K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃ for challenging couplings. Ensure the base is finely powdered. A solvent system like 1,4-dioxane/water (e.g., 4:1) is standard and helps solubilize both organic and inorganic components.[8][10] |
| Boronic Acid Degradation | Boronic acids, especially heteroaryl ones, can undergo protodeboronation (hydrolysis) or form inactive trimeric boroxines upon heating. Homocoupling is also a common side reaction promoted by oxygen.[10] Solution: Use a slight excess of the boronic acid (1.2-1.5 equiv). Most importantly, rigorously degas the reaction mixture (solvent, substrate, and base) by bubbling with argon for 20-30 minutes or via several freeze-pump-thaw cycles before adding the palladium catalyst. Maintain a positive inert atmosphere throughout the reaction.[10] |
Simplified Suzuki Catalytic Cycle & Failure Points
Caption: Suzuki cycle with key points of failure.
Section 4: Protecting Group Strategies
FAQ 4.1: When should I consider using an N-protecting group for this compound?
While direct functionalization is often preferred to maintain step economy, a protecting group strategy becomes necessary under certain conditions:
-
When absolute regioselectivity is required: If you need to perform subsequent chemistry where the other nitrogen could interfere (e.g., lithiation followed by quenching), protecting one nitrogen is essential.
-
To improve solubility or stability: Some protecting groups can enhance the solubility of the indazole in organic solvents.
-
To prevent unwanted side reactions: If your reaction conditions are harsh and could affect the indazole N-H (e.g., strongly acidic or basic conditions not related to functionalization), protection is warranted.[12]
Common protecting groups for indazoles include Boc (tert-butyloxycarbonyl), which is acid-labile, and SEM (2-(trimethylsilyl)ethoxymethyl), which can be removed with fluoride sources.[12][13][14] The choice of protecting group must be orthogonal to other planned reaction steps.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 14. soc.chim.it [soc.chim.it]
troubleshooting inconsistent results in 5-methyl-1H-indazole reactions
Introduction
5-Methyl-1H-indazole is a versatile heterocyclic compound that serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules and advanced materials. Its unique bicyclic aromatic structure allows for diverse functionalization pathways, including N-alkylation, cross-coupling, and C-H activation. However, the tautomeric nature of the indazole ring, particularly the equilibrium between the 1H and 2H forms, presents significant challenges, often leading to inconsistent reaction outcomes, most notably in regioselectivity.[1][2][3]
This guide is designed for researchers, medicinal chemists, and process development scientists who encounter variability in their reactions with this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to diagnose, troubleshoot, and optimize your synthetic strategies effectively.
FAQ 1: My N-alkylation of this compound gives a mixture of N1 and N2 isomers with poor reproducibility. How can I control the regioselectivity?
This is the most frequently encountered issue. The formation of a mixture of N1 and N2 alkylated products stems from the deprotonation of the indazole NH, which generates an ambident indazolide anion. The reaction conditions—specifically the base, solvent, and counterion—critically influence the site of alkylation.[3][4] The 1H-tautomer is generally the more thermodynamically stable isomer.[1][2]
Causality and Mechanistic Insights
The ratio of N1 to N2 products is a delicate balance between kinetic and thermodynamic control, heavily influenced by the association of the cation from the base with the two nitrogen atoms of the indazolide anion.
-
N1-Alkylation (Thermodynamic Pathway): Strong, "hard" cations like Na⁺ from sodium hydride (NaH) in less polar, coordinating solvents like THF can form a chelate-like structure involving the N2 nitrogen and an adjacent electron-rich group (if present). This interaction blocks the N2 position, directing the alkylating agent to the N1 position.[3][4][5] This pathway often leads to the more stable N1-substituted product.
-
N2-Alkylation (Kinetic Pathway): Larger, "softer" cations like Cs⁺ from cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF do not form tight chelates. This leaves the more nucleophilic N2 atom more accessible for a faster, kinetically controlled reaction. Certain substituents on the indazole ring, particularly at the C7 position, can also sterically or electronically favor N2 alkylation.[4]
Troubleshooting Decision Workflow
The following diagram outlines a decision-making process for optimizing N-alkylation regioselectivity.
Caption: Decision tree for troubleshooting N-alkylation regioselectivity.
Quantitative Guide: Impact of Reaction Conditions
| Parameter | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation / Mixture | Rationale |
| Base | Sodium Hydride (NaH)[4][5] | Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃)[6] | Na⁺ is a "hard" cation that can chelate, blocking N2. Cs⁺ is a "soft" cation that allows for kinetic attack at N2. |
| Solvent | Tetrahydrofuran (THF), Dioxane[4][5] | Dimethylformamide (DMF), Acetonitrile (MeCN), DMSO[6] | Non-polar aprotic solvents favor the chelation model. Polar aprotic solvents solvate the cation, freeing the anion for kinetic reaction. |
| Temperature | 0 °C to 50 °C[3] | Room Temperature to 90 °C | Lower temperatures can sometimes improve selectivity, but warming is often needed for completion with NaH. |
Experimental Protocols
Protocol A: Maximizing N1-Selectivity This protocol is adapted from methodologies favoring N1-alkylation through cation chelation.[3][4][5]
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Add anhydrous tetrahydrofuran (THF) to create a ~0.1 M solution.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise.
-
Stir the reaction at room temperature or warm to 50 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography.
Self-Validation: The crude reaction mixture should be analyzed by ¹H NMR to determine the N1:N2 isomeric ratio before purification.
FAQ 2: My Suzuki cross-coupling with a bromo-5-methyl-1H-indazole derivative is giving low yields and messy side-products. What is going wrong?
Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, but its application to heteroaromatics like indazoles can be problematic.[7][8] Low yields are often attributable to catalyst deactivation, slow oxidative addition, or competing side reactions like protodeboronation and dehalogenation.
Causality and Key Parameters
-
Catalyst and Ligand: The choice of palladium catalyst and its coordinating ligand is paramount. For heteroaryl couplings, ligands that are both electron-rich and sterically bulky are often required to promote the difficult oxidative addition step and stabilize the active Pd(0) species. Pd(dppf)Cl₂ is frequently a robust choice for these systems.[7][8][9]
-
Base Selection: The base plays multiple roles: it activates the boronic acid, facilitates transmetalation, and neutralizes the acid produced. An inappropriate base can lead to decomposition of the starting materials or the catalyst. K₂CO₃ and K₃PO₄ are common choices.[7][8]
-
Solvent System: A homogenous reaction mixture is ideal. This is often achieved with a mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water to dissolve the inorganic base and boronic acid salt.[7]
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive state. Rigorous deoxygenation of the reaction mixture is non-negotiable.
Troubleshooting Protocol: Suzuki Coupling Optimization
Caption: Systematic workflow for optimizing Suzuki-Miyaura reactions.
Recommended Protocol: General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling with bromo-indazoles.[7][8]
-
To a reaction vessel, add the N-protected bromo-5-methyl-1H-indazole (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.05 eq.).
-
Seal the vessel with a septum and thoroughly deoxygenate the system by evacuating and backfilling with an inert gas (N₂ or Ar) three times.
-
Via syringe, add the deoxygenated solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to create a ~0.1 M solution of the indazole.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the catalyst.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Self-Validation: Run a control reaction without the boronic acid to check for dehalogenation and a second control without the bromo-indazole to check for boronic acid homocoupling.
FAQ 3: How can I reliably distinguish between N1 and N2 alkylated isomers?
Incorrect structural assignment is a critical error that can invalidate subsequent research. While 1D ¹H NMR can provide clues, definitive assignment requires 2D NMR techniques.
-
¹H NMR: The chemical shift of the protons on the benzene ring can differ between isomers, but this is not always a reliable diagnostic tool.
-
Nuclear Overhauser Effect (NOE): This is the gold standard. For an N1-alkylated indazole, irradiation of the N1-alkyl group's protons (e.g., the -CH₂- group) will show an NOE enhancement to the H7 proton on the indazole ring. For an N2-alkylated isomer, this interaction is absent; instead, an NOE might be observed to the H3 proton.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over 2-3 bonds. For N1-isomers, the N1-alkyl protons will show a correlation to both C7a and C3. For N2-isomers, the N2-alkyl protons will show correlations to C3 and C7a, but the specific pattern of correlations will differ and can be diagnostic.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Improve the Metabolic Stability of Indazole Derivatives
Welcome to the Technical Support Center for drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges associated with the metabolic stability of indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, optimizing the metabolic stability of these compounds is a critical and often challenging step in the drug discovery process.[5][6] This resource is designed to equip researchers with the knowledge to anticipate and overcome these hurdles.
Understanding the Metabolic Landscape of Indazole Derivatives
Indazole-containing compounds, like many xenobiotics, are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[7][8][9] These Phase I reactions introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation and excretion. Common metabolic pathways for indazole derivatives include hydroxylation, N-dealkylation, and amide bond hydrolysis, followed by glucuronidation.[10][11]
The specific CYP isoforms involved in the metabolism of indazole derivatives can vary but often include members of the CYP2E1, CYP2C, and CYP3A families.[9][12][13][14] Understanding which enzymes are responsible for the metabolic clearance of a particular indazole derivative is crucial for predicting potential drug-drug interactions and for designing strategies to improve metabolic stability.[15][16]
Key Metabolic Pathways for Indazole Derivatives
| Metabolic Reaction | Description | Common Metabolites |
| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on the indazole ring or aliphatic side chains. | Hydroxylated indazoles, dihydrodiols (from olefinic side chains).[11] |
| N-dealkylation | Removal of an alkyl group from a nitrogen atom. | N-dealkylated indazole core.[13] |
| Amide Hydrolysis | Cleavage of an amide bond, often present in linker moieties. | Carboxylic acid and amine fragments.[10] |
| Glucuronidation | Conjugation with glucuronic acid, a Phase II reaction that increases water solubility for excretion. | Glucuronide conjugates of hydroxylated metabolites.[10][11] |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development of indazole derivatives.
Q1: My indazole derivative shows high clearance in human liver microsomes. What are the likely metabolic "hotspots"?
A1: High clearance in human liver microsomes (HLMs) suggests susceptibility to Phase I metabolism, primarily by CYP enzymes.[8][17] The most probable metabolic hotspots on an indazole derivative are:
-
Unsubstituted positions on the indazole ring: The benzene portion of the indazole core is susceptible to aromatic hydroxylation.
-
Alkyl substituents: N-alkyl groups and alkyl chains attached to the indazole ring or other parts of the molecule are prone to N-dealkylation and oxidation.
-
Electron-rich aromatic rings: Phenyl or other aryl groups attached to the indazole scaffold can be readily hydroxylated.
-
Labile functional groups: Amide and ester linkages can be hydrolyzed by microsomal enzymes.[10]
To identify the exact metabolic soft spots, a metabolite identification study using high-resolution mass spectrometry (LC-MS) is essential.[5][18]
Q2: How can I block metabolism at a specific site on the indazole ring?
A2: Once a metabolic hotspot has been identified, several strategies can be employed to block metabolism at that site:
-
Substitution with metabolically stable groups: Introducing a fluorine atom or a trifluoromethyl group at the site of hydroxylation can effectively block this metabolic pathway due to the strength of the C-F bond.[19][20][21]
-
Introducing steric hindrance: Placing a bulky substituent near the metabolic hotspot can sterically hinder the approach of metabolizing enzymes.[13]
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at the site of metabolism can slow down the rate of bond cleavage due to the kinetic isotope effect.[6][22][23] This can lead to a significant improvement in metabolic stability without altering the compound's pharmacology.[24][25]
Q3: What is the difference between microsomal stability and hepatocyte stability assays, and which one should I use?
A3: Both microsomal and hepatocyte stability assays are valuable in vitro tools for assessing metabolic stability, but they provide different information.[7][26]
-
Microsomal Stability Assays: These assays use subcellular fractions of liver cells (microsomes) that are enriched in Phase I enzymes, particularly CYPs.[8] They are cost-effective and useful for identifying compounds that are highly susceptible to CYP-mediated metabolism.[8]
-
Hepatocyte Stability Assays: These assays utilize intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolizing enzymes, as well as transporters.[8][26] Hepatocytes provide a more physiologically relevant system and are considered the "gold standard" for in vitro metabolism studies.[8]
Recommendation: It is often beneficial to use both assay types. Start with a microsomal stability assay for initial screening. If a compound shows moderate to high stability in microsomes, a hepatocyte stability assay should be performed to assess the contribution of Phase II metabolism and uptake/efflux processes.
Q4: My compound is stable in liver microsomes but shows high clearance in vivo. What could be the reason?
A4: This discrepancy can arise from several factors not captured by microsomal assays:
-
Phase II Metabolism: The compound may be rapidly cleared via conjugation reactions (e.g., glucuronidation, sulfation) that are not prominent in microsomes but are active in hepatocytes.
-
Non-CYP Mediated Metabolism: Other enzyme systems, such as aldehyde oxidase (AO) or flavin-containing monooxygenases (FMOs), which are present in the cytosolic fraction (S9) or intact hepatocytes, might be responsible for the clearance.[27]
-
Extrahepatic Metabolism: Metabolism can occur in tissues other than the liver, such as the intestine, kidneys, or lungs.[7][8]
-
Active Transport: The compound may be a substrate for uptake transporters in the liver, leading to high intracellular concentrations and rapid metabolism.
To investigate these possibilities, it is recommended to perform a hepatocyte stability assay, an S9 fraction stability assay, and potentially in vivo studies in bile-duct cannulated animals to assess biliary excretion.
Q5: Can bioisosteric replacement improve the metabolic stability of my indazole derivative?
A5: Yes, bioisosteric replacement is a powerful strategy to improve metabolic stability while maintaining or improving pharmacological activity.[19] This involves replacing a metabolically liable functional group with another group that has similar physicochemical properties but is more resistant to metabolism.[28][29][30]
For example, a metabolically unstable amide linker could be replaced with a 1,2,4-oxadiazole ring, which can retain hydrogen bonding capabilities but is generally more stable to hydrolysis.[28][29] Similarly, replacing a methoxy group, which is prone to O-dealkylation, with a more stable group can enhance metabolic stability.[19]
Troubleshooting Guides for In Vitro Metabolic Stability Assays
This section provides practical advice for troubleshooting common issues encountered during metabolic stability experiments.
Issue 1: High Variability in Replicate Data
| Possible Causes | Solutions |
| Inconsistent Pipetting: | Use calibrated pipettes and ensure thorough mixing of all solutions. For microsomal assays, pre-warming the incubation mixture before adding the NADPH cofactor can ensure a more consistent start to the reaction.[13] |
| Variable Enzyme Activity: | Aliquot microsomes and hepatocytes upon receipt to minimize freeze-thaw cycles. Always use a new aliquot for each experiment. Qualify new lots of enzymes by testing a reference compound with known metabolic properties.[13] |
| Compound Solubility Issues: | Ensure the test compound is fully dissolved in the incubation buffer. The final concentration of organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.1% to 0.5%) to avoid inhibiting enzyme activity.[13] |
| Edge Effects in 96-well Plates: | Avoid using the outer wells of the plate for incubations, or ensure they are filled with buffer to maintain a consistent temperature and humidity across the plate. |
Issue 2: No Metabolism Observed for a Positive Control Compound
| Possible Causes | Solutions |
| Inactive Cofactors: | Prepare fresh NADPH regenerating solutions for each experiment. Ensure proper storage of cofactor stocks. |
| Inactive Enzymes: | Verify the activity of the microsomal or hepatocyte lot with a different, well-characterized substrate. Check for proper storage and handling of the enzyme preparations. |
| Incorrect Assay Conditions: | Double-check the pH of the incubation buffer, the incubation temperature, and the final concentrations of all components. |
| Analytical Method Issues: | Ensure the LC-MS/MS method is sensitive and specific for the positive control compound. Check for ion suppression or enhancement effects from the matrix. |
Issue 3: Unexpectedly Fast Metabolism of the Test Compound
| Possible Causes | Solutions |
| Compound Instability in Buffer: | Run a control incubation without the enzyme source (microsomes or hepatocytes) and without NADPH to assess the chemical stability of the compound in the assay buffer.[27] |
| Binding to Plasticware: | Use low-binding plates and pipette tips, especially for highly lipophilic compounds. |
| Incorrect Compound Concentration: | Verify the concentration of the stock solution and the final concentration in the incubation. |
Experimental Protocols
Protocol 1: Microsomal Metabolic Stability Assay
This protocol provides a general procedure for assessing the metabolic stability of an indazole derivative in human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (HLMs)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., a compound with known metabolic properties)
-
Internal standard for LC-MS/MS analysis
-
Acetonitrile with 0.1% formic acid (quenching solution)
-
96-well incubation plate
-
LC-MS/MS system
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer. The final DMSO concentration in the incubation should be ≤ 0.1%.[13]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5-1 mg/mL) in cold phosphate buffer.[13]
-
-
Incubation:
-
Add the diluted microsomal suspension to the wells of a 96-well plate.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).
-
Protocol 2: Metabolite Identification using LC-MS/MS
This protocol outlines a general workflow for identifying the metabolites of an indazole derivative.
Procedure:
-
In Vitro Incubation:
-
Perform a larger-scale microsomal or hepatocyte incubation as described in Protocol 1, but with a higher concentration of the test compound and a longer incubation time to generate sufficient quantities of metabolites.
-
-
Sample Preparation:
-
After quenching the reaction, process the sample as described previously. For more concentrated samples, a solid-phase extraction (SPE) step may be necessary to clean up and concentrate the metabolites.[10]
-
-
LC-MS/MS Analysis:
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.[11]
-
Acquire data in both full scan mode to detect potential metabolites and in data-dependent MS/MS mode to obtain fragmentation spectra for structural elucidation.
-
-
Data Processing and Analysis:
-
Use specialized software to process the data and identify potential metabolites based on their accurate mass, isotopic pattern, and retention time relative to the parent compound.
-
Compare the fragmentation pattern of the parent compound with those of the potential metabolites to propose biotransformations (e.g., a mass shift of +16 Da suggests a hydroxylation).[18]
-
Visualizations
Decision Tree for Improving Metabolic Stability
Caption: A decision tree for rationally improving the metabolic stability of indazole derivatives.
Workflow for In Vitro Metabolic Stability Assessment
Caption: A streamlined workflow for assessing the in vitro metabolic stability of new chemical entities.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of indazole unbinding pathways in CYP2E1 by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. CYP2E1 - Wikipedia [en.wikipedia.org]
- 15. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. ijpras.com [ijpras.com]
- 19. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 20. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 23. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. hyphadiscovery.com [hyphadiscovery.com]
- 26. nuvisan.com [nuvisan.com]
- 27. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 28. iris.unipv.it [iris.unipv.it]
- 29. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 5-methyl-1H-indazole
Welcome to the technical support guide for 5-methyl-1H-indazole. As a versatile heterocyclic building block, this compound is pivotal in the synthesis of novel therapeutic agents, particularly in oncology and neurology research.[1] However, its promising biological activity is often paired with a significant experimental challenge: poor aqueous solubility. This guide provides field-proven troubleshooting strategies, detailed protocols, and in-depth explanations to help you navigate these solubility hurdles and ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of this compound.
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of a compound is the first step in troubleshooting its behavior in solution. Key characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂ | [1][2] |
| Molecular Weight | 132.16 g/mol | [2] |
| Appearance | Light pink to brown solid | [1][3] |
| pKa (parent indazole) | 1.04 (conjugate acid); 13.86 (acid) | [4][5] |
| Storage | 0-8 °C, sealed in dry conditions | [1] |
Q2: Why is this compound poorly soluble in aqueous solutions?
The poor aqueous solubility stems from its molecular structure. This compound is a bicyclic aromatic heterocycle. The fused benzene and pyrazole rings create a relatively large, non-polar surface area, making it hydrophobic. While the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, this is not sufficient to overcome the hydrophobicity of the overall molecule.
Furthermore, its acid-base properties are not favorable for solubility enhancement under typical biological conditions (pH 7.4). The parent indazole scaffold is a very weak base (pKa of the conjugate acid is ~1.04) and an extremely weak acid (pKa ~13.86).[4][5] This means the molecule is predominantly in its neutral, least soluble form across the vast majority of the physiological pH range. Significant protonation to form a more soluble cation only occurs at pH < 1, while deprotonation to an anion requires extreme alkaline conditions (pH > 13), both of which are incompatible with most cellular assays.
Q3: What is the recommended first step for dissolving this compound for a biological assay?
The universally accepted best practice is to not attempt direct dissolution in aqueous buffers. Instead, you should first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose due to its high solvating power for a wide range of organic molecules.[6] This stock solution can then be serially diluted into your aqueous assay medium.
Q4: Can I use pH adjustment to improve solubility for my experiments?
For most biological applications, pH adjustment is not a viable strategy for this compound. As explained in Q2, due to its pKa values, the compound's solubility is only significantly enhanced at pH extremes that would denature proteins and kill cells.[4][5] Relying on other methods like co-solvents or specialized formulation agents is essential.[7][8]
Section 2: Troubleshooting Guide: Common Solubility Issues
This section provides a structured approach to solving problems you may encounter during solution preparation.
Issue 1: My compound won't dissolve when added directly to my aqueous assay buffer.
-
Causality: This is expected behavior. The concentration you are attempting to achieve far exceeds the intrinsic aqueous solubility of this compound. Direct addition leads to a suspension of insoluble particles, not a true solution, which will produce unreliable and unrepeatable experimental results.
-
Corrective Action: Immediately halt this approach. You must prepare a concentrated stock solution in an appropriate organic solvent first. Follow Protocol 1 in the next section for a detailed, step-by-step methodology using DMSO.
Issue 2: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer.
-
Causality: This common issue, known as "crashing out," occurs when the compound, stable in the high-concentration organic stock, is abruptly introduced into an aqueous environment where it is poorly soluble. The final concentration in the aqueous medium, even with a small amount of DMSO, is still above its solubility limit.
-
Troubleshooting Workflow: Follow a systematic approach to diagnose and solve this problem. The workflow below outlines the decision-making process.
References
Technical Support Center: Navigating the Analytical Challenges of 1H- and 2H-Indazole Isomer Separation
Welcome to the technical support center dedicated to addressing the analytical challenges associated with the separation of 1H- and 2H-indazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical task of separating and identifying these closely related regioisomers. Indazole and its derivatives are pivotal scaffolds in medicinal chemistry, with their isomeric forms often exhibiting distinct pharmacological and physicochemical properties.[1][2] Consequently, the unambiguous identification and separation of 1H- and 2H-isomers are paramount for successful research and development.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common hurdles in your experimental workflows.
Understanding the Core Challenge: Why Are 1H- and 2H-Indazole Isomers Difficult to Separate?
The primary challenge in separating 1H- and 2H-indazole isomers stems from their structural similarity. These compounds are tautomers or regioisomers, differing only in the position of a hydrogen atom on the nitrogen of the pyrazole ring.[3][4] The 1H-tautomer is generally the more thermodynamically stable form.[2][3][4] This subtle difference results in very similar physicochemical properties, such as polarity and pKa, making their separation by conventional chromatographic techniques a significant challenge. Synthetic routes often yield mixtures of both N-1 and N-2 substituted isomers, necessitating robust analytical methods for their separation and characterization.[1][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for differentiating between 1H- and 2H-indazole isomers?
A1: A multi-pronged approach combining spectroscopic and chromatographic techniques is often necessary for unambiguous differentiation. The most powerful methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation.[6][7] Key differences in chemical shifts, particularly for the protons and carbons near the nitrogen atoms, can definitively identify the isomers.[1][8]
-
X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides unequivocal structural determination.[9][10]
-
Chromatographic Techniques (HPLC, UPLC, SFC): These methods are essential for the physical separation of the isomers. Method development is often required to achieve baseline resolution.[11][12]
-
Mass Spectrometry (MS): While MS can confirm the molecular weight, fragmentation patterns can sometimes offer clues to the isomeric structure.[6]
Q2: I am getting a single peak in my HPLC analysis. Does this confirm the purity of my indazole derivative?
A2: Not necessarily. Co-elution of 1H- and 2H-isomers is a common issue. A single peak under one set of chromatographic conditions does not guarantee isomeric purity. It is crucial to test different stationary phases, mobile phases, and even different chromatographic modes (e.g., reversed-phase vs. normal-phase) to ensure the absence of the other isomer.[11][13] Orthogonal analytical techniques, such as NMR, should be used for confirmation.
Q3: How does the choice of N-substituent affect the separation of indazole isomers?
A3: The nature of the N-substituent plays a significant role in the ease of separation. Bulky or electronically distinct substituents can lead to greater differences in the physicochemical properties of the isomers, making them easier to separate. Conversely, small, non-polar substituents like methyl or ethyl groups can result in isomers with very similar properties, posing a greater separation challenge.[5]
Troubleshooting Guide: Chromatographic Separation of Indazole Isomers
This section provides a systematic approach to troubleshooting common issues encountered during the HPLC/UPLC separation of 1H- and 2H-indazole isomers.
Problem 1: Poor or No Resolution of Isomers
Causality: The isomers have very similar retention times on the chosen stationary phase due to their similar polarities and interactions with the column chemistry.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor isomer resolution.
Detailed Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A shallow gradient or isocratic elution with fine adjustments to the solvent composition can often improve resolution.[14]
-
Mobile Phase Additives: The addition of small amounts of additives can significantly impact selectivity.[15][16]
-
pH Control: If your molecules have ionizable groups, buffering the mobile phase is critical. Adjusting the pH can alter the charge state of the isomers and their interaction with the stationary phase, potentially leading to separation.
-
-
Evaluate Different Stationary Phases:
-
If a standard C18 column fails to provide separation, explore alternative column chemistries that offer different retention mechanisms.[18]
-
Phenyl-Hexyl: Provides pi-pi interactions which can be beneficial for aromatic compounds like indazoles.[18]
-
Pentafluorophenyl (PFP): Offers a combination of hydrophobic, pi-pi, and dipole-dipole interactions.
-
Chiral Stationary Phases (CSPs): Even for non-chiral indazoles, the unique selectivities of CSPs can sometimes resolve positional isomers.[17][19]
-
-
-
Adjust Column Temperature:
-
Temperature affects the thermodynamics of the separation.[17] Lowering the temperature can sometimes enhance the subtle intermolecular interactions that lead to separation, while increasing the temperature can improve efficiency and peak shape.[17] It is an important parameter to screen during method development.
-
-
Consider Alternative Chromatographic Modes:
-
Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for the separation of chiral and achiral isomers due to its unique selectivity and efficiency.[12]
-
Normal-Phase Chromatography: Using a polar stationary phase (e.g., silica, diol) with a non-polar mobile phase (e.g., hexane/ethanol) can provide a completely different selectivity profile compared to reversed-phase methods.[18]
-
Problem 2: Peak Tailing
Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on silica-based columns.[13][20] It can also be a result of column overload.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting peak tailing.
Detailed Troubleshooting Steps:
-
Rule out Column Overload:
-
Action: Prepare and inject a 1:10 and 1:100 dilution of your sample.[17]
-
Expected Result: If the peak shape improves significantly with dilution, the original sample concentration was too high for the column's capacity.
-
-
Optimize Mobile Phase:
-
Add a Competing Base: For basic indazole derivatives, add a small amount of a competing base like triethylamine (0.1%) to the mobile phase.[17] This will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.
-
Adjust pH: Ensure the mobile phase pH is appropriate for your analyte to minimize unwanted ionic interactions.
-
-
Check Column Health:
Experimental Protocols
Protocol 1: Spectroscopic Differentiation of 1H- and 2H-Indazole Isomers by NMR
Objective: To unambiguously identify 1H- and 2H-indazole isomers using ¹H and ¹³C NMR spectroscopy.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer or isomer mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.[1]
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., Fourier transformation, phase correction, baseline correction).[1]
-
Reference the spectra to the residual solvent peak.
-
Key Differentiating Features:
-
¹H NMR: The chemical shift of the H-3 proton in 2H-indazoles is typically more deshielded (appears at a higher chemical shift) compared to 1H-indazoles.[1] For unsubstituted indazoles, the N-H proton of the 1H-isomer appears as a broad singlet at a high chemical shift (~13.4 ppm).[1]
-
¹³C NMR: The chemical shifts of the carbons in the pyrazole ring (C3, C7a, and C3a) are particularly sensitive to the position of the nitrogen substituent and can be used for definitive assignment.[6][7]
-
-
Data Summary Table: Typical ¹H NMR Chemical Shifts (δ, ppm) for Unsubstituted Indazole Isomers
| Proton | 1H-Indazole (in CDCl₃) | 2H-Indazole (Representative Derivative) | Key Differences |
| N-H | ~13.40 (s, broad) | - | Presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[1] |
| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded.[1] |
| H-4 | ~7.51 (d) | ~7.7 (d) | Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[1] |
| H-7 | ~7.75 (d) | ~7.8 (d) |
Protocol 2: General HPLC Method Development for Indazole Isomer Separation
Objective: To develop a robust HPLC method for the separation of 1H- and 2H-indazole isomers.
Methodology:
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Gradient Screening:
-
Run a fast gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution time of the isomer mixture.
-
-
Isocratic or Shallow Gradient Optimization:
-
Based on the screening run, develop an isocratic or shallow gradient method around the elution percentage of your compounds.
-
Example: If the compounds elute at 40% B in the screening run, try isocratic methods at 35%, 40%, and 45% B. Also, try a shallow gradient from 30-50% B over 20 minutes.
-
-
Further Optimization (if necessary):
-
If co-elution persists, switch the organic modifier from acetonitrile to methanol. Methanol has different solvent properties and can alter the selectivity.
-
If resolution is still insufficient, proceed to screen different column chemistries as outlined in the troubleshooting guide (e.g., Phenyl-Hexyl, PFP).
-
Workflow for HPLC Method Development:
Caption: A systematic workflow for HPLC method development.
By following these troubleshooting guides and experimental protocols, researchers can systematically address the analytical challenges in separating 1H- and 2H-indazole isomers, leading to more accurate and reliable results in their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives [mdpi.com]
- 11. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. uhplcs.com [uhplcs.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 21. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Guide to the Validation of 5-methyl-1H-indazole as a Novel Aryl Hydrocarbon Receptor (AHR) Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically grounded framework for the validation of 5-methyl-1H-indazole as a putative agonist of the Aryl Hydrocarbon Receptor (AHR). By structuring the validation process as a direct comparison against benchmark compounds, this document ensures that the resulting data is robust, interpretable, and scientifically sound.
The AHR is a ligand-activated transcription factor crucial for regulating xenobiotic metabolism, immune responses, and cellular proliferation.[1][2][3] Identifying novel agonists is paramount for both toxicological screening and therapeutic development. This guide outlines the essential experimental workflow, from initial binding confirmation to functional cellular assays, required to classify the activity of this compound.
The AHR Signaling Pathway: A Primer
The canonical AHR signaling pathway begins with a ligand, such as this compound, binding to the cytosolic AHR complex. This complex includes chaperone proteins like Heat shock protein 90 (Hsp90) and AHR interacting protein (AIP/XAP2).[1][4] Ligand binding triggers a conformational change, leading to the complex's translocation into the nucleus. Inside the nucleus, AHR dissociates from its chaperones and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[4][5][6] This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[5][7][8] A primary and well-characterized AHR target gene is Cytochrome P450 1A1 (CYP1A1).[1][5]
Figure 1: Canonical AHR Signaling Pathway.
Part 1: The Comparative Framework for Validation
To ensure the trustworthiness of our findings, every experiment must be a self-validating system. This is achieved by comparing the activity of our test compound, this compound, against well-established modulators:
-
Test Compound: this compound
-
Positive Control (High-Affinity Agonist): 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). TCDD is the prototypical potent AHR agonist, providing a benchmark for maximal receptor activation.[9][10]
-
Specific Antagonist: CH-223191. This compound is a pure AHR antagonist that competitively inhibits agonist binding and blocks downstream signaling.[11][12][13] Its use is critical to demonstrate that any observed effects are specifically mediated by the AHR.
Recent studies have identified various indazole derivatives as possessing a wide range of biological activities, including AHR agonism, highlighting the potential of this chemical scaffold.[14][15][16][17]
Part 2: The Experimental Validation Workflow
A logical, stepwise approach is essential to build a compelling case for this compound as an AHR agonist. The workflow progresses from confirming direct physical interaction to quantifying functional cellular outcomes.
Figure 2: Stepwise Validation Workflow.
Step 1: AHR-Dependent Transcriptional Activation Assay
Causality: The most critical functional assay is to determine if this compound can drive gene expression via AHR. A Dioxin-Response Element (DRE)-driven luciferase reporter assay is the gold standard for this purpose.[8] This assay provides a quantitative measure of a compound's ability to activate the AHR pathway.
Methodology: Human hepatoma (HepG2) cells, which endogenously express AHR, are stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple DREs.[6][18] Activation of AHR by an agonist leads to the production of luciferase, which can be measured as a luminescent signal.
Data Presentation:
| Compound | Class | Concentration Range | EC₅₀ (nM) | Max Fold Induction (vs. Vehicle) |
| This compound | Test Compound | 0.1 nM - 10 µM | 125 (Hypothetical) | 65 (Hypothetical) |
| TCDD | Agonist (Control) | 0.01 nM - 10 nM | 0.5[19] | 150 |
| CH-223191 | Antagonist (Control) | 1 µM | N/A | No induction |
| This compound + CH-223191 | Specificity Test | 0.1 nM - 10 µM | No activity | Inhibition observed |
Table 1: Comparative AHR activation via DRE Luciferase Reporter Assay. Hypothetical data for the test compound is shown for illustrative purposes.
Trustworthiness through Antagonism: To prove the observed luciferase activity is AHR-specific, a parallel experiment is run where cells are co-treated with this compound and the AHR antagonist CH-223191. A significant reduction or complete blockade of the luminescent signal in the presence of the antagonist confirms that the test compound acts through the AHR pathway.[13][20]
Figure 3: Demonstrating AHR Specificity with an Antagonist.
Step 2: Endogenous AHR Target Gene Induction
Causality: While reporter assays are excellent for screening, it is crucial to confirm that the compound can induce the expression of a native, endogenous AHR target gene. CYP1A1 is the most sensitive and widely accepted biomarker for AHR activation.[21][22] This step validates the physiological relevance of the findings from the artificial reporter system.
Methodology: HepG2 cells are treated with varying concentrations of this compound, TCDD (positive control), and a vehicle control. After a suitable incubation period (e.g., 4-24 hours), total RNA is extracted. The relative mRNA levels of CYP1A1 are then quantified using quantitative real-time PCR (qPCR), normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).
Data Presentation:
| Compound | Concentration | CYP1A1 mRNA Fold Induction (vs. Vehicle) |
| This compound | 1 µM | 80 (Hypothetical) |
| TCDD | 1 nM | 250 |
| This compound + CH-223191 | 1 µM + 1 µM | 5 (Hypothetical) |
| Vehicle Control | N/A | 1 |
Table 2: Comparative qPCR Analysis of CYP1A1 mRNA Induction. Hypothetical data is shown for illustrative purposes.
Part 3: Detailed Experimental Protocols
Protocol 1: DRE-Luciferase Reporter Assay
-
Cell Culture: Culture HepG2-Lucia™ AHR reporter cells (or a similar stable cell line) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and the appropriate selection antibiotic (e.g., Zeocin® or Hygromycin B).[6][24]
-
Seeding: Seed 50,000 cells per well in a 96-well white, clear-bottom plate and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound, TCDD, and CH-223191 in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Dosing: Remove the old medium and add 100 µL of the compound-containing medium to the appropriate wells. For antagonist experiments, pre-incubate cells with CH-223191 for 30-60 minutes before adding the agonist.[25]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Lysis & Measurement: Use a dual-luciferase reporter assay system.[26][27][28][29]
-
Remove medium and wash cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.[30]
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity (the DRE-reporter).
-
Inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase (the internal control for normalization).[27][29]
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold induction relative to the vehicle control. Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression.
Protocol 2: CYP1A1 qPCR Assay
-
Cell Culture & Treatment: Seed 500,000 HepG2 cells per well in a 6-well plate. After 24 hours, treat with compounds as described above for 4-24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based kit (e.g., RNeasy Kit) according to the manufacturer's protocol. Quantify RNA concentration and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for human CYP1A1 and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan master mix
-
-
Thermocycling: Run the reaction on a real-time PCR instrument with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative expression of CYP1A1 using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control group.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. Detection of aryl hydrocarbon receptor agonists in human samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. invivogen.com [invivogen.com]
- 7. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Introducing the “TCDD-Inducible AhR-Nrf2 Gene Battery” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AhR Activation by TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) Attenuates Pertussis Toxin-Induced Inflammatory Responses by Differential Regulation of Tregs and Th17 Cells Through Specific Targeting by microRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. invivogen.com [invivogen.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnrjournal.com [pnrjournal.com]
- 18. Establishment of a stable aryl hydrocarbon receptor-responsive HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Induction of CYP1A1 by serum independent of AhR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. AZ-AHR Stable HepG2 Luciferase Reporter Cell Line | abm | Applied Biological Materials Inc. [abmgood.com]
- 25. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. assaygenie.com [assaygenie.com]
- 27. Dual-Luciferase® Reporter Assay System Protocol [promega.sg]
- 28. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 29. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 30. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Indazoles: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of pharmacologically active agents. From the anti-cancer properties of Pazopanib to the anti-emetic effects of Granisetron, the indazole core is a versatile platform for drug discovery.[1][2] The regioselective construction of this bicyclic heterocycle, however, presents a significant synthetic challenge, with the desired substitution pattern dictating the optimal strategic approach. This guide provides a comparative analysis of classical and contemporary methodologies for the synthesis of substituted indazoles, offering insights into the mechanistic underpinnings, practical advantages and limitations, and detailed experimental protocols to inform your synthetic design.
At a Glance: A Comparative Overview of Indazole Synthesis Methods
The choice of a synthetic route is a critical decision, balancing factors such as yield, substrate scope, regioselectivity, and operational simplicity. The following table provides a high-level comparison of the key methods discussed in this guide.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Classical Nitrosation | Moderate to Good | Often limited by harsh conditions | Utilizes simple starting materials | Use of strong acids/nitrating agents, potential for side reactions, moderate regioselectivity.[3] |
| Davis-Beirut Reaction | Good (typically 60-90%) | Tolerates a range of alkyl and some aryl amines.[4] | Metal-free, inexpensive starting materials, versatile for 2H-indazoles and indazolones.[4][5] | Can be low-yielding with certain substrates; may require careful optimization of reaction conditions.[4] |
| Transition-Metal-Catalyzed C-H Activation/Annulation | Moderate to High (50-95%) | Broad scope for both coupling partners, good functional group tolerance.[4][6] | High atom economy, direct functionalization, access to complex and diverse indazoles.[6][7] | Requires expensive and potentially toxic metal catalysts, may need inert atmosphere and ligand optimization.[4] |
| [3+2] Dipolar Cycloaddition | Good to Excellent (often >80%) | Broad tolerance for various functional groups on both precursors.[4][8] | High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[4][8][9] | Requires the synthesis of sydnone or diazo precursors.[4][9] |
| Photoredox Catalysis | Moderate to Good | Expanding scope, offers unique reactivity | Mild reaction conditions, use of visible light, high functional group tolerance.[10][11][12] | Can require specific photocatalysts, and reaction optimization can be complex.[13] |
I. Classical Approaches: The Foundation of Indazole Synthesis
Classical methods, while sometimes supplanted by more modern techniques, remain relevant for their use of readily available starting materials and straightforward transformations.
A. Intramolecular Cyclization via Nitrosation
One of the earliest and most fundamental methods for indazole synthesis involves the nitrosation of o-toluidine derivatives followed by cyclization.[14] This approach hinges on the in situ generation of a diazonium salt which then undergoes intramolecular cyclization.
Causality in Experimental Choices: The choice of strong acid is crucial for the generation of the nitrosating agent (nitrous acid) from sodium nitrite. The subsequent cyclization is often promoted by heating, which provides the energy to overcome the activation barrier for the ring-closing step.
Diagram of the Nitrosation Pathway
Caption: General workflow for indazole synthesis via nitrosation.
II. Modern Methodologies: Precision and Versatility
Modern synthetic chemistry has ushered in an era of more efficient, selective, and functional-group-tolerant methods for constructing the indazole core.
A. The Davis-Beirut Reaction
The Davis-Beirut reaction is a powerful, metal-free method for the synthesis of 2H-indazoles and indazolones.[5][15] It typically involves the base-mediated cyclization of N-substituted 2-nitrobenzylamines.[1][16]
Mechanistic Insight: The reaction proceeds through the formation of a key o-nitrosobenzylidine imine intermediate, which then undergoes an N,N-bond forming heterocyclization.[17][18] The reaction can be catalyzed by either acid or base.[17]
Diagram of the Davis-Beirut Reaction Mechanism (Base-Catalyzed)
Caption: Simplified mechanism of the base-catalyzed Davis-Beirut reaction.
Advantages:
-
Metal-Free: Avoids the cost and toxicity associated with transition metals.[1]
-
Inexpensive Starting Materials: Utilizes readily available nitroaromatics and amines.[4]
-
Versatility: Can be used to synthesize a variety of 2H-indazoles and indazolones.[16]
Limitations:
-
Substrate Scope: Yields can be low with certain substrates, such as secondary alcohols and anilines.[4]
-
Reaction Conditions: The reaction can be sensitive to the solvent and the amount of water present.[4]
Experimental Protocol: Synthesis of a 2H-Indazole via the Davis-Beirut Reaction [1]
-
Starting Material Preparation: Synthesize the N-substituted-2-nitrobenzylamine by reacting the corresponding nitrobenzyl bromide with the desired amine in a suitable solvent like THF.
-
Cyclization: Dissolve the 2-nitrobenzylamine intermediate in an alcoholic solvent (e.g., methanol or ethanol).
-
Base Addition: Add a solution of potassium hydroxide (e.g., 5% in the same alcohol) to the reaction mixture.
-
Heating: Heat the reaction mixture at a controlled temperature (e.g., 60°C) for several hours, monitoring the reaction progress by TLC.
-
Workup and Purification: After completion, neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography.
B. Transition-Metal-Catalyzed C-H Activation/Annulation
Transition-metal catalysis has revolutionized the synthesis of heterocycles, and indazoles are no exception. These methods allow for the direct and atom-economical formation of C-N and N-N bonds.[6][7] Rhodium, palladium, and cobalt catalysts are commonly employed.[6][7][19][20]
Mechanistic Rationale: The general strategy involves the directed C-H activation of an aromatic substrate (e.g., an azobenzene or an imidate) by the metal catalyst, followed by coupling with a partner (e.g., an aldehyde, alkyne, or nitrosobenzene) and subsequent annulation to form the indazole ring.[6][7]
Diagram of a General Rh(III)-Catalyzed C-H Activation/Annulation Cycle
Caption: A generalized catalytic cycle for Rh(III)-catalyzed 1H-indazole synthesis.
Advantages:
-
High Atom Economy: Direct use of C-H bonds avoids pre-functionalization steps.[7]
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both coupling partners.[6]
-
Versatility: Can be adapted to synthesize both 1H- and 2H-indazoles with high regioselectivity.[4][6]
Limitations:
-
Catalyst Cost and Toxicity: Transition-metal catalysts can be expensive and pose environmental concerns.[4]
-
Reaction Conditions: Often require inert atmospheres, dry solvents, and careful optimization of ligands and additives.[4]
Experimental Protocol: Rh(III)/Cu(II)-Catalyzed Synthesis of a 1H-Indazole [4]
-
Reaction Setup: To an oven-dried Schlenk tube, add the arylimidate (1.0 equiv), [Cp*RhCl₂]₂ (5.0 mol%), Cu(OAc)₂ (20 mol%), and AgSbF₆ (20 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) followed by the nitrosobenzene (1.2 equiv).
-
Reaction: Stir the mixture at 80°C for 24 hours.
-
Workup: Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
C. [3+2] Dipolar Cycloaddition
The [3+2] dipolar cycloaddition is a highly efficient method for the construction of five-membered rings, including the pyrazole moiety of indazoles. A common approach involves the reaction of an aryne with a 1,3-dipole such as a sydnone or a diazo compound.[8][9][21][22][23]
Mechanistic Principle: The reaction proceeds via a concerted or stepwise cycloaddition of the aryne (a highly reactive intermediate) with the 1,3-dipole. In the case of sydnones, the initial cycloadduct spontaneously extrudes carbon dioxide to afford the aromatic 2H-indazole.[8][23]
Diagram of [3+2] Cycloaddition of a Sydnone and an Aryne
Caption: Synthesis of 2H-indazoles via [3+2] cycloaddition of sydnones and arynes.
Advantages:
-
High Yields and Selectivity: Often provides excellent yields and exclusively the 2H-indazole regioisomer.[4][8]
-
Mild Conditions: The reactions are typically run at or near room temperature.[9]
-
Broad Scope: Tolerates a wide range of functional groups on both the sydnone and aryne precursors.[4]
Limitations:
-
Precursor Synthesis: Requires the prior synthesis of the sydnone or diazo compound, which can add steps to the overall sequence.[4]
Experimental Protocol: Synthesis of a 2H-Indazole via [3+2] Cycloaddition [8]
-
Aryne Generation: In a flask, dissolve the o-(trimethylsilyl)aryl triflate (aryne precursor) and the sydnone in a suitable solvent like acetonitrile.
-
Initiation: Add a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), to generate the aryne in situ.
-
Reaction: Stir the mixture at room temperature for several hours until the starting materials are consumed (monitored by TLC or GC-MS).
-
Workup: Quench the reaction, extract the product with an organic solvent, and dry the organic layer.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
III. Regioselectivity in N-Alkylation: A Critical Consideration
For many applications, substitution on one of the indazole nitrogen atoms is required. The direct alkylation of an indazole often leads to a mixture of N-1 and N-2 isomers, posing a significant purification challenge.[24][25][26] The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions that favor either kinetic or thermodynamic control.[25][26][27]
-
Thermodynamic Control (Favoring N-1): The 1H-indazole tautomer is generally more thermodynamically stable.[2][26] Using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) often favors the formation of the N-1 alkylated product.[24][25][26] This is particularly true for indazoles with coordinating groups at the C-3 position.[24][25][27]
-
Kinetic Control (Favoring N-2): N-2 alkylation is often the kinetically favored pathway.[27] Steric hindrance at the N-1 position, for example, by a substituent at C-7, can direct alkylation to the N-2 position.[24][26][27]
Diagram Illustrating Factors in N-Alkylation Regioselectivity
Caption: Key factors influencing the regioselectivity of indazole N-alkylation.
Conclusion
The synthesis of substituted indazoles is a rich and evolving field. While classical methods provide a foundation, modern catalytic and cycloaddition strategies offer unparalleled efficiency, selectivity, and scope. The choice of the optimal synthetic route will always be context-dependent, guided by the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the reaction. A thorough understanding of the mechanistic principles behind each method, as presented in this guide, empowers the medicinal chemist to make informed decisions and navigate the complexities of indazole synthesis with confidence.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Indazoles by the [3+2] Cycloaddition of Diazo Compounds with Arynes and Subsequent Acyl Migration [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry [beilstein-journals.org]
- 12. Photoredox Catalysis in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ethz.ch [ethz.ch]
- 14. Davis–Beirut reaction - Wikiwand [wikiwand.com]
- 15. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Indazole synthesis [organic-chemistry.org]
- 22. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. research.ucc.ie [research.ucc.ie]
- 24. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Efficacy of 5-Methyl-1H-Indazole Derivatives
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Among these, 5-methyl-1H-indazole derivatives are emerging as a promising class of compounds with significant potential, particularly in oncology. This guide provides an in-depth technical comparison of the in vitro efficacy of various this compound derivatives, supported by experimental data and protocols to aid in their evaluation.
The this compound Core: A Scaffold of Therapeutic Promise
The indazole nucleus, a bicyclic heteroaromatic system, is a key pharmacophore in a variety of biologically active molecules. The addition of a methyl group at the 5-position can significantly influence the physicochemical properties and biological activity of the resulting derivatives, potentially enhancing their binding affinity to target proteins and improving their pharmacokinetic profiles. Several FDA-approved anti-cancer drugs, such as Pazopanib and Axitinib, feature the indazole core, highlighting its clinical significance.[2][3] These compounds often function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[3]
Evaluating In Vitro Efficacy: A Multi-faceted Approach
A thorough in vitro evaluation is paramount to understanding the therapeutic potential of novel this compound derivatives. This typically involves a battery of assays designed to assess their cytotoxic effects, mechanism of action, and selectivity.
Antiproliferative Activity
The initial step in evaluating the efficacy of a potential anticancer agent is to determine its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of cell growth.
Table 1: Comparative In Vitro Antiproliferative Activity of Indazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | Indazole Derivative | 4T1 (Breast) | 0.23 - 1.15 | [4] |
| A549 (Lung) | 0.23 - 1.15 | [4] | ||
| Compound 6o | 1H-indazole-3-amine | K562 (Leukemia) | 5.15 | [5] |
| A549 (Lung) | >10 | [5] | ||
| PC-3 (Prostate) | >10 | [5] | ||
| Hep-G2 (Liver) | >10 | [5] | ||
| Compound 48 | 1H-indazole-3-carboxamide | GSK-3 | Lower activity than methoxy derivatives | [3] |
| Indazole-pyrimidine 4f | Indazol-pyrimidine | MCF-7 (Breast) | 1.629 | [6] |
| Indazole-pyrimidine 4i | Indazol-pyrimidine | MCF-7 (Breast) | 1.841 | [6] |
| A549 (Lung) | 2.305 | [6] | ||
| Curcumin-indazole 3b | Curcumin-indazole analog | WiDr (Colorectal) | 27.20 |
It is important to note that direct comparison of IC50 values across different studies should be done with caution, as experimental conditions can vary.
Mechanism of Action: Unraveling the "How"
Understanding how a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. For this compound derivatives, two primary mechanisms are frequently investigated: kinase inhibition and induction of apoptosis.
Many indazole derivatives function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human kinase, appropriate substrate, ATP, kinase buffer, test compound (this compound derivative), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the specific kinase. e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. f. Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many effective anticancer drugs work by inducing apoptosis.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Culture and Treatment: Plate cancer cells and treat them with various concentrations of the this compound derivative for a specified time (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Cell Staining: a. Harvest the cells and wash them with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. d. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Studies have shown that some indazole derivatives can induce apoptosis by increasing the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[2] This is often accompanied by a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, ultimately leading to the activation of executioner caspases like caspase-3.[2]
Cell Cycle Analysis
Investigating the effect of a compound on the cell cycle can provide further mechanistic insights. Many anticancer agents arrest the cell cycle at specific phases, preventing cancer cells from dividing.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Treat cancer cells with the this compound derivative at various concentrations for a defined period.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and stain them with a DNA-binding dye such as Propidium Iodide (PI) in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of cell count versus DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion and Future Directions
The in vitro data available for this compound derivatives suggest that this scaffold holds significant promise for the development of novel anticancer agents. Their ability to inhibit key kinases and induce apoptosis in cancer cells provides a strong rationale for further investigation. Future studies should focus on synthesizing and evaluating a broader range of this compound derivatives to establish clear structure-activity relationships. Moreover, detailed investigations into their specific kinase targets and the precise signaling pathways they modulate will be crucial for optimizing their therapeutic potential and advancing them towards clinical development.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
The Ascendance of a Scaffold: A Comparative Guide to 5-Methyl-1H-Indazole in Modern Drug Design
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the entire drug discovery cascade. More than 85% of all biologically active small molecules contain a heterocycle, a testament to their unparalleled ability to present functional groups in precise three-dimensional space, thereby enabling specific and potent interactions with biological targets.[1] Among the pantheon of "privileged scaffolds," the indazole core has steadily risen in prominence, particularly in the realm of oncology.[2][3]
This guide provides an in-depth, objective comparison of the 5-methyl-1H-indazole scaffold against other common heterocyclic cores, such as pyridine, pyrimidine, and quinoline. We will dissect the subtle yet critical advantages conferred by the indazole framework, supported by experimental data and case studies of approved therapeutics. Our focus is to move beyond mere description and explain the fundamental causality—the "why"—behind the strategic selection of this scaffold in successful drug design campaigns.
The Indazole Scaffold: A Unique Constellation of Properties
Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole.[4][5] The 1H-tautomer is generally more thermodynamically stable and, therefore, the predominant form.[4][5] The unique electronic and structural features of the indazole ring system offer several advantages in drug design:
-
Hydrogen Bonding Hub: The pyrazole portion of the indazole core presents a unique arrangement of a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2) in close proximity. This arrangement is particularly adept at mimicking the purine hinge-binding motif, making indazoles exceptional scaffolds for kinase inhibitors.
-
Bioisosteric Versatility: Indazoles are effective bioisosteres for other aromatic systems like indoles and phenols.[6] This strategic replacement can overcome common liabilities associated with these other groups, such as metabolic instability (e.g., oxidation of indoles) or poor pharmacokinetic profiles, while maintaining or even enhancing biological activity.[6][7][8]
-
Tunable Physicochemical Properties: The bicyclic nature of the scaffold provides a rigid framework that can be functionalized at multiple positions. The addition of substituents, such as the 5-methyl group, allows for the fine-tuning of properties like lipophilicity, solubility, and metabolic stability, which are critical for optimizing a compound's drug-like characteristics.
The 5-methyl substituent, in particular, is not merely a passive addition. It influences the electronic properties of the ring system and can provide crucial steric contacts within a binding pocket, often leading to enhanced potency and selectivity.
Comparative Analysis: this compound vs. Other Scaffolds
The true value of a scaffold is revealed through comparison. Let's examine how this compound stacks up against other prevalent heterocycles in key drug discovery parameters.
Case Study: Kinase Inhibition in Oncology
A primary application of the this compound scaffold is in the development of tyrosine kinase inhibitors (TKIs).[2] Two prominent examples are Pazopanib (Votrient®) and Axitinib (Inlyta®), both of which are approved for the treatment of advanced renal cell carcinoma.[2][3][9][10]
-
Pazopanib is a multi-targeted TKI that potently inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[11][12] Its structure features a central pyrimidine ring linked to a 2,3-dimethyl-2H-indazole moiety.[11][13][14]
-
Axitinib is a second-generation, highly potent and selective inhibitor of VEGFR-1, -2, and -3.[9][15] The core of Axitinib is a 1H-indazole scaffold.[9][15]
The selection of the indazole core in these drugs was deliberate. In the development of kinase inhibitors, replacing other scaffolds like anilino-quinazolines with indazoles has been shown to yield compounds with comparable enzyme potency but superior pharmacokinetic properties.[7][16]
Data Presentation: A Head-to-Head Comparison
To illustrate the comparative performance, the following table summarizes hypothetical but representative data for a series of VEGFR-2 inhibitors, where only the core heterocyclic scaffold is varied.
| Scaffold | VEGFR-2 IC50 (nM) | HLM Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Lipophilicity (cLogP) |
| This compound | 2 | >60 | 15 | 2.8 |
| Pyridine | 15 | 25 | 12 | 2.1 |
| Pyrimidine | 10 | 45 | 10 | 1.9 |
| Quinoline | 8 | 15 | 8 | 3.5 |
| Benzimidazole | 5 | 30 | 11 | 2.6 |
This data is illustrative and intended for comparative purposes.
Interpretation of the Data:
-
Potency (IC50): The this compound scaffold often provides optimal interactions with the kinase hinge region, leading to superior potency.
-
Metabolic Stability (HLM): Compared to scaffolds like quinoline, which can be susceptible to P450-mediated oxidation, the indazole core often exhibits greater stability in human liver microsomes (HLM), leading to a longer half-life.
-
Permeability (Caco-2): The balanced lipophilicity of the this compound derivative allows for excellent cell permeability, suggesting good potential for oral absorption.
-
Lipophilicity (cLogP): The scaffold offers a "sweet spot" for lipophilicity, avoiding the excessive lipophilicity seen with larger fused systems like quinoline, which can lead to off-target toxicity and poor solubility.
Experimental Workflows for Scaffold Evaluation
To generate the comparative data discussed above, a series of standardized, robust, and self-validating in vitro assays are essential. The following section provides detailed protocols for three cornerstone assays in early-stage drug discovery.
Logical Workflow for Scaffold Comparison
The process of selecting and validating a scaffold follows a logical progression from initial synthesis to detailed biological and pharmacokinetic characterization.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pazopanib - Wikipedia [en.wikipedia.org]
- 11. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. trial.medpath.com [trial.medpath.com]
- 13. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Properties of 5-Methyl-1H-Indazole Analogs: From In Vitro Profiling to In Vivo Prediction
The 5-methyl-1H-indazole scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors and other therapeutic agents.[1] Its rigid bicyclic structure and versatile substitution patterns allow for potent and selective targeting of a wide range of biological targets. However, the journey from a potent in vitro "hit" to a clinically viable drug is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[2] This guide provides an in-depth comparison of the pharmacokinetic profiles of various this compound analogs, offering a framework for researchers and drug development professionals to assess and optimize these critical properties. We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro assays, and present comparative data to inform lead selection and optimization.
The Crucial Role of ADME in Drug Development
The efficacy and safety of any drug candidate are intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound must be able to reach its target in sufficient concentrations, remain there for an adequate duration, and then be cleared from the body without causing toxicity. Understanding the ADME profile of this compound analogs is therefore not just a regulatory requirement but a fundamental aspect of rational drug design.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Oral Administration] --> B{Absorption}; B --> C{Distribution}; C --> D[Target Engagement]; C --> E{Metabolism}; E --> F{Excretion}; C --> F; D --> G[Therapeutic Effect]; subgraph "Systemic Circulation" B; C; E; end }
Caption: The journey of an orally administered drug through the body, highlighting the key stages of ADME.
In Vitro Profiling: A Predictive Toolkit for In Vivo Performance
A suite of in vitro assays forms the cornerstone of early pharmacokinetic assessment, providing crucial data to predict in vivo behavior and guide structure-activity relationship (SAR) studies.[3] These assays are designed to be rapid, cost-effective, and use minimal amounts of compound, making them ideal for screening and comparing large numbers of analogs.
Intestinal Permeability: The Caco-2 Assay
The Caco-2 permeability assay is the industry standard for predicting the oral absorption of drugs.[3] It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that, when cultured, differentiate to form tight junctions and express key efflux transporters, mimicking the intestinal epithelium.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Compound Incubation: The test compound is added to the apical (A) side of the monolayer, and the concentration of the compound that permeates to the basolateral (B) side is measured over time. To assess active efflux, the experiment is also performed in the reverse direction (B to A).
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.
dot graph TD { subgraph "Apical (A)" A1[Drug Application]; end subgraph "Basolateral (B)" B1[Drug Measurement]; end A1 --> C[Caco-2 Monolayer]; C --> B1; style C fill:#4285F4,stroke:#333,stroke-width:2px,color:white }
Caption: Simplified workflow of the Caco-2 permeability assay for assessing intestinal absorption.
The permeability of this compound analogs can be significantly influenced by their physicochemical properties, such as lipophilicity and hydrogen bonding capacity. Highly lipophilic analogs may exhibit good passive diffusion, but they can also be substrates for efflux transporters like P-glycoprotein (P-gp), leading to a high efflux ratio and poor oral absorption.
Metabolic Stability: The Liver Microsomal Stability Assay
The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP450) enzymes are the major players in this process.[4] The liver microsomal stability assay provides a measure of a compound's susceptibility to phase I metabolism, offering an early indication of its likely in vivo clearance.[3]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Pooled human liver microsomes are incubated with the test compound in a phosphate buffer.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time-Course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
dot graph TD { A[Compound + Microsomes] --> B{Incubation at 37°C}; C[NADPH Addition] --> B; B --> D{Time-Point Sampling & Quenching}; D --> E[LC-MS/MS Analysis]; E --> F[Calculate t1/2 and CLint]; }
Caption: Workflow for the liver microsomal stability assay.
The metabolic fate of this compound analogs is often dictated by the substituents on the indazole ring and other parts of the molecule. The methyl group at the 5-position can be a site of oxidation, and other aromatic rings are also susceptible to hydroxylation. Understanding these metabolic liabilities early on allows for chemical modifications to block these sites and improve metabolic stability.
Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential
Inhibition of CYP450 enzymes is a major cause of drug-drug interactions (DDIs).[5] A compound that inhibits a specific CYP450 isoform can lead to increased plasma concentrations of co-administered drugs that are metabolized by that enzyme, potentially leading to toxicity.
Experimental Protocol: CYP450 Inhibition Assay
-
Incubation: The test compound is incubated with human liver microsomes and a specific probe substrate for a particular CYP450 isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
-
Reaction Initiation and Termination: The reaction is initiated with NADPH and terminated after a short incubation period.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is determined.
dot graph TD { A[Test Compound] --> C{Incubation with Microsomes & Probe Substrate}; B[Probe Substrate] --> C; C --> D[NADPH Addition]; D --> E[Metabolite Quantification]; E --> F[Calculate IC50]; }
Caption: Schematic of a CYP450 inhibition assay.
Many kinase inhibitors, including some based on the this compound scaffold, are known to be potent inhibitors of CYP3A4.[5] Assessing the potential for CYP450 inhibition is therefore a critical step in the safety evaluation of these compounds.
Plasma Protein Binding: The Equilibrium Dialysis Assay
Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available to distribute into tissues.[3] High plasma protein binding can limit the efficacy of a compound and affect its clearance. Equilibrium dialysis is the gold standard method for determining the fraction of a drug that is unbound in plasma.
Experimental Protocol: Equilibrium Dialysis Assay
-
Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing a protein-free buffer.
-
Equilibration: The system is incubated at 37°C until equilibrium is reached, allowing the free drug to diffuse across the membrane.
-
Sample Collection: Samples are collected from both the plasma and buffer chambers.
-
Concentration Measurement: The concentration of the drug in both samples is measured by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
dot graph TD { subgraph "Plasma Chamber" A[Drug in Plasma]; end subgraph "Buffer Chamber" B[Buffer]; end A -- "Semi-permeable Membrane" -- B; C[Equilibration at 37°C] --> D{Measurement of Drug Concentration in Both Chambers}; A --> C; B --> C; D --> E[Calculate Fraction Unbound (fu)]; }
Caption: Principle of the equilibrium dialysis assay for plasma protein binding.
The physicochemical properties of this compound analogs, particularly their lipophilicity and acidity/basicity, will strongly influence their plasma protein binding.
Comparative Pharmacokinetic Profiles of this compound Analogs
The following table provides a comparative summary of in vitro ADME data for a selection of this compound analogs. This data, compiled from various literature sources, highlights the diversity of pharmacokinetic profiles within this chemical class and underscores the importance of multiparameter optimization.
| Compound ID | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Human Liver Microsomal Stability (t1/2, min) | CYP3A4 Inhibition (IC50, µM) | Human Plasma Protein Binding (fu, %) | Reference |
| Analog A | 15.2 | 1.2 | > 60 | > 20 | 5.5 | [6] |
| Analog B | 2.1 | 8.5 | 25 | 1.8 | 1.2 | [5] |
| Analog C | 8.9 | 2.5 | 45 | 12.5 | 10.1 | [5] |
| Niraparib | High Permeability | Not reported | > 60 | Weak inhibitor | 17 | [7] |
| Ganetespib | Not reported | Not reported | 30-60 | Moderate inhibitor | < 10 | [8] |
Note: This table is a representative example and the data is aggregated from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Pharmacokinetic Relationships: Guiding a More Efficient Discovery Process
The data presented above reveals clear structure-pharmacokinetic relationships (SPkRs) that can guide the design of this compound analogs with improved ADME properties. For instance, the introduction of polar groups can reduce lipophilicity, thereby decreasing plasma protein binding and potentially mitigating P-gp mediated efflux.[9] Conversely, blocking sites of metabolism through chemical modification, such as fluorination, can significantly enhance metabolic stability.[6]
In silico models are increasingly being used to predict ADME properties early in the drug discovery process.[2] Quantitative structure-pharmacokinetic relationship (QSPkR) models can be built using experimental data from a series of analogs to predict the properties of virtual compounds, allowing for the prioritization of synthetic efforts on those with the most promising profiles.[9]
Conclusion
The successful development of this compound analogs as therapeutic agents is critically dependent on a thorough understanding and optimization of their pharmacokinetic properties. This guide has provided a comprehensive overview of the key in vitro assays used to assess ADME, complete with detailed protocols and an explanation of the underlying scientific principles. The comparative data and discussion of structure-pharmacokinetic relationships offer a valuable resource for researchers in this field. By integrating these principles and methodologies into the drug discovery workflow, it is possible to de-risk projects at an early stage and increase the likelihood of identifying clinical candidates with a favorable pharmacokinetic profile.
References
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties and in silico ADME modeling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Preclinical Pharmacokinetics, Tissue Distribution, and Primary Safety Evaluation of Indo5, a Novel Selective Inhibitor of c-Met and Trks [frontiersin.org]
- 8. dovepress.com [dovepress.com]
- 9. scispace.com [scispace.com]
comparative analysis of the enzyme inhibitory activity of methyl-indazoles
A Comparative Guide to the Enzyme Inhibitory Activity of Methyl-Indazoles
The indazole scaffold has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its versatile nature, allowing for diverse substitutions, has led to the development of numerous compounds with significant therapeutic potential, including several FDA-approved drugs for cancer treatment like Pazopanib and Axitinib.[2][3][4][5] Among the vast library of indazole derivatives, methyl-indazoles represent a particularly compelling subclass. The strategic placement of a methyl group on the indazole core can profoundly influence the molecule's conformational rigidity, lipophilicity, and metabolic stability, thereby fine-tuning its interaction with biological targets.
This guide provides a comparative analysis of the enzyme inhibitory activity of various methyl-indazole derivatives. We will delve into their structure-activity relationships (SAR) against key enzyme families, present supporting quantitative data from peer-reviewed studies, and provide detailed experimental protocols for assessing their inhibitory potential. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the chemical space of methyl-indazole inhibitors and inform the rational design of next-generation therapeutics.
Comparative Analysis of Enzyme Inhibition
Methyl-indazole derivatives have demonstrated inhibitory activity against a wide spectrum of enzymes, with a pronounced impact on protein kinases, which are pivotal regulators of cellular signaling.[5][6]
Protein Kinase Inhibition
Protein kinases are central to signal transduction pathways that control cell growth, differentiation, and survival. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[7]
The inhibitory potency and selectivity of methyl-indazoles against kinases are critically dependent on the substitution pattern around the core scaffold. Key observations include:
-
N1 vs. N2 Methylation: The position of the methyl group on the indazole nitrogen (N1 or N2) is a crucial determinant of activity. For many kinase inhibitors, the N1-methyl isomer is preferred as it correctly orients the substituents to engage with the ATP-binding pocket of the kinase.
-
Substituents at C3, C4, and C6: The nature and position of other substituents dramatically modulate potency. For instance, in the case of 6-Bromo-1-methyl-1H-indazol-4-amine analogs targeting Polo-like Kinase 4 (PLK4), halogen substitutions at the R1 position (connected to the 4-amino group) generally enhance inhibitory activity compared to the unsubstituted analog.[1] Similarly, for Extracellular Signal-Regulated Kinase (ERK) inhibitors, specific amide substitutions on the indazole ring are essential for potent enzymatic and cellular activity.[8][9]
Below is a diagram illustrating the key substitution points on the methyl-indazole scaffold that influence kinase inhibitory activity.
Caption: Key substitution points on the methyl-indazole scaffold.
The following table summarizes the inhibitory potency (IC50) of representative methyl-indazole derivatives against various protein kinases.
| Target Kinase | Compound Series/Reference | Representative IC50 (nM) | Reference |
| PLK4 | 6-Bromo-1-methyl-1H-indazol-4-amine analogs | 28 - 75 | [1] |
| FGFR1 | 6-(Aryl)-1H-indazol-3-amine derivatives | 2.9 - 69.1 | [8] |
| FGFR1-3 | 1H-Indazole-based derivatives | 800 - 4500 | [8] |
| ERK1/2 | 1H-Indazole amide derivatives | 7 - 25.8 | [8][9] |
| ALK | 3-Amino-5-substituted indazole (Entrectinib) | 12 | [8] |
| VEGFR-2 | 1H-Indazole derivatives | 2150 - 5730 | [8] |
| FLT3 | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole | 41.6 | [10] |
| ROCK-II | 1-(4-(1H-indazol-5-yl)piperazin-1-yl) analogs | 13 - 100 | [11] |
This data is compiled for comparative purposes and specific values depend on the exact molecular structure and assay conditions.
The inhibition of these kinases disrupts critical signaling pathways. For example, ERK1/2 are key components of the MAPK/ERK pathway, which is frequently hyperactivated in cancers like melanoma.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Myeloperoxidase (MPO) Inhibition
Myeloperoxidase (MPO) is a peroxidase enzyme involved in the innate immune response. However, its excessive activity contributes to oxidative stress and tissue damage in inflammatory diseases.[12] A series of 2H-indazoles and 1H-indazolones, synthesized via the Davis-Beirut reaction, have been evaluated as MPO inhibitors.[13]
Studies revealed that 2H-indazoles are generally more potent MPO inhibitors than their 1H-indazolone counterparts.[13]
-
Key Finding: Potency decreases as the length of the alkoxy chain at the C3 position increases.[13]
-
Potent Compounds: Fourteen compounds were identified with IC50 values under 1 µM, with the most potent inhibitors being constrained 2H-indazole analogues.[13]
| Compound Class | Key Structural Feature | Representative IC50 (nM) | Reference |
| 2H-Indazoles | Small substituents at N2 and C3 | 20 - 1000 | [13] |
| 1H-Indazolones | Generally less active | > 1000 | [13] |
Other Enzyme Targets
Methyl-indazole derivatives have also shown inhibitory activity against other important enzyme targets.
-
Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme is a key regulator of immune tolerance and a target in cancer immunotherapy. 3-substituted 1H-indazoles have shown potent IDO1 inhibition with IC50 values in the nanomolar range (e.g., 720 nM).[8]
-
Carbonic Anhydrases (hCAs): These enzymes are involved in pH regulation and are targets for glaucoma and certain cancers. Indazole-3-carboxamide hybrids have demonstrated potent inhibition of tumor-associated hCA IX with inhibition constants (Ki) as low as 1.8 nM.[8]
-
S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN): This enzyme is crucial for bacterial metabolism and quorum sensing. Indazole compounds have been investigated as inhibitors of SAH/MTAN, with their binding affinity depending on interactions with key amino acid residues in the active site.[14]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are essential. Here, we provide step-by-step methodologies for key assays used to evaluate the enzyme inhibitory activity of methyl-indazoles.
Caption: Generalized workflow for inhibitor screening.
Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the IC50 value of a compound against a specific protein kinase.[15]
-
Principle: The assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate. The remaining ATP is detected using a coupled enzyme reaction that produces a fluorescent signal, which is inversely proportional to the kinase activity.
-
Materials & Reagents:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
ATP solution
-
Test compounds (methyl-indazoles) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white microplates
-
Plate reader capable of luminescence detection
-
-
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Enzyme/Substrate Addition: Prepare a master mix containing the kinase assay buffer, the specific kinase, and its peptide substrate. Add this mix to all wells.
-
Initiate Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop Reaction & Detect ATP: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which react with the newly synthesized ADP to produce a luminescent signal.
-
Data Acquisition: Incubate the plate as recommended by the manufacturer and then measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.[2]
-
Principle: The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Materials & Reagents:
-
Human cancer cell line (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at ~570 nm
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the methyl-indazole compounds. Include vehicle control wells (DMSO only).
-
Incubation: Return the plate to the incubator and incubate for a period that allows for several cell doublings (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
Methyl-indazoles continue to be a fertile ground for the discovery of potent and selective enzyme inhibitors. Their synthetic tractability and the profound impact of substitution patterns on biological activity make them an attractive scaffold for medicinal chemists. As demonstrated in this guide, these compounds have shown significant inhibitory potential against a range of clinically relevant enzymes, most notably protein kinases and myeloperoxidase. The provided comparative data and detailed experimental protocols offer a framework for the systematic evaluation and optimization of new methyl-indazole-based therapeutic agents. Future work will undoubtedly focus on refining selectivity profiles, improving pharmacokinetic properties, and exploring novel enzyme targets to fully exploit the therapeutic potential of this remarkable heterocyclic core.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 13. Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. View of Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking | Drug Target Insights [journals.aboutscience.eu]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist’s Guide to the Validation of Analytical Methods for Quantifying 5-Methyl-1H-Indazole
Introduction: The Analytical Imperative for 5-Methyl-1H-Indazole
In the landscape of pharmaceutical development, the indazole scaffold is a cornerstone for a multitude of therapeutic agents, recognized for its broad range of biological activities.[1] this compound, a key heterocyclic intermediate, is a critical starting material or building block in the synthesis of these complex molecules.[2] Consequently, the ability to accurately and reliably quantify this compound is not a mere procedural formality; it is fundamental to ensuring the quality, safety, and efficacy of the final drug product. Whether controlling the stoichiometry of a synthetic reaction, assessing the purity of a raw material, or performing stability studies, a robust and validated analytical method is the bedrock of regulatory compliance and scientific integrity.
This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound. Moving beyond a simple recitation of procedural steps, we will explore the causality behind experimental choices, grounding our discussion in the authoritative frameworks established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6] Our objective is to equip you, the research and development scientist, with the knowledge to select, develop, and validate an analytical procedure that is truly fit for its intended purpose.[7][8]
Strategic Selection of an Analytical Technique
The first critical decision in method development is the choice of the analytical instrument. For a molecule like this compound, two techniques stand out as primary candidates: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical quality control. Its robustness, cost-effectiveness, and straightforward operation make it ideal for routine analyses such as raw material identification, assay, and impurity profiling where analyte concentrations are relatively high (typically >0.05%). Given that the indazole ring system contains a strong chromophore, UV detection is a natural fit.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When the demand is for ultimate sensitivity and selectivity, LC-MS/MS is the unparalleled choice. This technique is essential for quantifying trace-level impurities, analyzing samples in complex biological matrices (e.g., for pharmacokinetic studies), or for identifying unknown degradation products.[9] While more complex and costly, its ability to provide structural information and achieve detection limits in the picogram range is often indispensable.[9]
For the purpose of this guide, we will focus on developing and validating an HPLC-UV method for an assay of this compound as a bulk substance, as this represents the most common requirement in a drug development setting. The principles discussed, however, are universally applicable.
The Blueprint for Reliability: Core Principles of Method Validation
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical procedure meet the requirements for its intended application.[3] The internationally harmonized guideline, ICH Q2(R2), provides a comprehensive framework for this process, which we will use as our guide.[5][7][10]
Key Validation Parameters Explained
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]
-
Why it's critical: For this compound, you must prove that your method's signal comes only from this compound and not from residual starting materials, synthesis by-products, or potential isomers.
-
Experimental approach: Analyze a placebo (all components except the analyte). Spike the drug substance with known impurities and/or degradation products (from forced degradation studies) and demonstrate that the analyte peak is free from co-elution. Peak purity analysis using a photodiode array (PDA) detector is a powerful tool here.[11]
-
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[12]
-
Why it's critical: Linearity underpins the very act of quantification. It ensures that a twofold increase in signal corresponds to a twofold increase in concentration.
-
Experimental approach: Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected working concentration for an assay.[13] Plot the instrument response versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.0 (typically >0.999).[14]
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12] The range is validated by confirming that the method provides acceptable data for samples prepared at the extremes of that range.
-
Accuracy: The closeness of test results obtained by the method to the true value.[10]
-
Why it's critical: Accuracy ensures there is no systematic bias in your measurements. An inaccurate method might be precise (giving the same wrong result every time) but will not reflect the true amount of the substance.
-
Experimental approach: For a drug substance, accuracy can be determined by applying the method to an analyte of known purity (e.g., a reference standard). For a drug product, it is determined by a recovery study: spiking a placebo matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level. The recovery should typically be within 98.0% to 102.0%.[15]
-
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. This is typically assessed by performing at least six replicate measurements of the same sample (e.g., at 100% of the target concentration).
-
Intermediate Precision: Expresses the variation within a single laboratory, accounting for variables like different days, different analysts, or different equipment.
-
Why it's critical: Precision demonstrates the random error of a method. A precise method will yield consistent results upon repeated analysis, which is crucial for reliable batch release testing.
-
Acceptance Criteria: The relative standard deviation (%RSD) for precision studies is typically required to be not more than 2.0%.[14]
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for impurity quantification methods but less so for an assay of the main component.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[16]
-
Why it's critical: Robustness demonstrates the reliability of the method during normal usage. It proves that minor fluctuations in lab conditions won't lead to out-of-specification results.
-
Experimental approach: Deliberately vary parameters such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min). The effect on the results (e.g., peak retention time, resolution, and quantification) is evaluated against system suitability criteria.
-
Experimental Protocol: Validated HPLC-UV Assay for this compound
This section provides a detailed, self-validating protocol for the quantification of this compound. The choices made reflect a balance of performance, efficiency, and robustness.
Chromatographic Conditions
| Parameter | Justification & Details |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD). |
| Column | Waters XBridge C18, 4.6 x 150 mm, 5 µm. Rationale: A C18 stationary phase provides excellent hydrophobic retention for the moderately polar indazole structure. The XBridge packing is stable across a wide pH range, enhancing method robustness. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water. Rationale: Phosphoric acid is a common pH modifier that provides good peak shape for basic compounds like indazoles by minimizing silanol interactions. For MS compatibility, this would be replaced with 0.1% formic acid.[17] |
| Mobile Phase B | Acetonitrile. Rationale: Acetonitrile is a common organic modifier with a low UV cutoff and provides good peak shape and elution strength. |
| Gradient | Isocratic: 60% Mobile Phase A, 40% Mobile Phase B. Rationale: An isocratic method is simpler, more robust, and provides faster run-to-run equilibration than a gradient method, making it ideal for a QC assay. |
| Flow Rate | 1.0 mL/min. Rationale: A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temp. | 30 °C. Rationale: Maintaining a constant, slightly elevated temperature ensures retention time reproducibility and reduces viscosity. |
| Injection Volume | 10 µL. |
| Detection | UV at 254 nm. Rationale: The indazole ring system exhibits strong absorbance in the mid-UV range. 254 nm is a common wavelength that provides good sensitivity. |
| Run Time | 10 minutes. |
Preparation of Solutions
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Validation Experiments Workflow
Comparative Performance Data
The following table provides an objective comparison of the expected performance of a validated HPLC-UV method versus a conceptual LC-MS/MS method for the analysis of this compound. This data is synthesized from typical performance characteristics of these techniques in pharmaceutical analysis.
| Performance Parameter | HPLC-UV Method (Assay/Purity) | LC-MS/MS Method (Trace Analysis) |
| Primary Application | Quantification of bulk substance, major components. | Trace-level impurity quantification, bioanalysis. |
| Specificity | Good; demonstrated by peak purity and resolution from known impurities. | Excellent; based on parent/fragment ion transitions (MRM).[9] |
| Typical LOQ | ~10 - 50 ng/mL | < 100 pg/mL |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% (wider range often acceptable at trace levels) |
| Precision (%RSD) | < 2.0% | < 15.0% (at the LOQ) |
| Robustness | High; less sensitive to matrix effects. | Moderate; susceptible to ion suppression/enhancement from matrix. |
| Cost & Complexity | Lower | Higher |
Conclusion
The validation of an analytical method for quantifying this compound is a systematic process that demonstrates the procedure is fit for its intended purpose. The choice between a robust, workhorse technique like HPLC-UV and a highly sensitive, specific method like LC-MS/MS is driven entirely by the analytical requirements—the concentration levels of interest, the complexity of the sample matrix, and the specific question being asked.
By following the principles outlined in the ICH, FDA, and USP guidelines, and by meticulously documenting each step of the validation process, researchers can establish a self-validating system of analysis.[3][4][7] This not only ensures compliance with global regulatory expectations but also builds a foundation of trustworthy, reliable data that is essential for accelerating drug development and ensuring product quality.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. uspbpep.com [uspbpep.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 7. database.ich.org [database.ich.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. benchchem.com [benchchem.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. scielo.br [scielo.br]
- 14. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 16. propharmagroup.com [propharmagroup.com]
- 17. Separation of 5-Methyl-1H-benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
in vivo comparison of 5-methyl-1H-indazole-based drug candidates
An In Vivo Comparative Analysis of 5-Methyl-1H-Indazole-Based Drug Candidates: PARP and HIF-PH Inhibitors
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse range of therapeutic agents.[1] Its unique bicyclic aromatic structure provides a stable framework that can be readily modified, enabling the development of potent and selective inhibitors for various biological targets.[2] This guide provides an in-depth in vivo comparison of two prominent classes of drug candidates derived from the indazole motif: Poly(ADP-ribose) polymerase (PARP) inhibitors, exemplified by Niraparib, and Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, represented by Molidustat.
Through a detailed examination of their distinct mechanisms of action, preclinical efficacy in relevant animal models, and the experimental protocols used for their evaluation, this guide aims to equip researchers and drug development professionals with a comprehensive understanding of the therapeutic potential unlocked by this remarkable chemical scaffold.
Candidate Profile 1: Niraparib - A PARP Inhibitor for Oncology
Niraparib is a potent and selective inhibitor of PARP-1 and PARP-2 enzymes, which play a critical role in DNA repair.[3][4] Its therapeutic strategy is rooted in the concept of synthetic lethality, where the inhibition of PARP in cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to catastrophic DNA damage and cell death.[5]
Mechanism of Action: Inducing Synthetic Lethality
PARP enzymes are essential for repairing single-strand DNA breaks (SSBs). When PARP is inhibited by a drug like Niraparib, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with mutated BRCA1 or BRCA2 genes, the HR pathway is deficient. This combination of PARP inhibition and HR deficiency prevents the cancer cells from repairing their DNA, leading to genomic instability and apoptosis.[5][6]
Caption: Mechanism of PARP inhibition and synthetic lethality.
In Vivo Efficacy of Niraparib
Preclinical studies have consistently demonstrated the in vivo anti-tumor activity of Niraparib, particularly in models of ovarian and breast cancer.
-
Ovarian Cancer: In patient-derived xenograft (PDX) models of high-grade serous ovarian carcinoma (HGSOC), single-agent Niraparib induced tumor regressions in models with deleterious BRCA2 mutations.[3][7] Maintenance therapy with Niraparib has also been shown to delay tumor progression in BRCA2-deficient PDX models following initial chemotherapy.[3][7]
-
Breast Cancer: In murine models of intracranial triple-negative breast cancer (TNBC), daily Niraparib treatment significantly improved survival and reduced tumor burden in a BRCA-mutant model (MDA-MB-436).[8] Notably, Niraparib was shown to penetrate intracranial tumor tissues, highlighting its potential for treating brain metastases.[8]
-
Combination Therapy: Studies have also explored Niraparib in combination with other agents. For instance, combining Niraparib with gemcitabine significantly enhanced the suppression of in vivo tumor growth in a cholangiocarcinoma PDX model compared to either treatment alone.[9]
Summary of Preclinical In Vivo Data for Niraparib
| Therapeutic Area | Animal Model | Niraparib Dose/Regimen | Key Findings | Reference |
| Ovarian Cancer | HGSOC PDX (BRCA2-mutant) | 50 mg/kg/day (oral) | Induced tumor regression as a single agent; delayed progression as maintenance therapy. | [3][7] |
| Breast Cancer | Intracranial TNBC (BRCA-mutant) | Daily treatment | Increased median survival and decreased tumor burden. | [8] |
| Ovarian Cancer | Ovarian Cancer CDX (BRCA-wildtype) | 75 mg/kg (oral, qd) | Demonstrated significant tumor growth inhibition (56.4%). | [10] |
| Cholangiocarcinoma | PDX Model | Not specified | Combination with gemcitabine significantly suppressed tumor growth. | [9] |
Candidate Profile 2: Molidustat - A HIF-PH Inhibitor for Renal Anemia
Molidustat (BAY 85-3934) is a selective, orally bioavailable inhibitor of HIF-prolyl hydroxylase (HIF-PH).[11] It represents a novel therapeutic approach for treating anemia associated with chronic kidney disease (CKD). Instead of administering exogenous erythropoietin (EPO), Molidustat stimulates the body's own production of endogenous EPO.[12][13]
Mechanism of Action: Stabilizing HIF to Stimulate Erythropoiesis
Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) protein, ubiquitination, and subsequent proteasomal degradation. In hypoxic conditions (or when HIF-PH is inhibited by Molidustat), HIF-α is not hydroxylated and can accumulate. It then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on target genes. This process upregulates the transcription of genes involved in erythropoiesis, most notably EPO, which stimulates red blood cell production in the bone marrow.[14][15][16]
Caption: Mechanism of HIF-PH inhibition by Molidustat.
In Vivo Efficacy of Molidustat
Preclinical studies in various animal models have confirmed Molidustat's efficacy in stimulating erythropoiesis and correcting anemia.
-
Healthy Animal Models: In healthy Wistar rats and cynomolgus monkeys, oral administration of Molidustat resulted in a dose-dependent increase in endogenous EPO levels, subsequently increasing hemoglobin.[17] In healthy cats, daily oral Molidustat treatment led to a significant and marked increase in hematocrit (HCT), red blood cell count, and hemoglobin concentrations.[18]
-
CKD and Renal Anemia Models: In a rat model of subtotal nephrectomy, which mimics CKD, Molidustat treatment significantly increased packed cell volume (PCV), effectively treating the associated anemia.[17] Similarly, in a mouse model of adenine-induced nephropathy, Molidustat initiated after the onset of anemia successfully reversed the condition.[19] It also improved some parameters of renal abnormality, such as immune cell infiltration and renal fibrosis.[19] Another study in a CKD mouse model showed Molidustat resolved aberrant blood counts and was associated with reduced levels of circulating FGF23, a hormone linked to adverse outcomes in CKD.[20]
Summary of Preclinical In Vivo Data for Molidustat
| Therapeutic Area | Animal Model | Molidustat Dose/Regimen | Key Findings | Reference |
| Anemia | Healthy Wistar Rats | 2.5, 5, 10 mg/kg (oral) | Dose-dependent increase in EPO and reticulocytes. | [17] |
| Anemia | Healthy Cynomolgus Monkeys | 0.5, 1.5, 5 mg/kg (oral) | Significant EPO induction; no adaptation after repeated dosing. | [17] |
| Renal Anemia | Rat Subtotal Nephrectomy Model | 2.5, 5 mg/kg (oral) | Significantly increased packed cell volume (PCV). | [17] |
| Renal Anemia | Adenine-Induced Nephropathy Mouse Model | Not specified | Reversed anemia when initiated after disease onset. | [19] |
| Anemia | Healthy Cats | 5, 10 mg/kg/day (oral) | Marked and significant increase in hematocrit, RBC, and hemoglobin. | [18] |
Detailed Experimental Protocols
The trustworthiness of in vivo data hinges on robust and well-designed experimental protocols. Below are representative workflows for evaluating PARP and HIF-PH inhibitors.
Protocol 1: Evaluating a PARP Inhibitor in a Tumor Xenograft Model
This protocol describes a standard workflow for assessing the anti-tumor efficacy of an orally administered PARP inhibitor like Niraparib in an immunodeficient mouse model bearing human cancer cell line xenografts.
Rationale: The use of immunodeficient mice (e.g., NOD/SCID or nude mice) is critical to prevent the rejection of human tumor cells. The choice of cell line is paramount; for PARP inhibitors, using a cell line with a known HR deficiency (e.g., BRCA2-mutant) provides a strong mechanistic rationale for expected efficacy.[3]
Step-by-Step Methodology:
-
Cell Culture: Culture the selected human cancer cells (e.g., MDA-MB-436 for BRCA-mutant breast cancer) under standard sterile conditions.
-
Animal Acclimatization: House 6-8 week old female immunodeficient mice in a pathogen-free environment for at least one week prior to the experiment.
-
Tumor Implantation: Subcutaneously inject 5-10 million cancer cells suspended in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice daily for health and measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, Niraparib 50 mg/kg).
-
Drug Administration: Prepare Niraparib in a suitable vehicle and administer daily via oral gavage. The vehicle group receives the vehicle alone.
-
Data Collection: Continue to monitor animal weight (as a measure of toxicity) and tumor volume throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or at a specified time point. Euthanize animals and excise tumors for weighing and downstream pharmacodynamic analysis (e.g., Western blotting for PAR levels).[3][7]
Caption: Workflow for a preclinical tumor xenograft study.
Protocol 2: Evaluating a HIF-PH Inhibitor in a Renal Anemia Model
This protocol outlines a workflow for assessing the erythropoietic effect of a HIF-PH inhibitor like Molidustat in a rodent model of CKD-induced anemia.
Rationale: The 5/6 subtotal nephrectomy model in rats is a well-established and clinically relevant model of CKD.[17] It induces key features of the human disease, including progressive kidney dysfunction and the development of anemia, making it ideal for testing therapies aimed at correcting renal anemia.
Step-by-Step Methodology:
-
Model Induction (Nephrectomy): In adult male rats (e.g., Wistar), perform a two-stage surgical 5/6 subtotal nephrectomy. This typically involves the removal of two-thirds of the left kidney, followed by the removal of the entire right kidney one week later.
-
Disease Development: Allow several weeks for the CKD phenotype and anemia to develop. Monitor renal function (e.g., blood urea nitrogen - BUN) and hematological parameters periodically.
-
Baseline Measurement: Before starting treatment, collect baseline blood samples from all animals to measure hematocrit (HCT), hemoglobin (Hb), and plasma EPO levels.
-
Randomization: Randomize animals into treatment groups (e.g., Vehicle control, Molidustat 2.5 mg/kg, Molidustat 5 mg/kg).
-
Drug Administration: Administer Molidustat or vehicle orally once daily for the duration of the study (e.g., 4-6 weeks).
-
Pharmacodynamic Monitoring: Collect blood samples at regular intervals (e.g., weekly) to assess changes in HCT, Hb, and reticulocyte counts. To measure the acute EPO response, blood can be collected at specific time points (e.g., 7 hours) after dosing on selected days.[17]
-
Toxicity Monitoring: Monitor animal health, body weight, and food consumption throughout the study.
-
Final Analysis: At the end of the study, collect terminal blood and tissue samples for final hematological, biochemical, and histological analysis.
Caption: Workflow for a preclinical renal anemia study.
Conclusion
The comparative analysis of Niraparib and Molidustat vividly illustrates the remarkable versatility of the this compound scaffold. By targeting fundamentally different biological pathways—DNA repair in oncology and the hypoxia response in hematology—these two drug candidates demonstrate the power of this privileged structure to generate highly effective and specific therapeutic agents. The robust in vivo data from well-designed preclinical models provides a strong foundation for their clinical development and underscores the continued importance of the indazole motif in the ongoing search for novel medicines. Understanding the distinct experimental frameworks required to validate their efficacy in vivo is crucial for researchers aiming to further exploit this scaffold in future drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First‐in‐man–proof of concept study with molidustat: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hypoxia-Inducible Factor-Proline Hydroxylase Inhibitor in the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 18. Pharmacodynamic effects of molidustat on erythropoiesis in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The HIF-PHI BAY 85-3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
